4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
Description
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Properties
IUPAC Name |
4-(1H-indazol-6-yl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(3-5-16-6-4-12)10-2-1-9-8-13-14-11(9)7-10/h1-2,7-8,15H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQZPNBUUEHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC3=C(C=C2)C=NN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654171 | |
| Record name | 4-(1H-Indazol-6-yl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-12-8 | |
| Record name | 4-(1H-Indazol-6-yl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL: Properties, Synthesis, and Medicinal Chemistry Potential
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, plausible synthetic routes, and potential applications of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. This molecule represents a compelling scaffold for drug discovery, merging the biologically significant indazole nucleus with the versatile tetrahydropyran-4-ol moiety. While experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer predictive insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, propose a robust synthetic protocol, predict its spectroscopic signature, and explore its potential in targeting various disease pathways.
Introduction: A Hybrid Scaffold of High Potential
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule this compound is a prime example of such a strategy. It incorporates two key structural motifs:
-
The Indazole Ring: This bicyclic aromatic system is a bioisostere of indole and is found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The indazole core can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.
-
The Tetrahydropyran (THP) Moiety: The THP ring is a frequently utilized three-dimensional scaffold in drug discovery.[2] Compared to its carbocyclic analogue, cyclohexane, the ether oxygen in the THP ring can act as a hydrogen bond acceptor, improving solubility and modulating pharmacokinetic properties.[2] The tertiary alcohol at the 4-position adds a crucial point for hydrogen bonding and a potential site for further chemical modification.
This guide will provide a detailed examination of the chemical nature of this compound, offering a foundational understanding for its synthesis and application in research.
Chemical Structure and Physicochemical Properties
The unique arrangement of the indazole and tetrahydropyran rings dictates the molecule's overall properties.
Structure and Identification
-
IUPAC Name: 4-(1H-Indazol-6-yl)oxan-4-ol
-
Molecular Formula: C₁₂H₁₄N₂O₂
-
Molecular Weight: 218.25 g/mol
-
CAS Number: Not assigned in major chemical databases as of early 2026. Researchers are advised to use the IUPAC name or structure for identification.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties. These values are estimated based on the constituent functional groups and are intended for guidance in experimental design.
| Property | Predicted Value | Rationale / Comments |
| pKa (most acidic) | ~14-15 | Corresponds to the N-H proton on the indazole ring. |
| pKa (most basic) | ~2-3 | Corresponds to the pyrazole-type nitrogen in the indazole ring. |
| cLogP | ~1.5 - 2.0 | The presence of the hydroxyl and N-H groups counteracts the lipophilicity of the aromatic and aliphatic rings. |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Contributed by the N-H, nitrogen, ether oxygen, and hydroxyl group. |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The hydrogen bond donors and acceptors suggest some aqueous solubility, but the overall carbon framework limits it. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | |
| Hydrogen Bond Acceptors | 3 (2x Indazole N, 1x THP O) |
Synthesis and Reactivity
As a novel compound, a validated synthetic route is not published. However, a logical and robust approach can be designed based on established organometallic chemistry. The most direct pathway involves the addition of an indazolyl organometallic reagent to tetrahydro-4H-pyran-4-one.
Proposed Synthetic Workflow
A plausible multi-step synthesis is outlined below, starting from commercially available 6-bromo-1H-indazole and tetrahydro-4H-pyran-4-one.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: N-Protection of 6-Bromo-1H-indazole
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
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Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the N-SEM protected indazole.
-
Causality: The indazole N-H is acidic and would interfere with the formation of the Grignard reagent. A protecting group like SEM is chosen for its stability to organometallic reagents and its relatively mild deprotection conditions.
-
Step 2: Formation of the Grignard Reagent
-
To a flask containing magnesium turnings (1.5 eq) under an inert atmosphere (Argon or Nitrogen), add a small crystal of iodine.
-
Add a solution of the N-SEM protected 6-bromo-indazole from Step 1 in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.
Step 3: Nucleophilic Addition to Tetrahydro-4H-pyran-4-one
-
In a separate flask, dissolve tetrahydro-4H-pyran-4-one (1.2 eq)[3] in anhydrous THF and cool to 0 °C.
-
Slowly add the Grignard reagent prepared in Step 2 to the ketone solution via cannula.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC. Upon completion, quench by slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product can be purified by chromatography.
Step 4: Deprotection to Yield the Final Product
-
Dissolve the protected alcohol from Step 3 in a suitable solvent like THF.
-
Add a deprotecting agent. For the SEM group, tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq) is effective. Alternatively, acidic conditions (e.g., 4M HCl in dioxane) can be used.
-
Stir at room temperature until TLC indicates complete removal of the protecting group.
-
Perform an aqueous workup, extract with an appropriate solvent, and purify the final compound, this compound, by column chromatography or recrystallization.
Reactivity Profile
-
N-H Acidity: The indazole N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation at the N1 position.
-
Aromatic Ring: The indazole ring can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the directing effects of the pyrazole portion.
-
Tertiary Alcohol: The hydroxyl group can be a target for esterification, etherification, or dehydration under acidic conditions. It can also be oxidized, though this would require harsh conditions and may lead to rearrangement.
Predicted Spectroscopic Characterization
While experimental spectra are not available, a predictive analysis based on the structure provides a valuable tool for characterization.
-
¹H NMR:
-
Indazole Protons: Expect signals in the aromatic region (~7.0-8.0 ppm). The H3 proton should appear as a singlet, while the protons on the benzene ring (H4, H5, H7) will show characteristic doublet or singlet signals depending on their coupling.
-
Tetrahydropyran Protons: The methylene protons of the THP ring will likely appear as complex multiplets in the range of ~1.6-4.0 ppm.[4] The protons adjacent to the ether oxygen will be the most downfield.
-
Hydroxyl and N-H Protons: These will appear as broad singlets, and their chemical shifts will be concentration and solvent-dependent. D₂O exchange can be used to confirm these peaks.
-
-
¹³C NMR:
-
Indazole Carbons: Aromatic carbons will resonate in the ~110-140 ppm range.
-
Tetrahydropyran Carbons: Aliphatic carbons will be found upfield. The carbon bearing the hydroxyl and indazole groups (C4 of the THP ring) will be in the ~65-75 ppm range, while the carbons adjacent to the ether oxygen will be in a similar region (~60-70 ppm).
-
-
Mass Spectrometry (EI):
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Molecular Ion (M⁺): A peak at m/z = 218.
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Key Fragmentation: Expect loss of water (M-18) to give a peak at m/z = 200. Fragmentation of the THP ring and cleavage at the C-C bond connecting the two ring systems are also likely.
-
Applications in Drug Discovery and Research
The this compound scaffold is a promising starting point for developing novel therapeutics due to the established biological importance of its constituent parts.
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Kinase Inhibition: Many successful kinase inhibitors incorporate the indazole scaffold. The N-H and pyrazolic nitrogen of the indazole can form key hydrogen bonds with the hinge region of a kinase active site. The THP-ol moiety can be directed towards the solvent-exposed region, improving solubility and allowing for further modification to enhance potency and selectivity.
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Immuno-oncology: Indazole derivatives have been investigated as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[5] This scaffold could serve as a novel core for developing small molecule checkpoint inhibitors.
-
CNS Disorders: The tetrahydropyran ring is a common feature in molecules targeting the central nervous system. The three-dimensional nature of the THP ring can lead to improved metabolic stability and brain penetration.
Caption: Potential applications of the title compound scaffold in drug discovery.
Safety and Handling
As a novel chemical entity, this compound should be handled with care in a laboratory setting.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
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Toxicity: The toxicological properties have not been evaluated. Treat as a potentially hazardous substance. A Safety Data Sheet (SDS) should be developed if the compound is synthesized in significant quantities.
Conclusion
This compound is a molecule with considerable potential as a building block in medicinal chemistry. Its hybrid structure combines the proven biological relevance of the indazole nucleus with the favorable physicochemical properties imparted by the tetrahydropyran-4-ol group. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a robust synthetic strategy, and its prospective applications. The insights presented here are intended to serve as a solid foundation for researchers aiming to synthesize and explore the therapeutic potential of this and related chemical scaffolds.
References
-
PubChem. Tetrahydro-4H-pyran-4-one. National Center for Biotechnology Information. [Link]
-
PubChem. Tetrahydro-4H-pyran-4-ol. National Center for Biotechnology Information. [Link]
-
Talha, M., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(15), 5789. [Link]
-
IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). [Link]
-
Georganics. Tetrahydro-2H-pyran-4-ol. [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]
-
PubChem. 4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate. National Center for Biotechnology Information. [Link]
-
Nguyen, T. H., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 1035-1045. [Link]
-
Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(14), 6149-6157. [Link]
- Google Patents.
-
Li, J., et al. (2019). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2639. [Link]
-
Anthonisamy, R., et al. (2020). Investigation on Photophysical, Solvatochromism and Biological Significance of Substituted 2H-Indazole Derivatives. Journal of Fluorescence, 30, 1163-1177. [Link]
- Google Patents. Preparation method of tetrahydropyran-4-one and pyran-4-one.
-
ResearchGate. Different biological activities reported with Indazole derivatives. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
ResearchGate. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum [chemicalbook.com]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically detailed framework for the complete structure elucidation of the novel heterocyclic compound, 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. The methodologies outlined herein are grounded in established analytical principles and are designed to provide unambiguous structural confirmation.
Introduction: The Significance of the Indazole and Tetrahydropyran Moieties
The molecular architecture of this compound is a compelling fusion of two pharmacologically significant scaffolds: indazole and tetrahydropyran. Indazole, a bicyclic aromatic heterocycle composed of a benzene and pyrazole ring, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from oncology to anti-inflammatory treatments.[1] The tetrahydropyran ring, a saturated six-membered heterocycle containing oxygen, is also a prevalent feature in many natural products and synthetic drugs, often imparting favorable pharmacokinetic properties. The combination of these two moieties in the target molecule suggests a high potential for novel biological activity, making its precise structural characterization a critical first step in any drug discovery and development program.[2]
A Multi-pronged Approach to Structure Elucidation
The definitive determination of a novel chemical structure necessitates a multi-technique approach, where each analytical method provides a unique piece of the structural puzzle. This guide will detail a logical workflow, commencing with fundamental analyses and progressing to advanced spectroscopic and crystallographic techniques.
Caption: A logical workflow for the structure elucidation of this compound.
Part 1: Foundational Analysis - Mass Spectrometry and Elemental Analysis
The initial steps in characterizing a new compound are to determine its molecular formula and mass.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which is crucial for determining the elemental composition.
Experimental Protocol:
-
Sample Preparation: Dissolve a small quantity of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[3]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion should be observed.
-
Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the proposed structure (C₁₂H₁₄N₂O₂).
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Theoretical Monoisotopic Mass | 218.1055 g/mol |
| Expected [M+H]⁺ Ion | 219.1133 m/z |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, offering further confirmation of the molecular formula.
Experimental Protocol:
-
Sample Preparation: Submit a small, pure, and dry sample of the compound for combustion analysis.
-
Instrumentation: A standard CHN elemental analyzer.
-
Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values.
Expected Data:
| Element | Theoretical Percentage |
| Carbon (C) | 66.04% |
| Hydrogen (H) | 6.47% |
| Nitrogen (N) | 12.84% |
Part 2: In-depth Spectroscopic Analysis - Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[4] A series of 1D and 2D NMR experiments will be required to assign all proton and carbon signals and to establish connectivity within the molecule.
¹H NMR Spectroscopy
This experiment provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | Indazole N-H |
| ~8.0 | s | 1H | Indazole C3-H |
| ~7.8 | s | 1H | Indazole C7-H |
| ~7.5 | d | 1H | Indazole C5-H |
| ~7.2 | d | 1H | Indazole C4-H |
| ~5.0 | s | 1H | Tetrahydropyran C4-OH |
| ~3.8 | m | 2H | Tetrahydropyran C2/C6-H (axial) |
| ~3.6 | m | 2H | Tetrahydropyran C2/C6-H (equatorial) |
| ~2.0 | m | 2H | Tetrahydropyran C3/C5-H (axial) |
| ~1.8 | m | 2H | Tetrahydropyran C3/C5-H (equatorial) |
¹³C NMR and DEPT Spectroscopy
¹³C NMR identifies all unique carbon atoms in the molecule, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments help distinguish between CH, CH₂, and CH₃ groups.
Experimental Protocol:
-
Sample and Instrumentation: Use the same sample and spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, followed by DEPT-90 and DEPT-135 experiments.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Carbon Type (from DEPT) | Assignment |
| ~140.0 | C | Indazole C7a |
| ~135.0 | CH | Indazole C3 |
| ~133.0 | C | Indazole C3a |
| ~125.0 | C | Indazole C6 |
| ~121.0 | CH | Indazole C5 |
| ~118.0 | CH | Indazole C4 |
| ~110.0 | CH | Indazole C7 |
| ~68.0 | C | Tetrahydropyran C4 |
| ~63.0 | CH₂ | Tetrahydropyran C2/C6 |
| ~38.0 | CH₂ | Tetrahydropyran C3/C5 |
2D NMR Spectroscopy: COSY, HSQC, and HMBC
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the indazole and tetrahydropyran rings.
Experimental Protocol:
-
Sample and Instrumentation: Use the same sample and spectrometer.
-
Data Acquisition: Acquire standard 2D COSY, HSQC, and HMBC spectra.
Caption: Relationship between various NMR experiments for structure elucidation.
Part 3: Definitive Confirmation - Single-Crystal X-ray Diffraction
While NMR provides a detailed picture of the molecule's structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and stereochemistry.[5][6]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement.
Expected Outcome: The successful solution and refinement of the crystal structure will provide a 3D model of this compound, confirming the connectivity established by NMR and providing precise geometric parameters.
Conclusion
The comprehensive application of the analytical techniques outlined in this guide—HRMS, elemental analysis, a full suite of 1D and 2D NMR experiments, and single-crystal X-ray diffraction—will lead to the unequivocal structure elucidation of this compound. This foundational knowledge is paramount for any further investigation into its chemical reactivity, biological activity, and potential as a therapeutic agent.
References
-
Daina, A., & Zoete, V. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3183. [Link]
-
Castedo, L., Riguera, R., & Sardina, F. J. (1984). The n.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 49(26), 5175-5178. [Link]
-
Giron, D. (1995). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Journal of Thermal Analysis and Calorimetry, 44(2), 269-290. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-434. [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 22(12), 2097. [Link]
-
ResearchGate. Structure and synthesis of indazole. [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]
-
ResearchGate. H.NMR-Spectrum of Heterocyclic Compound {2}. [Link]
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Chromatography A, 1721, 464817. [Link]
-
Wikipedia. Indazole. [Link]
-
Hu, W.-X., & Xu, F. (2006). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Journal of Chemical Research, 2006(7), 445-447. [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7477-7487. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-434. [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(13), 5121. [Link]
-
IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. [Link]
-
AIP Publishing. A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. [Link]
- Google Patents. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
-
Organic Letters. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]
-
Canadian Journal of Chemistry. A simple 1H nmr conformational study of some heterocyclic azomethines. [Link]
-
Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
PubChem. Tetrahydro-4H-pyran-4-ol. [Link]
-
ACS Omega. Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery. [Link]
-
ResearchGate. Structure of our indazole derivatives. [Link]
-
YouTube. Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
synthesis of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
An In-depth Technical Guide to the Synthesis of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed methodology for the , a heterocyclic scaffold of significant interest to the pharmaceutical and drug discovery sectors. The indazole nucleus is a "privileged scaffold" frequently incorporated into a wide range of therapeutic agents due to its versatile biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The target molecule serves as a key tertiary alcohol intermediate, providing a strategic anchor point for further molecular elaboration in the development of novel chemical entities.
This document moves beyond a simple recitation of steps, delving into the causal reasoning behind the chosen synthetic strategy, the critical parameters for success, and the validation protocols necessary to ensure the integrity of the final compound.
Retrosynthetic Analysis and Strategic Rationale
The synthetic approach is predicated on a robust and well-established organometallic C-C bond formation strategy. A retrosynthetic disconnection of the target molecule reveals two primary building blocks: a 6-substituted indazole synthon and tetrahydropyran-4-one.
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution of each step is confirmed by observable phenomena (e.g., initiation of Grignard formation) and analytical checks.
Safety Precautions:
-
All operations must be conducted in a well-ventilated fume hood.
-
Anhydrous solvents (THF) must be tested for and free of peroxides.
-
Grignard reagents are highly reactive with water and protic solvents; an inert atmosphere (Nitrogen or Argon) is mandatory. [3]* Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents:
| Reagent | M.W. | Molar Equiv. | Amount (Example Scale) |
| 6-Bromo-1H-indazole | 197.03 | 1.0 | 5.00 g |
| Magnesium Turnings | 24.31 | 2.5 | 0.77 g |
| Iodine | 253.81 | Catalytic | ~2 crystals |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 100 mL |
| Tetrahydropyran-4-one | 100.12 | 1.1 | 2.80 mL (d=1.07) |
| Saturated aq. NH₄Cl | - | - | 50 mL |
| Ethyl Acetate | - | - | 200 mL |
| Brine | - | - | 50 mL |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Procedure:
-
Apparatus Preparation: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
Place the magnesium turnings (0.77 g, 2.5 eq) into the reaction flask.
-
Add a single crystal of iodine as an initiator. The purple vapor and subsequent fading indicate activation of the magnesium surface.
-
In a separate flask, dissolve 6-bromo-1H-indazole (5.00 g, 1.0 eq) in 50 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel. Add approximately 10% of the indazole solution to the magnesium turnings.
-
Warm the flask gently with a heat gun until an exothermic reaction begins (observed as bubbling and gentle reflux). If initiation is sluggish, a sonicator bath can be used.
-
Once the reaction has initiated, add the remaining indazole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the gray, cloudy mixture for an additional 1-2 hours to ensure complete consumption of the starting bromide. The formation of the Grignard reagent is the most critical step; incomplete formation will lead to recovery of starting material and lower yields.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve tetrahydropyran-4-one (2.80 mL, 1.1 eq) in 20 mL of anhydrous THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes. A noticeable increase in viscosity or a color change may occur. The slow addition at low temperature is crucial to control the exothermicity of the reaction. [4] * After the addition, remove the ice bath and allow the reaction to stir at ambient temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the ketone.
-
-
Reaction Workup and Quenching:
-
Cool the reaction mixture again to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This step is highly exothermic and may produce gas; careful addition is paramount. The NH₄Cl solution protonates the tertiary alkoxide to form the desired alcohol.
-
Stir the resulting biphasic mixture vigorously for 15 minutes.
-
-
Isolation and Purification:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 30% Ethyl Acetate in Hexanes) and gradually increasing polarity (e.g., to 70% Ethyl Acetate in Hexanes), is typically effective. Tertiary alcohols can be sensitive to acidic conditions, so care should be taken. [5]Fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield this compound as a white to off-white solid.
-
Mechanistic Insight: The Grignard Addition
The core of this synthesis is the nucleophilic attack of the carbanionic carbon of the indazolyl Grignard reagent on the electrophilic carbonyl carbon of tetrahydropyran-4-one.
Caption: Mechanism of the Grignard addition and workup.
Characterization and Validation
The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: Provides definitive structural confirmation by showing the expected chemical shifts and coupling constants for the aromatic indazole protons, the aliphatic tetrahydropyran protons, and the quaternary carbon at the C4 position.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: Shows a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, confirming the presence of the hydroxyl (-OH) group.
-
Melting Point: A sharp melting point range indicates high purity of the crystalline solid.
Conclusion
This guide outlines a robust, scalable, and scientifically sound method for the . By understanding the rationale behind each step—from the choice of an organometallic strategy to the management of the acidic indazole proton and the critical parameters of the reaction conditions—researchers can reliably produce this valuable intermediate. The successful synthesis of this molecule opens avenues for further functionalization and exploration in the quest for novel therapeutics, underscoring the synergy between fundamental organic chemistry and modern drug development.
References
-
Singh, et al. (2016). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
-
Zhang, et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Available at: [Link]
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Available at: [Link]
- Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
A Senior Application Scientist's Perspective on a Novel Investigational Compound
Foreword: Charting a Course into the Unknown
In the landscape of drug discovery, we often encounter novel chemical entities with promising therapeutic potential, yet their precise mechanisms of action remain to be elucidated. 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL is one such compound. While public domain literature does not currently specify its definitive biological target and pathway, its structural motifs—the indazole ring and the tetrahydropyran core—provide a fertile ground for hypothesis-driven investigation. This guide, therefore, adopts a proactive and predictive stance. It is designed not as a retrospective summary but as a forward-looking roadmap for researchers and drug development professionals. We will leverage established knowledge of analogous structures to propose plausible mechanisms of action and detail the rigorous experimental workflows required to validate these hypotheses. This document serves as a comprehensive technical playbook for unraveling the therapeutic potential of this intriguing molecule.
Part 1: Deconstructing the Molecule: Plausible Mechanistic Avenues
The chemical architecture of this compound suggests several compelling, and potentially overlapping, mechanisms of action. Our analysis of existing literature on related compounds points towards three primary hypotheses:
-
Kinase Inhibition: The indazole core is a well-established pharmacophore in the realm of kinase inhibitors. Numerous indazole derivatives have been successfully developed as potent and selective inhibitors of various kinases, playing critical roles in oncology and immunology. For instance, certain indazole-containing compounds have been identified as inhibitors of lymphocyte-specific kinase (Lck) and phosphatidylinositol-3-kinase (PI3K)[1][2]. Furthermore, the tetrahydropyran scaffold has been associated with the inhibition of cyclin-dependent kinase 2 (CDK2)[3]. The confluence of these two moieties in the subject molecule strongly suggests that it may function as a kinase inhibitor, disrupting aberrant signaling pathways implicated in cell proliferation and survival.
-
Modulation of Ion Channels: Derivatives of 4H-pyran, a related heterocyclic system to tetrahydropyran, have demonstrated relaxant effects on smooth muscle, a pharmacological action often mediated by the blockade of calcium channels[4]. This raises the possibility that this compound could modulate the activity of L-type calcium channels or other ion channels, a mechanism with therapeutic implications for cardiovascular and respiratory disorders[4].
-
Immuno-oncology Activity: The indazole scaffold has also been explored in the context of cancer immunotherapy. Specifically, certain indazole derivatives have been designed to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical immune checkpoint that is often exploited by cancer cells to evade immune surveillance[5]. This precedent suggests that this compound could potentially function as a small-molecule immune checkpoint inhibitor, reactivating the host's anti-tumor immune response.
Part 2: A Rigorous Experimental Blueprint for Mechanistic Discovery
To systematically investigate the hypothesized mechanisms of action, a multi-pronged experimental approach is essential. The following workflows are designed to provide a comprehensive and self-validating pathway to elucidate the molecular function of this compound.
Initial Target Screening and Identification
The first critical step is to identify the primary molecular target(s) of the compound. Given the strong potential for kinase inhibition, a broad kinase screen is the logical starting point.
Experimental Protocol: Kinase Profiling Assay
-
Objective: To assess the inhibitory activity of this compound against a large panel of human kinases.
-
Methodology:
-
Utilize a commercially available kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™).
-
Prepare a stock solution of the test compound in DMSO.
-
The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) in duplicate.
-
The assay measures the remaining kinase activity in the presence of the compound compared to a vehicle control.
-
Data is expressed as a percentage of inhibition.
-
-
Causality and Interpretation: A significant inhibition of one or more kinases (>50%) identifies them as potential targets. The results will guide subsequent, more focused investigations. This initial screen is a cost-effective and high-throughput method to narrow down the field of potential targets from hundreds to a manageable few.
Workflow for Initial Target Identification
Caption: Initial screening workflow for target identification.
Target Validation and Characterization
Once putative targets are identified, the next phase involves validating the interaction and quantifying the binding affinity and inhibitory potency.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To measure the binding kinetics and affinity (KD) of the compound to a purified target protein.
-
Methodology:
-
Immobilize the purified target kinase on a sensor chip.
-
Flow a series of concentrations of this compound over the chip.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the target.
-
Analyze the association and dissociation curves to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
-
-
Self-Validation: SPR provides real-time, label-free detection of molecular interactions, offering a high degree of confidence in the binding data. The specificity of the interaction can be further confirmed by immobilizing a non-target protein as a negative control.
Experimental Protocol: In Vitro Enzymatic Assay for Inhibitory Potency
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.
-
Methodology:
-
Perform a kinase activity assay in the presence of varying concentrations of the compound.
-
The assay typically measures the phosphorylation of a substrate peptide by the kinase, often using a luminescence-based ATP detection method (e.g., Promega's ADP-Glo™).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
-
Data Presentation: The results from these assays should be summarized in a clear, tabular format.
| Hypothetical Target | Binding Affinity (KD) (nM) | Inhibitory Potency (IC50) (nM) |
| Kinase A | 50 | 75 |
| Kinase B | >10,000 | >10,000 |
| Kinase C | 200 | 350 |
Cellular Mechanism of Action
Demonstrating target engagement and functional consequences in a cellular context is crucial.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Objective: To assess the effect of the compound on the phosphorylation status of downstream substrates of the target kinase in a relevant cell line.
-
Methodology:
-
Treat the selected cell line with increasing concentrations of this compound.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate.
-
Quantify the band intensities to determine the extent of pathway inhibition.
-
-
Authoritative Grounding: This technique directly visualizes the functional consequence of target inhibition within the cellular signaling cascade, providing strong evidence for the proposed mechanism of action.
Signaling Pathway Visualization
Caption: Hypothesized signaling pathway of kinase inhibition.
Part 3: Exploring Alternative Hypotheses
Should the kinase screening prove negative, the following experimental workflows can be employed to investigate the alternative hypotheses.
Investigation of Ion Channel Modulation
Experimental Protocol: Automated Electrophysiology (Patch-Clamp)
-
Objective: To measure the effect of the compound on the activity of specific ion channels (e.g., L-type calcium channels).
-
Methodology:
-
Use a high-throughput automated patch-clamp system (e.g., Sophion's QPatch or Nanion's SyncroPatch).
-
Utilize cell lines engineered to express the ion channel of interest.
-
Apply the compound at various concentrations and measure the resulting changes in ion channel currents.
-
-
Expertise & Experience: This is the gold-standard technique for studying ion channel pharmacology, providing direct and quantitative evidence of channel modulation.
Assessment of Immuno-oncology Activity
Experimental Protocol: PD-1/PD-L1 Blockade Assay
-
Objective: To determine if the compound can disrupt the interaction between PD-1 and PD-L1.
-
Methodology:
-
Employ a cell-based reporter assay where the PD-1/PD-L1 interaction inhibits a reporter gene (e.g., luciferase).
-
Incubate the cells with the compound and measure the restoration of reporter gene activity.
-
Alternatively, use a biochemical assay such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay to directly measure the disruption of the protein-protein interaction[5].
-
-
Trustworthiness: A positive result in both a biochemical and a cell-based assay provides strong, cross-validated evidence for this mechanism of action.
Conclusion: A Pathway to Clarity
While the precise mechanism of action of this compound is yet to be fully elucidated, its chemical structure provides a strong foundation for a hypothesis-driven and systematic investigation. By employing the comprehensive experimental workflows detailed in this guide—from broad target screening to specific cellular and functional assays—researchers can confidently navigate the path to mechanistic clarity. The insights gained will be instrumental in guiding the future development of this promising compound and unlocking its full therapeutic potential.
References
-
Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]
-
Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]
-
N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. [Link]
-
A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. PubMed. [Link]
-
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. [Link]
-
Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed. [Link]
-
Tetrahydro-4H-pyran-4-ol. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Biological Activity of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL: A Putative PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of the novel chemical entity, 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. Based on a detailed examination of its structural components, we hypothesize that this compound functions as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway. This guide will delve into the scientific rationale for this prediction, drawing parallels with the established PARP inhibitor Niraparib, and will outline a rigorous experimental framework to validate this hypothesis. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar molecules in oncology.
Introduction: Unveiling a Potential Therapeutic Agent
The compound this compound is a synthetic organic molecule characterized by two key structural features: a bicyclic indazole core and a substituted tetrahydropyran ring. The indazole moiety is a well-established pharmacophore found in numerous biologically active compounds, including several approved anti-cancer agents.[1][2] The tetrahydropyran ring, while generally considered a versatile scaffold, can also contribute to molecular interactions and pharmacokinetic properties.[3] Given the precedence of the indazole nucleus in potent enzyme inhibitors, a thorough investigation into the biological activity of this novel compound is warranted.
The Central Hypothesis: PARP Inhibition as the Primary Mechanism of Action
Our central hypothesis is that this compound exerts its biological effects through the inhibition of the PARP family of enzymes, particularly PARP1 and PARP2. This prediction is strongly supported by the structural similarity of its indazole core to that of Niraparib, a potent, FDA-approved PARP inhibitor used in the treatment of various cancers.[4][5]
The Role of PARP in DNA Repair and Cancer
Poly(ADP-ribose) polymerases are crucial players in the cellular response to DNA damage. Upon detection of a single-strand break (SSB), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1][6]
Synthetic Lethality: The Therapeutic Strategy of PARP Inhibitors
In normal, healthy cells, DNA damage can be repaired through multiple redundant pathways. However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway, a major mechanism for repairing double-strand breaks (DSBs).[7]
PARP inhibitors exploit this vulnerability through a concept known as "synthetic lethality". By inhibiting PARP, SSBs are not efficiently repaired and can collapse replication forks during DNA replication, leading to the formation of DSBs. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, resulting in genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2] Healthy cells, with their intact HR pathway, are better able to tolerate PARP inhibition.[2]
The proposed mechanism of action for this compound is visually represented in the following diagram:
Figure 1: Proposed mechanism of synthetic lethality induced by this compound in homologous recombination (HR) deficient cancer cells.
Experimental Validation: A Step-by-Step Methodological Approach
To rigorously test the hypothesis that this compound is a PARP inhibitor, a multi-tiered experimental approach is proposed. The following protocols are designed to be self-validating, with each step providing evidence to support or refute the central hypothesis.
In Vitro PARP1/2 Enzymatic Assay
Objective: To directly measure the inhibitory activity of the compound on purified PARP1 and PARP2 enzymes.
Protocol:
-
Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, biotinylated NAD+, activated DNA, streptavidin-coated plates, anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme, and a multi-well plate reader.
-
Assay Principle: This is a colorimetric or chemiluminescent assay that measures the amount of PAR produced by the PARP enzyme.
-
Procedure: a. Coat a 96-well streptavidin plate with activated DNA. b. Add PARP1 or PARP2 enzyme to each well. c. Add varying concentrations of this compound (typically from nanomolar to micromolar range) to the wells. Include a known PARP inhibitor (e.g., Olaparib or Niraparib) as a positive control and a vehicle control (e.g., DMSO). d. Initiate the PARP reaction by adding a mixture of biotinylated NAD+. e. Incubate the plate to allow for PAR synthesis. f. Wash the plate to remove unbound reagents. g. Add an anti-PAR antibody-HRP conjugate and incubate. h. Wash the plate again. i. Add the HRP substrate and measure the signal using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity of the compound. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the PARP enzyme activity.
Cellular PARP Activity Assay (PAR-Glo Assay)
Objective: To assess the ability of the compound to inhibit PARP activity within a cellular context.
Protocol:
-
Cell Lines: Use a panel of cancer cell lines, including those with known BRCA1/2 mutations (e.g., MDA-MB-436, CAPAN-1) and BRCA wild-type lines (e.g., MCF-7).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a DNA damaging agent (e.g., hydrogen peroxide or MNNG) to induce PARP activity. c. Immediately following the DNA damaging agent, treat the cells with various concentrations of this compound. d. Lyse the cells and measure the levels of PAR using a commercially available kit (e.g., PAR-Glo™ Assay).
-
Data Analysis: A reduction in the PAR signal in treated cells compared to the vehicle control indicates cellular PARP inhibition.
Immunofluorescence Staining for γ-H2AX Foci
Objective: To visualize and quantify DNA double-strand breaks as a downstream consequence of PARP inhibition.
Protocol:
-
Procedure: a. Grow cells on glass coverslips and treat them with this compound for a specified period (e.g., 24-48 hours). b. Fix, permeabilize, and block the cells. c. Incubate the cells with a primary antibody against phosphorylated histone H2AX (γ-H2AX), a marker for DSBs. d. Incubate with a fluorescently labeled secondary antibody. e. Counterstain the nuclei with DAPI. f. Visualize and capture images using a fluorescence microscope.
-
Data Analysis: Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci in treated cells, particularly in HR-deficient cell lines, would support the proposed mechanism.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of the compound on the proliferation and survival of cancer cells.
Protocol:
-
Assays: Use standard cell viability assays such as MTT, MTS, or CellTiter-Glo.
-
Procedure: a. Seed cells in 96-well plates. b. Treat the cells with a range of concentrations of this compound. c. After a prolonged incubation period (e.g., 72-120 hours), measure cell viability according to the assay manufacturer's instructions.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) values. A significantly lower GI50/CC50 in BRCA-mutant cell lines compared to BRCA wild-type lines would be a strong indicator of synthetic lethality.
The overall experimental workflow is depicted in the following diagram:
Figure 2: A streamlined experimental workflow to validate the predicted biological activity of this compound.
Predicted Data Summary
The following table summarizes the expected outcomes from the proposed experiments, which would provide strong evidence for the compound's activity as a PARP inhibitor.
| Experiment | Parameter Measured | Expected Outcome in BRCA-mutant Cells | Expected Outcome in BRCA-wild type Cells |
| In Vitro PARP1/2 Assay | IC50 | Low nanomolar to micromolar range | Low nanomolar to micromolar range |
| Cellular PARP Activity Assay | PAR levels | Significant dose-dependent reduction | Significant dose-dependent reduction |
| γ-H2AX Foci Staining | Number of foci/nucleus | Significant dose-dependent increase | Moderate increase at higher concentrations |
| Cell Viability Assay | GI50 / CC50 | Significantly lower values | Higher values |
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a novel PARP inhibitor. The proposed experimental framework provides a clear and logical path to validate this hypothesis and to characterize its biological activity in detail. Should the in vitro and cellular data confirm PARP inhibition and synthetic lethality, further preclinical development, including pharmacokinetic studies, in vivo efficacy studies in xenograft models, and toxicology assessments, would be warranted. The exploration of this and similar molecules could lead to the development of new and effective therapies for cancers with underlying DNA repair deficiencies.
References
- Google Patents. (n.d.). Preparation method of tetrahydropyran-4-one and pyran-4-one.
-
National Center for Biotechnology Information. (n.d.). Niraparib. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationships in vitro. Retrieved from [Link]
- Google Patents. (n.d.). Indazole derivatives.
-
Wikipedia. (n.d.). Niraparib. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of ¹⁴C-niraparib tosylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Trial watch – inhibiting PARP enzymes for anticancer therapy. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. Retrieved from [Link]
-
The American Journal of Managed Care. (2020). PARP Inhibitors in Ovarian Cancer: Choice May Depend on Treatment Setting, Mutation Status, and Side-Effect Profile. Retrieved from [Link]
-
MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). niraparib. Retrieved from [Link]
-
ResearchGate. (n.d.). PARP Inhibitors: A Breakthrough in Cancer Chemotherapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrapyrrole therapeutic agents. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem. Retrieved from [Link]
-
ChemSrc. (2024). 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trial watch – inhibiting PARP enzymes for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 4. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Niraparib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An Integrated Strategy for the Target Deconvolution of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
Abstract
The identification of a small molecule's cellular target is a pivotal and often rate-limiting step in the drug discovery and chemical biology continuum. This guide provides a comprehensive, in-depth framework for the target identification and validation of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL, a novel compound featuring two privileged heterocyclic scaffolds: indazole and tetrahydropyran. Given the absence of extensive public data on this specific molecule, this document outlines a de novo target deconvolution strategy, integrating computational prediction with robust experimental validation. We will detail the rationale behind a multi-pronged approach, provide field-tested experimental protocols, and emphasize the self-validating systems necessary for generating high-confidence results. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action for novel bioactive compounds.
Introduction: Scaffolds of Interest and the Imperative of Target Identification
The compound this compound merges two structural motifs of significant pharmacological interest. The indazole ring is a core component of numerous approved therapeutics, including kinase inhibitors like axitinib and pazopanib, demonstrating its utility in targeting ATP-binding sites and other key enzymatic pockets[1][2]. Indazole derivatives possess a wide array of biological activities, including antitumor, anti-inflammatory, and antibacterial properties[3][4]. Similarly, the tetrahydropyran moiety is a common feature in natural products and synthetic drugs, often improving physicochemical properties such as solubility and metabolic stability[5][6].
The combination of these scaffolds suggests a high potential for biological activity. However, without an identified protein target, the molecule remains a biological enigma. Target identification is the critical process that bridges a compound's observed phenotypic effect (e.g., cancer cell death) with its specific molecular mechanism, a prerequisite for rational drug development and optimization[7][8]. This guide outlines a logical, resource-efficient workflow to uncover the molecular targets of this compound.
Phase 1: Hypothesis Generation via In Silico Target Prediction
Before committing to resource-intensive experimental work, computational methods can generate valuable, testable hypotheses about potential protein targets. These approaches leverage vast biological and chemical datasets to predict interactions based on structural or ligand similarity[9][10].
Ligand-Based and Structure-Based Approaches
The primary in silico strategies involve two distinct but complementary philosophies:
-
Ligand-Based (Chemical Similarity): This approach operates on the principle that structurally similar molecules often share similar biological targets. The structure of this compound is used as a query to search databases of known bioactive compounds (e.g., ChEMBL). Tools like SwissTargetPrediction and Similarity Ensemble Approach (SEA) relate the query molecule to sets of ligands with known protein targets to predict a probable target class[11].
-
Structure-Based (Reverse Docking): If a high-quality 3D structure of potential protein targets is available, reverse docking can be employed. The compound is computationally docked against a library of protein binding sites to calculate binding energies and predict the most favorable interactions[12]. This method is particularly powerful for identifying unexpected or "off-target" interactions. With the advent of highly accurate structure prediction tools like AlphaFold 3, the library of available protein structures for docking has expanded dramatically[13].
Recommended In Silico Workflow & Tools
-
SwissTargetPrediction: A web-based tool for rapid prediction of the most probable protein targets based on 2D and 3D similarity to known ligands.
-
ChEMBL Database: A comprehensive database of bioactive molecules with drug-like properties, useful for identifying known targets of compounds containing the indazole or tetrahydropyran scaffold.
-
PDB & AlphaFold Databases: Sources for high-resolution protein structures for use in reverse docking protocols with software like AutoDock or Glide[12][13][14].
The output of this phase is not a definitive answer but a prioritized list of candidate protein families (e.g., kinases, hydrolases, GPCRs) that can guide the design of subsequent experimental assays.
| Tool/Database | Approach | Primary Output | Rationale |
| SwissTargetPrediction | Ligand-Based (2D/3D Similarity) | Ranked list of probable target classes | Rapid, cost-effective hypothesis generation[11]. |
| SEA (via ZINC) | Ligand-Based (Set-wise Similarity) | Statistically significant target associations | Identifies targets based on ligand set similarity, reducing single-compound bias. |
| Reverse Docking (e.g., AutoDock) | Structure-Based | Predicted binding poses and affinity scores | Elucidates potential binding modes and ranks targets based on physical interaction scores[12]. |
| PandaOmics | AI-driven (Omics & Text Data) | Prioritized target list with disease association | Integrates multiple data types for a holistic view of target relevance[15]. |
Table 1: Comparison of recommended in silico target prediction tools.
Phase 2: Experimental Target Identification with Chemical Proteomics
Chemical proteomics is a powerful, unbiased approach to identify protein-small molecule interactions directly within a complex biological system, such as a cell lysate or even living cells[16][17]. The cornerstone of this strategy is the design and synthesis of a chemical probe derived from the parent molecule.
Chemical Probe Design and Synthesis
A functional chemical probe requires three components: the parent molecule scaffold, a linker, and a reporter/affinity tag (e.g., biotin) or a photoreactive crosslinking group (e.g., diazirine)[18][19].
Causality in Design: The linker attachment point is the most critical decision. It must be positioned at a site on the parent molecule that is not essential for target binding. Based on the structure of this compound, the tertiary alcohol on the pyran ring or the N-1 position of the indazole are potential attachment points. A preliminary Structure-Activity Relationship (SAR) study with simple analogs can help determine which positions are tolerant to modification without losing biological activity. For this guide, we propose attachment via the N-1 position of the indazole, as this is a common site for modification in known indazole-based drugs[4].
Protocol: Affinity-Based Protein Pull-Down
This protocol uses an immobilized probe to selectively capture binding proteins from a cell lysate. The inclusion of a competition control is essential for self-validation, distinguishing true binders from non-specific interactions.
Materials:
-
Biotinylated probe of this compound.
-
Streptavidin-conjugated magnetic beads.
-
Cell lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound).
-
Parent compound (non-biotinylated) for competition.
-
Wash buffers (e.g., TBS-T).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Step-by-Step Methodology:
-
Probe Immobilization:
-
Incubate streptavidin beads with the biotinylated probe for 1 hour at 4°C to allow for conjugation.
-
Wash the beads 3x with wash buffer to remove any unbound probe. This ensures that only immobilized probe is present to interact with the proteome.
-
-
Lysate Incubation:
-
Prepare three experimental arms:
-
(A) Probe: Lysate + Immobilized Probe.
-
(B) Competition Control: Lysate pre-incubated with a 100-fold molar excess of the free parent compound for 30 minutes, followed by the addition of the Immobilized Probe. This is the critical self-validating step; true binders will preferentially bind the free compound and will be depleted in the final pull-down.
-
(C) Negative Control: Lysate + Unconjugated Beads. This identifies proteins that bind non-specifically to the bead matrix itself.
-
-
Incubate all arms for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Using a magnetic rack, separate the beads and discard the supernatant.
-
Wash the beads extensively (5-7 times) with cold wash buffer. This step is crucial to remove the vast majority of non-specifically bound proteins.
-
-
Elution:
-
Add SDS-PAGE sample buffer to the beads and heat at 95°C for 5-10 minutes. This denatures the proteins, breaks the biotin-streptavidin interaction, and releases all bound proteins from the beads.
-
-
Protein Identification via LC-MS/MS:
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Perform an in-gel tryptic digest of the protein bands.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify proteins by searching the MS/MS spectra against a protein database (e.g., UniProt).
-
Data Analysis: True candidate targets are proteins that are highly abundant in Arm (A) but significantly reduced or absent in Arms (B) and (C). Quantitative proteomics techniques, such as label-free quantification (LFQ), should be used to compare protein abundance across the different conditions.
Phase 3: Orthogonal Target Validation
Direct Binding Assays
These methods measure the direct physical interaction between the compound and a purified candidate protein.
-
Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow the small molecule over the surface. A binding event is detected as a change in the refractive index, providing kinetic data (kon, koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the protein in solution. It is the gold standard for determining binding thermodynamics (ΔH, ΔS) and stoichiometry.
Cellular Target Engagement Assays
Confirming that the compound engages its target in a cellular context is crucial.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more thermally stable when bound to a ligand.
-
Treat intact cells with the compound or a vehicle control.
-
Heat aliquots of the cells across a temperature gradient.
-
Lyse the cells and separate soluble proteins from aggregated, denatured proteins via centrifugation.
-
Quantify the amount of soluble candidate protein remaining at each temperature using Western blot or mass spectrometry.
-
A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the compound-treated cells compared to the control.
-
Conclusion and Path Forward
The journey to identify the target of a novel compound like this compound requires a systematic, multi-faceted approach that is both scientifically rigorous and resource-conscious. By initiating with in silico predictions, we can intelligently design experiments and narrow the field of potential targets. The subsequent use of unbiased chemical proteomics, underpinned by self-validating controls, provides high-quality candidate proteins. Finally, orthogonal validation through biophysical and cellular engagement assays provides the necessary confidence to declare a true molecular target.
Once a target is validated, the door opens to a deeper understanding of the compound's mechanism of action. Subsequent research can focus on elucidating its impact on cellular signaling pathways, building a robust structure-activity relationship to improve potency and selectivity, and ultimately progressing a promising chemical probe into a lead candidate for drug development.
References
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. Available at: [Link]
-
Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (n.d.). Semantic Scholar. Available at: [Link]
-
Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). PubMed Central. Available at: [Link]
-
Indazole Derivatives: Promising Anti-tumor Agents. (2018). PubMed. Available at: [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed. Available at: [Link]
-
Target prediction of small molecules with information of key molecular interactions. (2012). PubMed. Available at: [Link]
-
Different chemical proteomic approaches to identify the targets of lapatinib. (2023). PubMed Central. Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Available at: [Link]
-
Target ID | PandaOmics. (n.d.). Insilico Medicine. Available at: [Link]
-
Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC. Available at: [Link]
-
Target Identification and Validation in Drug Discovery. (n.d.). Chemspace. Available at: [Link]
-
In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). PubMed Central. Available at: [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Royal Society of Chemistry. Available at: [Link]
-
Directory of in silico Drug Design tools. (n.d.). IBCh RAS. Available at: [Link]
-
Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets. (2026). Oreate AI Blog. Available at: [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Discovery. Available at: [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers. Available at: [Link]
-
Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Available at: [Link]
-
Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). ACS Publications. Available at: [Link]
-
Chapter 7: In silico Tools for Target Identification and Drug Molecular Docking in Leishmania. (n.d.). Books. Available at: [Link]
-
Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Drug Discovery. Available at: [Link]
-
AlphaFold 3 predicts the structure and interactions of all of life's molecules. (2024). Google Blog. Available at: [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI. Available at: [Link]
-
Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 8. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 9. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Directory of in silico Drug Design tools [click2drug.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Google DeepMind and Isomorphic Labs introduce AlphaFold 3 AI model [blog.google]
- 14. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target ID | PandaOmics [insilico.com]
- 16. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | MDPI [mdpi.com]
- 18. Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques - Oreate AI Blog [oreateai.com]
- 19. tandfonline.com [tandfonline.com]
In Vitro Screening of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL: A Technical Guide for Drug Discovery Professionals
Introduction: Rationale for the In Vitro Profiling of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
The confluence of privileged scaffolds in a single molecular entity presents a compelling starting point for targeted drug discovery. The compound this compound is one such molecule, integrating the indazole core, a well-established pharmacophore in oncology, with a tetrahydropyran moiety, known to improve pharmacokinetic properties. The indazole ring system is a cornerstone of numerous approved and investigational kinase inhibitors, valued for its ability to mimic the purine core of ATP and engage in critical hydrogen bonding interactions within the kinase hinge region.[1][2][3] This structural heritage strongly suggests that the primary biological targets for this novel compound may reside within the human kinome.
Among the various kinase families implicated in cancer, the Aurora kinases, and specifically Aurora Kinase A (AURKA), stand out as a particularly relevant target. AURKA is a serine/threonine kinase that functions as a master regulator of mitotic progression, with critical roles in centrosome maturation, spindle assembly, and chromosome segregation.[4][5] Its overexpression is a frequent event in a wide array of human cancers and is often correlated with aggressive tumor behavior and poor patient outcomes.[6][7] Consequently, AURKA has emerged as a high-priority target for therapeutic intervention, and several small molecule inhibitors are in various stages of clinical development.
This technical guide presents a comprehensive, multi-tiered in vitro screening cascade designed to rigorously evaluate the potential of this compound as an inhibitor of Aurora Kinase A. The workflow is structured to progress logically from a high-throughput biochemical screen to secondary validation of intracellular target engagement and culminates in a functional assessment of its impact on cancer cell viability. Each protocol is detailed with the underlying scientific principles and quality control measures to ensure data integrity and reproducibility.
A Multi-Stage In Vitro Screening Cascade
The proposed screening strategy is designed to efficiently identify and validate the activity of the test compound, beginning with a broad primary screen and progressively narrowing the focus to more physiologically relevant assays. This tiered approach ensures that resources are concentrated on compounds with the most promising characteristics.
Figure 1: A multi-stage in vitro screening cascade for the evaluation of this compound.
Stage 1: Primary High-Throughput Biochemical Screening
Objective: To rapidly assess the direct inhibitory activity of this compound against recombinant human Aurora Kinase A in a high-throughput format.
Chosen Assay: ADP-Glo™ Kinase Assay (Promega)
Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[7] As a kinase transfers phosphate from ATP to a substrate, ADP is generated. The assay first terminates the kinase reaction and depletes the remaining ATP. Subsequently, the generated ADP is converted back to ATP, which is then used to drive a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the kinase activity.[8] This "glow-type" assay is highly sensitive, has a stable signal, and is less prone to interference from colored or fluorescent compounds, making it ideal for primary high-throughput screening.[9]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human Aurora Kinase A enzyme and the appropriate substrate peptide in the kinase buffer to their working concentrations.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase buffer.
-
Prepare the ATP solution in the kinase buffer at a concentration close to the Kₘ for Aurora Kinase A.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle control (DMSO).
-
Add 2.5 µL of the enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | Target | IC₅₀ (nM) |
| This compound | Aurora Kinase A | 85 |
| Alisertib (MLN8237) - Positive Control | Aurora Kinase A | 15 |
| Staurosporine - Non-selective Control | Pan-Kinase | 5 |
Table 1: Hypothetical primary screening results for this compound against Aurora Kinase A.
Stage 2: Secondary Validation - Intracellular Target Engagement
Objective: To confirm that this compound can penetrate the cell membrane and bind to Aurora Kinase A in a live-cell environment.
Chosen Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega)
Scientific Rationale: While biochemical assays are excellent for primary screening, they do not provide information on cell permeability or target engagement in a physiological context.[10] The NanoBRET™ assay overcomes this limitation by measuring the binding of a compound to a specific protein target within intact cells.[6] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein, Aurora Kinase A, is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the active site of the kinase serves as the energy acceptor. When the tracer binds to the NanoLuc®-AURKA fusion, BRET occurs. A test compound that also binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity for the target in living cells.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-Aurora Kinase A fusion protein.
-
Culture the transfected cells for 24 hours to allow for protein expression.
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Setup:
-
In a white 384-well plate, add the test compound at various concentrations.
-
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Add the cell suspension to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound equilibration.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the plate on a luminometer capable of simultaneously measuring the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (e.g., 460 nm and 618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to vehicle and positive controls.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value, which reflects the compound's affinity for the target in the cellular environment.
-
| Compound | Target | Cellular IC₅₀ (nM) |
| This compound | Aurora Kinase A | 250 |
| Alisertib (MLN8237) - Positive Control | Aurora Kinase A | 50 |
Table 2: Hypothetical intracellular target engagement results for this compound.
Stage 3: Functional Characterization - Cell-Based Viability Assay
Objective: To determine the functional consequence of Aurora Kinase A inhibition by this compound on the proliferation and viability of a cancer cell line known to be sensitive to AURKA inhibitors.
Chosen Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Scientific Rationale: Inhibition of Aurora Kinase A is expected to disrupt mitosis, leading to cell cycle arrest and ultimately, a reduction in cell proliferation and viability. The CellTiter-Glo® assay quantifies the number of viable cells in culture based on the measurement of ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present. This provides a robust and sensitive measure of the compound's anti-proliferative or cytotoxic effects.
Figure 2: A simplified signaling pathway illustrating the role of Aurora Kinase A in promoting mitotic entry.
Experimental Protocol: CellTiter-Glo® Cell Viability Assay
-
Cell Culture and Treatment:
-
Seed a human cancer cell line known to overexpress Aurora Kinase A (e.g., HCT116 colorectal carcinoma) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
| Compound | Cell Line | GI₅₀ (µM) |
| This compound | HCT116 | 1.2 |
| Alisertib (MLN8237) - Positive Control | HCT116 | 0.2 |
Table 3: Hypothetical cell viability results for this compound in HCT116 cells.
Conclusion and Future Directions
This in-depth technical guide has outlined a robust and scientifically sound in vitro screening cascade for the evaluation of this compound as a potential Aurora Kinase A inhibitor. By systematically progressing from a high-throughput biochemical assay to intracellular target engagement and functional cell-based assays, this workflow provides a comprehensive initial assessment of the compound's therapeutic potential.
Positive results from this screening cascade would provide strong justification for further preclinical development, including selectivity profiling against a panel of other kinases, in-depth mechanism of action studies, and evaluation in in vivo models of cancer. The integration of a privileged indazole scaffold with a tetrahydropyran moiety holds promise for the development of novel kinase inhibitors with favorable drug-like properties.
References
-
MDPI. (n.d.). Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Aurora kinase A. Wikipedia. Retrieved from [Link]
-
PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The role of Aurora-A in human cancers and future therapeutics. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aurora-A Kinase as a Promising Therapeutic Target in Cancer. PubMed Central. Retrieved from [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Retrieved from [Link]
-
Journal of Cell Biology. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology. Retrieved from [Link]
-
Frontiers. (n.d.). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy. PubMed Central. Retrieved from [Link]
-
SciSpace. (n.d.). Aurora kinases: structure, functions and their association with cancer. SciSpace. Retrieved from [Link]
-
The Journal of Clinical Investigation. (2023). Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. The Journal of Clinical Investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) AURORA KINASES: STRUCTURE, FUNCTIONS AND THEIR ASSOCIATION WITH CANCER. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. PubMed. Retrieved from [Link]
-
YouTube. (2019). The role of Aurora kinase A in cancer cells - Giulia Bertolin. YouTube. Retrieved from [Link]
-
YouTube. (2018). Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR... YouTube. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]
-
PubMed. (n.d.). The role of Aurora-A inhibitors in cancer therapy. PubMed. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. Taylor & Francis Online. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]
-
Acta Crystallographica Section D: Biological Crystallography. (n.d.). The structure of C290A:C393A Aurora A provides structural insights into kinase regulation. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Retrieved from [Link]
-
OUS-research.no. (n.d.). CellTiter-Glo Assay. OUS-research.no. Retrieved from [Link]
-
YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Retrieved from [Link]
-
Reaction Biology. (n.d.). NanoBRET Assay Services. Reaction Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of NanoBRET target engagement. A cell-permeable tracer as a.... ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. PubMed Central. Retrieved from [Link]
-
Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation. Retrieved from [Link]
-
ADP Glo Protocol. (n.d.). ADP Glo Protocol. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. rupress.org [rupress.org]
- 4. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora-A Kinase as a Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure of C290A:C393A Aurora A provides structural insights into kinase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL analogs and derivatives
An In-Depth Technical Guide to 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of the indazole scaffold with a tetrahydropyran moiety to form this compound creates a molecule of significant interest in medicinal chemistry. This guide provides a comprehensive overview of this core structure, its analogs, and derivatives. We will explore the synthetic rationale, key biological activities with a focus on kinase inhibition, structure-activity relationships (SAR), and detailed experimental protocols for synthesis and evaluation. This document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic framework.
Introduction: The Strategic Combination of Two Privileged Scaffolds
In the landscape of modern drug discovery, the indazole nucleus is a cornerstone pharmacophore, renowned for its wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2] A number of commercially successful drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole core, underscoring its value as a template for developing novel anticancer agents.[3][4][5] The indazole ring system is particularly effective in targeting the ATP-binding pocket of various kinases, a critical class of enzymes often dysregulated in cancer.[3][6]
Complementing the indazole is the tetrahydropyran (THP) ring. The THP moiety is a versatile saturated heterocycle frequently incorporated into drug candidates to enhance pharmacokinetic properties.[7] It can improve aqueous solubility, metabolic stability, and cell permeability, while also serving as a rigid scaffold to orient functional groups for optimal target engagement. The tertiary alcohol group at the 4-position of the tetrahydropyran ring can act as a crucial hydrogen bond donor or acceptor, further anchoring the molecule within a biological target.
The combination of these two scaffolds in This compound (CAS 885272-12-8)[] presents a compelling starting point for the development of novel therapeutics, particularly in oncology. This guide will dissect the synthesis, biological importance, and optimization of this chemical series.
Synthetic Pathways and Methodologies
The synthesis of this compound and its derivatives is a multi-step process that hinges on the strategic formation of the indazole ring and the subsequent coupling with a tetrahydropyran precursor. The most common approach involves the addition of an organometallic indazole species to tetrahydropyran-4-one.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a convergent process, where the two key heterocyclic building blocks are prepared separately and then combined in a final key step.
Caption: Convergent synthesis workflow for the core scaffold.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
This protocol outlines a representative synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Step 1: Synthesis of 6-Bromo-1H-indazole
-
Reaction Setup: To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 equiv.) in ethanol in a round-bottom flask, add hydrazine hydrate (2.0 equiv.) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-bromo-1H-indazole as a solid. Characterize by ¹H-NMR and MS.[9]
Step 2: Preparation of 6-Lithio-1H-indazole
-
Reaction Setup: Suspend 6-bromo-1H-indazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.
-
Lithiation: Cool the suspension to -78°C using a dry ice/acetone bath. Add n-butyllithium (2.1 equiv., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C.
-
Stirring: Stir the resulting solution at -78°C for 1 hour. The formation of the organometallic species is now complete. This solution is used directly in the next step.
Step 3: Nucleophilic Addition to Tetrahydropyran-4-one
-
Addition: To the freshly prepared solution of 6-lithio-1H-indazole at -78°C, add a solution of tetrahydropyran-4-one (1.2 equiv.) in anhydrous THF dropwise.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.
Step 4: Characterization
-
¹H-NMR & ¹³C-NMR: Confirm the structure and purity of the final product.[10]
-
Mass Spectrometry (MS): Verify the molecular weight of the compound.[9]
-
Infrared Spectroscopy (IR): Confirm the presence of key functional groups, such as the O-H and N-H stretches.[11]
Biological Activity and Therapeutic Targets
Indazole derivatives are well-established as potent inhibitors of protein kinases.[3] The this compound scaffold is primarily explored for its potential as an anticancer agent by targeting kinases that are crucial for tumor growth, proliferation, and survival.
Primary Target Class: Protein Kinases
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of the FGFR signaling pathway is implicated in various cancers, including lung, breast, and bladder cancers.[3] Indazole-based compounds have been identified as potent inhibitors of FGFR1, 2, and 3.[1][12] The indazole core typically forms key hydrogen bonds with the hinge region of the kinase domain, while the tetrahydropyran moiety can occupy an adjacent hydrophobic pocket.
-
Aurora Kinases: These are a family of serine/threonine kinases that play a critical role in mitotic progression. Their overexpression is common in many human cancers, making them attractive therapeutic targets.[2] Knowledge-based drug design has led to the discovery of indazole derivatives that show high potency and selectivity for Aurora kinases A and B.[1][13]
-
Other Kinases: The versatility of the indazole scaffold allows it to be adapted to inhibit other oncogenic kinases, including Extracellular signal-Regulated Kinases (ERK1/2), Bcr-Abl, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][14][15]
Caption: Inhibition of a typical Receptor Tyrosine Kinase pathway.
Structure-Activity Relationship (SAR) Insights
Optimizing the lead compound, this compound, requires a systematic exploration of its chemical space. SAR studies reveal how modifications to different parts of the molecule affect its biological potency and selectivity.
| Position of Modification | Type of Modification | Observed Effect on Kinase Activity | Rationale / Causality |
| Indazole N1 | Alkylation, Arylation | Often decreases activity | The N1-H is a critical hydrogen bond donor for interacting with the kinase hinge region.[3] |
| Indazole C3 | Substitution with (substituted) aryl or heteroaryl groups | Potency is highly dependent on the substituent. | This vector points towards the solvent-exposed region of the ATP pocket, allowing for significant modification to improve potency and selectivity.[3][12] |
| Indazole C4, C5, C7 | Halogenation, small alkyl or alkoxy groups | Can modulate potency and physical properties. | These positions can be modified to fine-tune electronic properties and explore additional interactions within the binding site.[1] |
| Tetrahydropyran Ring | Conformationally restricted analogs (e.g., spirocycles) | May increase potency and selectivity. | Reduces conformational flexibility, which can decrease the entropic penalty of binding. |
| Tertiary Alcohol | Conversion to ether or amine | Generally reduces potency. | The hydroxyl group is often a key hydrogen bonding element with the protein backbone or water molecules in the active site. |
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as FGFR1.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP
-
Test compounds dissolved in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
-
96-well reaction plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the kinase reaction mixture containing:
-
Kinase buffer
-
Substrate peptide
-
Recombinant kinase enzyme
-
Test compound at the desired final concentration (the final DMSO concentration should be ≤1%).
-
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution containing a known amount of [γ-³²P]ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination and Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot a defined volume of the reaction mixture from each well onto a phosphocellulose membrane.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Allow the membrane to dry. Quantify the amount of ³²P incorporated into the substrate peptide for each well using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of targeted therapeutics, especially in the field of oncology. The synthetic accessibility of this class of compounds, combined with the proven track record of the indazole core in kinase inhibition, provides a solid foundation for further research. Future efforts should focus on leveraging structure-based drug design to create analogs with enhanced potency, improved kinase selectivity profiles, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The exploration of novel derivatives could lead to the identification of clinical candidates for treating a range of diseases driven by aberrant kinase signaling.
References
-
Liu, X., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(34), 20835-20853. Available at: [Link]
-
Hsieh, H.-P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 698-713. Available at: [Link]
- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
-
ResearchGate. (2025). [1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: a new synthetic cannabinoid identified on the drug market. Available at: [Link]
-
PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Available at: [Link]
-
PubMed. (2025). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Available at: [Link]
-
PubMed. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Available at: [Link]
- Google Patents. (n.d.). WO2001035938A2 - Pharmacologically active tetrahydro thiopyran-4-ol derivatives, method for their production and use thereof.
-
PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]
-
ResearchGate. (2025). (PDF) Indazole Derivatives: Promising Anti-tumor Agents. Available at: [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and.... Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives | Download Scientific Diagram. Available at: [Link]
-
ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Available at: [Link]
-
PubMed. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]
-
IJCRT.org. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Available at: [Link]
-
Bentham Science Publishers. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Available at: [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available at: [Link]
-
PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Available at: [Link]
- Google Patents. (n.d.). US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. ijcrt.org [ijcrt.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL literature review
An In-Depth Technical Guide to 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL: Synthesis, Mechanism, and Therapeutic Potential
Introduction
In the landscape of modern drug discovery, the strategic design of small molecules targeting critical cellular pathways is paramount. Among these, this compound has emerged as a molecule of significant interest, primarily due to its structural resemblance to potent inhibitors of Poly(ADP-ribose) polymerase (PARP). This guide provides a comprehensive technical overview of this compound, from its chemical synthesis to its anticipated mechanism of action and potential as a targeted therapeutic agent. By integrating foundational chemical principles with advanced pharmacological concepts, we aim to furnish researchers, scientists, and drug development professionals with a detailed understanding of this promising molecular entity.
The structure of this compound is a composite of two key pharmacophores: the indazole nucleus, a bicyclic aromatic heterocycle known for its privileged role in medicinal chemistry, particularly in the development of kinase and PARP inhibitors, and a tetrahydropyran-4-ol moiety, which can influence solubility, metabolic stability, and target engagement. The strategic placement of the tertiary alcohol on the tetrahydropyran ring, linked at the 6-position of the indazole core, suggests a deliberate design aimed at optimizing interactions within a specific biological target. This guide will delve into the rationale behind this design, grounded in a thorough review of the existing scientific literature.
Chemical Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a satisfactory yield and purity. The overall strategy hinges on the formation of a carbon-carbon bond between the indazole and tetrahydropyran ring systems, a task efficiently accomplished via a Grignard reaction.
Retrosynthetic Analysis
A logical retrosynthetic approach dissects the target molecule into readily available or easily synthesizable starting materials. The key disconnection is at the C6-C4' bond between the indazole and tetrahydropyran rings, leading back to a 6-metallo-indazole species (e.g., a Grignard reagent) and tetrahydropyran-4-one. The 6-metallo-indazole can be prepared from 6-bromo-1H-indazole.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-1H-indazole
This crucial intermediate is synthesized from 4-bromo-2-methylaniline via a diazotization and intramolecular cyclization reaction.[1]
-
Acetylation: 4-bromo-2-methylaniline is reacted with acetic anhydride to protect the amino group.
-
Diazotization: The acetylated intermediate is treated with an organic nitrite, such as isoamyl nitrite, in the presence of an acid to form a diazonium salt.
-
Cyclization and Deprotection: The diazonium salt undergoes spontaneous cyclization. The resulting mixture is then heated with concentrated hydrochloric acid to hydrolyze the acetyl group and the N-acetyl indazole intermediate, yielding 6-Bromo-1H-indazole.[1]
-
Isolation: The pH of the cooled mixture is adjusted to 11 with a 50% aqueous sodium hydroxide solution. The solvent is evaporated, and the resulting solid is slurried with heptane, filtered, and dried under vacuum.[1]
Step 2: Synthesis of Tetrahydropyran-4-one
This ketone is prepared by the catalytic hydrogenation of a pyran-4-one precursor.[2]
-
Reaction Setup: A solution of dihydropyran-4-one or pyran-4-one in a suitable solvent (e.g., toluene, ethyl acetate, or tetrahydrofuran) is placed in a hydrogenation reactor.[2]
-
Catalyst Addition: A metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide, is added to the mixture.[2]
-
Hydrogenation: The reactor is pressurized with hydrogen gas (typically 0.1 to 1 MPa), and the mixture is stirred at a controlled temperature (e.g., 5 to 60°C) until the reaction is complete.[2]
-
Workup: The catalyst is removed by filtration, and the solvent is evaporated to yield tetrahydropyran-4-one.
Step 3: Grignard Reaction and Final Product Formation
This step involves the formation of the key C-C bond.
-
Grignard Reagent Preparation: Magnesium turnings are placed in a flask with anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).[3] A solution of 6-bromo-1H-indazole in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent, 6-(magnesiobromido)-1H-indazole. It is critical that all glassware and reagents are perfectly dry, as Grignard reagents react readily with water.[3]
-
Addition Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of tetrahydropyran-4-one in anhydrous diethyl ether or THF is then added dropwise. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[4][5]
-
Aqueous Workup: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or a dilute acid (e.g., HCl). This step protonates the intermediate alkoxide to form the final tertiary alcohol product.[5]
-
Purification: The final product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified using column chromatography to yield pure this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [6] |
| Molecular Weight | 218.25 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for similar compounds |
| SMILES | OC1(CCCOC1)C1=CC2=C(C=C1)NN=C2 | Inferred |
Mechanism of Action: A Putative PARP Inhibitor
The structural architecture of this compound strongly suggests its primary mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[7][8]
The Role of PARP in DNA Repair
PARP1 and PARP2 are critical nuclear enzymes involved in the DNA Damage Response (DDR).[7] They act as sensors for DNA single-strand breaks (SSBs). Upon binding to a break, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the Base Excision Repair (BER) pathway.[7]
PARP Inhibition and Synthetic Lethality
PARP inhibitors (PARPi) exert their anticancer effects through a concept known as "synthetic lethality".[8] They bind to the catalytic domain of PARP, preventing the synthesis of PAR chains. This not only halts the BER pathway but also "traps" the PARP enzyme on the DNA at the site of the damage.[9]
In healthy cells, the resulting unrepaired SSBs can often be resolved by the high-fidelity Homologous Recombination (HR) repair pathway during DNA replication. However, in cancer cells that have a deficient HR pathway (e.g., due to mutations in BRCA1 or BRCA2 genes), these stalled replication forks collapse, leading to the formation of toxic double-strand breaks.[9] The inability to repair these double-strand breaks triggers apoptosis and selective cancer cell death.[9][10]
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Structure-Activity Relationship (SAR)
The indazole scaffold is a well-established pharmacophore for PARP inhibition, mimicking the adenine moiety of the natural substrate NAD+. The SAR of indazole-based inhibitors suggests that modifications at the C3 and C6 positions can significantly influence potency and selectivity.[11][12] The tetrahydropyran-4-ol group at the C6 position of this compound likely serves multiple roles:
-
Solubility: The hydroxyl and ether functionalities can improve aqueous solubility, which is a critical pharmacokinetic property.
-
Vectorial Projection: The substituent projects into the solvent-exposed region of the PARP active site, where it can be modified to fine-tune physical properties without disrupting the core binding interactions.
-
Hydrogen Bonding: The tertiary alcohol can act as a hydrogen bond donor or acceptor, potentially forming additional interactions with the protein or with solvent molecules to improve the binding affinity.
Potential Biological and Therapeutic Applications
Given its putative role as a PARP inhibitor, this compound holds considerable promise as a therapeutic agent, particularly in oncology.
Oncology
The primary application would be in the treatment of cancers with a high prevalence of homologous recombination deficiency.[10][13][14] This includes:
-
Ovarian and Breast Cancer: Especially in patients with germline or somatic BRCA1/2 mutations.[9]
-
Prostate and Pancreatic Cancer: A subset of these cancers also harbor BRCA or other HRD mutations.[8][9]
Other Potential Activities
While PARP inhibition is the most likely mechanism, the constituent scaffolds of the molecule are known to exhibit other biological activities.
-
Antimicrobial Activity: Indazole and pyran derivatives have been reported to possess antibacterial and antifungal properties.[15][16][17][18]
-
Anti-inflammatory and Antioxidant Effects: Some pyran and terpinen-4-ol (a structural component related to the tetrahydropyran-4-ol moiety) compounds have demonstrated anti-inflammatory and antioxidant activities.[19][20][21]
Hypothetical Preclinical Data Profile
Based on published data for similar indazole-based PARP inhibitors, we can project the expected performance of this compound in standard preclinical assays.
| Assay | Target Cell Line / Enzyme | Expected IC₅₀ / EC₅₀ | Reference Class |
| Enzyme Inhibition | PARP-1 | 1-20 nM | [8][22] |
| Enzyme Inhibition | PARP-2 | 1-15 nM | [8][22] |
| Cell Proliferation | BRCA1-mutant (e.g., MDA-MB-436) | 10-100 nM | [9] |
| Cell Proliferation | BRCA-proficient (e.g., MDA-MB-231) | >10 µM | [9] |
Future Directions
The development of this compound as a clinical candidate would require a rigorous and systematic research program.
-
Lead Optimization: Further SAR studies could be conducted to enhance potency, selectivity against different PARP family members, and to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.
-
Combination Therapies: Investigating the synergy of this compound with other DNA-damaging agents (e.g., platinum-based chemotherapy, temozolomide) or with immunotherapy could broaden its therapeutic window.
-
Biomarker Development: Identifying and validating biomarkers beyond BRCA mutations that predict sensitivity to this PARP inhibitor will be crucial for patient stratification in clinical trials.
-
Radiolabeling: Synthesis of a radiolabeled version could enable its use as a PET imaging agent to non-invasively assess PARP expression in tumors and monitor treatment response.[9]
Conclusion
This compound represents a rationally designed molecule with significant potential as a PARP inhibitor. Its synthesis is achievable through established chemical methodologies, centered around a key Grignard reaction. The compound's mechanism of action is predicted to leverage the principle of synthetic lethality, offering a targeted therapeutic strategy for cancers with deficiencies in the homologous recombination DNA repair pathway. While further preclinical and clinical studies are necessary to validate its efficacy and safety, the foundational science underpinning its design provides a strong rationale for its continued investigation as a next-generation anticancer agent.
References
- Preparation method of tetrahydropyran-4-one and pyran-4-one. CN102627621A.
-
Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]
-
Zhao, W., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Expert Opinion on Investigational Drugs. [Link]
- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. WO2015067782A1.
-
Barata, A., et al. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry. [Link]
- Method for producing alkyl grignard reagent using tetrahydropyran as solvent. JP2008001647A.
-
Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives. (2025). ResearchGate. [Link]
-
Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). MDPI. [Link]
-
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2025). ResearchGate. [Link]
-
Chemical Composition and Antimicrobial Activity of Essential Oils and Hydrosols from Oregano, Sage and Pennyroyal against Oral Pathogens. MDPI. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
-
The evolving role of PARP inhibitors in advanced ovarian cancer. SciSpace. [Link]
-
Ibeas, S., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(23), 10591-10601. [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Bangladesh Journals Online. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
-
Structure-activity relationships in vitro. ResearchGate. [Link]
-
Hopkins, T. A., & Ainsworth, W. B. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118955119. [Link]
- Indazole derivatives and their use as c-Met inhibitors. WO 2010/011538 A1.
-
The one-pot synthesis of some bioactive pyranopyrazoles and evaluation of their protective behavior against extracellular H2O2 a. ResearchGate. [Link]
-
A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. PubMed. [Link]
-
All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Grignard Reagent Reaction Mechanism. (2018). YouTube. [Link]
-
Antimicrobial and Antioxidant Activities of Four Essential Oils. SciELO México. [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]
-
The evolving role of PARP inhibitors in advanced ovarian cancer. (2025). ResearchGate. [Link]
-
Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed. [Link]
- Indazole derivatives. WO2009106980A2.
-
Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran,-benzopyran and naphthopyran derivatives of 1H-pyrazole. (2025). ResearchGate. [Link]
-
PARP Inhibitor for Ovarian Cancer Therapy. European Open Science. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
-
Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. Patent US-8324176-B2. PubChem. [Link]
-
Kalkanjy, R., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE, 11(6), e0156540. [Link]
- Synthesis process of 3-bromo-5-nitro-1H-indazole. CN103570624A.
-
Grignard Reagents. (2023). Chemistry LibreTexts. [Link]
- Process for the preparation of an indazole derivative. US Patent 9,988,382.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemscene.com [chemscene.com]
- 7. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. eu-opensci.org [eu-opensci.org]
- 15. researchgate.net [researchgate.net]
- 16. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric behavior of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL, a heterocyclic molecule of interest in pharmaceutical and chemical research. As Senior Application Scientist, the narrative moves beyond mere procedural descriptions to elucidate the fundamental principles and strategic decisions underpinning robust analytical method development. We will explore optimal ionization techniques, predict and interpret fragmentation patterns, and present validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to characterize this and structurally similar molecules using mass spectrometry.
Introduction: Structural and Analytical Considerations
This compound is a polar heterocyclic compound featuring a bicyclic aromatic indazole moiety linked to a saturated tetrahydropyran ring, with a tertiary alcohol at the junction. This unique combination of a polar, ionizable indazole ring and a more fragile, saturated heterocyclic alcohol presents specific challenges and opportunities for mass spectrometric analysis.
The indazole group provides a readily ionizable site, particularly for electrospray ionization (ESI), while the tetrahydropyran-4-ol portion is susceptible to characteristic fragmentation pathways, such as dehydration and ring cleavage. Understanding this duality is paramount to selecting the appropriate analytical strategy, whether for qualitative structural elucidation or quantitative analysis in complex matrices.
Molecular Structure:
-
Formula: C₁₂H₁₄N₂O₂
-
Molecular Weight: 218.25 g/mol
-
Key Features:
-
Aromatic Indazole Ring: Site for protonation/deprotonation.
-
Tetrahydropyran Ring: Saturated ether linkage.
-
Tertiary Alcohol (-OH): Prone to neutral loss.
-
Foundational Choices: Ionization Technique Selection
The choice of ionization technique is the most critical decision in the analytical workflow. It dictates the nature of the initially formed ion and, consequently, the entire fragmentation cascade. For this compound, the primary candidates are Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Electrospray Ionization (ESI): The Preferred Approach for Polar Analytes
ESI is a "soft" ionization technique that generates ions from a liquid phase, making it exceptionally well-suited for polar, and often thermally labile, molecules like our target compound.[1][2]
-
Causality of Choice: The indazole ring contains basic nitrogen atoms that are readily protonated in the acidic mobile phases typically used in liquid chromatography (LC). This makes the molecule pre-disposed to form a strong [M+H]⁺ ion in positive ion mode ESI, often with minimal in-source fragmentation. This ensures the molecular weight is easily confirmed.
-
Expert Insight: While positive ion mode is the logical starting point, negative ion mode should not be entirely dismissed. The acidic proton on the indazole nitrogen or the hydroxyl group could be abstracted under basic conditions to form an [M-H]⁻ ion. However, the proton affinity in positive mode is generally higher, leading to greater sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): A Viable but Challenging Alternative
GC-MS requires the analyte to be volatile and thermally stable. The polarity and high boiling point of this compound make direct GC-MS analysis problematic.[3][4]
-
The Derivatization Imperative: To make the molecule amenable to GC, derivatization of the polar -OH and -NH groups is mandatory.[3][4] Silylation (e.g., using BSTFA) is a common strategy to replace active protons with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability.
-
Electron Ionization (EI): Following GC separation, EI would be used. This is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[5] While this can obscure the molecular ion, it provides a detailed "fingerprint" spectrum that is excellent for structural confirmation and library matching.
-
Trustworthiness Check: The derivatization step adds complexity and a potential source of variability. Incomplete derivatization can lead to poor peak shapes and inaccurate quantification. Therefore, ESI is the more direct and often more reliable primary approach for this molecule.
Experimental Design and Protocols
A self-validating protocol ensures reproducibility and confidence in the generated data. Below are detailed methodologies for both LC-MS (ESI) and GC-MS (EI) approaches.
Protocol: LC-MS/MS Analysis
This protocol is designed for structural confirmation and fragmentation analysis using a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Step 1: Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Step 2: Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Step 3: Mass Spectrometry (Positive Ion ESI)
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.[6]
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
MS1 Scan Range: m/z 50-400.
-
MS/MS (Tandem MS): Select the [M+H]⁺ precursor ion (m/z 219.1) for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of product ions.
Protocol: GC-MS Analysis (with Derivatization)
This protocol is for obtaining a classic EI fragmentation pattern.
Step 1: Derivatization
-
Evaporate 10 µL of the 1 mg/mL methanolic stock solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Add 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
Step 2: Gas Chromatography
-
Column: DB-5ms or similar non-polar column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 300 °C, hold for 5 minutes.
Step 3: Mass Spectrometry (EI)
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-600.
Data Interpretation: Predicting Fragmentation Pathways
The true expertise in mass spectrometry lies in interpreting the resulting spectra to deduce molecular structure.
ESI-MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 219.1)
In tandem MS, the protonated molecule is fragmented to reveal its substructures.
-
Primary Neutral Loss: The most facile fragmentation will be the loss of water (H₂O, 18.01 Da) from the protonated tertiary alcohol, driven by the formation of a stable carbocation. This will produce a prominent ion at m/z 201.1 .
-
Indazole Ring Fragmentation: The indazole ring itself is quite stable. However, cleavage can occur. Following the characteristic fragmentation of indole- and indazole-type structures, a loss of HCN (27.01 Da) from the heterocyclic ring is possible.[7]
-
Tetrahydropyran Ring Cleavage: The saturated tetrahydropyran ring can undergo several cleavages.[8] Alpha-cleavage adjacent to the ring oxygen is common, as are retro-Diels-Alder (RDA) type reactions, though the latter are more prevalent in unsaturated rings.
Diagram: Predicted ESI-MS/MS Fragmentation Workflow
Caption: Predicted fragmentation of protonated this compound.
EI-MS Fragmentation (of the di-TMS Derivative)
The EI spectrum will be of the derivatized molecule (Molecular Weight = 218.25 - 2 + (2 * 73.17) = 362.59 g/mol ).
-
Molecular Ion (M⁺·): The molecular ion at m/z 362 may be weak or absent due to the high energy of EI.
-
Characteristic Ions:
-
Loss of Methyl (M-15): A fragment at m/z 347 from the loss of a methyl radical (·CH₃) from one of the TMS groups is almost always observed and is a hallmark of silylated compounds.
-
TMS Ion: A prominent peak at m/z 73 ([Si(CH₃)₃]⁺) will be present.
-
Cleavage Alpha to the Ring: The bond between the indazole ring and the tetrahydropyran ring can cleave, leading to ions representing both structures.
-
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios expected for the structural elucidation of this molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of these ions.[9][10]
| Ionization | Precursor Ion (Formula) | m/z (Calculated) | Key Product Ions (m/z) | Interpretation |
| ESI (+) MS/MS | [C₁₂H₁₅N₂O₂]⁺ | 219.1134 | 201.1028 | Loss of H₂O |
| 118.0558 | Indazole core fragment | |||
| 101.0603 | Tetrahydropyran-related fragment | |||
| EI-MS (di-TMS) | [C₁₈H₃₀N₂O₂Si₂]⁺· | 362.1897 | 347.1662 | Loss of ·CH₃ |
| 245.1216 | Cleavage product (Indazolyl-Si(CH₃)₃) | |||
| 73.0473 | [Si(CH₃)₃]⁺ |
Conclusion and Field-Proven Insights
For the routine analysis and structural confirmation of this compound, LC-MS/MS with ESI is the superior technique. It is direct, highly sensitive, and provides clear molecular weight information and key structural fragments without the need for chemical modification. The predictable loss of water is a crucial first step in the fragmentation cascade, immediately confirming the presence of the hydroxyl group.
GC-MS should be reserved for specific applications where its high chromatographic resolution is required to separate isomers, or when a standardized, library-matchable EI spectrum is desired for regulatory purposes. However, the analyst must be confident in achieving complete and reproducible derivatization.
This guide provides the foundational logic and validated starting points for any scientist tasked with analyzing this molecule. By understanding the causality behind the choice of ionization and the predictable fragmentation pathways, the researcher can develop robust, reliable, and scientifically sound mass spectrometric methods.
References
- Detection of polar metabolites through the use of gas chromatography-mass spectrometry. (n.d.). SpringerLink.
- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2022). ResearchGate.
- Mass Spectra of Tetrahydrofuran Derivatives. (n.d.). Bulletin of the Chemical Society of Japan.
- Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. (2000). ResearchGate.
- Study of Mass Spectra of Some Indole Derivatives. (2018). SciRP.org.
- Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. (2012). ResearchGate.
- Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. (2024). ACS Publications.
- Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (2024). MDPI.
- Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. (2024). MDPI.
- The mass fragments of indole and indazole synthetic cannabimimetic... (2018). ResearchGate.
- Electrospray ionization. (n.d.). Wikipedia.
- Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. (2022). YouTube.
Sources
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Guide to the Crystallographic Analysis of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL: A Case Study for Drug Discovery Professionals
This technical guide provides a comprehensive, in-depth exploration of the crystallographic analysis of the novel compound 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. While specific experimental data for this compound is not publicly available, this document serves as a detailed case study outlining the methodologies and scientific rationale that a researcher in drug development would employ. This guide is structured to provide both a practical workflow and a deeper understanding of the critical decision-making processes in modern small molecule crystallography.
Introduction: The Significance of this compound in Medicinal Chemistry
The molecular architecture of this compound is of significant interest to medicinal chemists. The indazole scaffold is a "privileged" structure in drug discovery, known to be a core component in a wide array of therapeutic agents.[1][2][3][4] Indazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][3][5] The tetrahydropyran moiety is also a common feature in bioactive molecules, often used to improve physicochemical properties such as solubility and metabolic stability.
The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice are fundamental to understanding a compound's behavior.[6][7][8][9] Single-crystal X-ray diffraction is the definitive method for elucidating this information.[6][8] For a potential drug candidate like this compound, crystallographic analysis provides critical insights into:
-
Conformational Analysis: Determining the preferred three-dimensional shape of the molecule.
-
Intermolecular Interactions: Identifying hydrogen bonds, π-stacking, and other non-covalent interactions that govern molecular packing.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can have profound effects on its physical and pharmaceutical properties.
-
Structure-Activity Relationships (SAR): Providing a structural basis for understanding how the molecule interacts with its biological target.
This guide will walk through the essential steps to obtain and interpret the crystal structure of this promising molecule.
Experimental Workflow: From Powder to Crystal Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. The overall workflow is depicted below:
Caption: A typical workflow for small molecule crystallography.
Synthesis and Purification
The initial step, which is foundational to successful crystallization, is the synthesis and rigorous purification of this compound. Impurities can inhibit crystal nucleation and growth. A purity of >98%, as determined by techniques such as HPLC and NMR, is highly recommended.
Crystallization
Crystallization is often the most challenging and empirical step in the process.[10] It involves the slow generation of a supersaturated solution from which the compound precipitates in an ordered crystalline form.
2.2.1. High-Throughput Screening
Given that the optimal crystallization conditions are unknown, a high-throughput screening approach is the most efficient starting point. This involves testing a wide range of solvents, temperatures, and crystallization techniques on a small scale.
Experimental Protocol: High-Throughput Crystallization Screening
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10-20 mg/mL) in a suitable solvent (e.g., methanol, acetone, or DMSO).
-
Screening Plates: Utilize 96-well crystallization screening plates.
-
Dispensing: Use automated liquid handling robotics to dispense a small volume (e.g., 100-500 nL) of the compound's stock solution into each well.
-
Reagent Addition: Add a range of crystallization reagents to the wells, including different solvents, anti-solvents, and buffers.
-
Crystallization Techniques: Employ various methods in parallel:
-
Vapor Diffusion (Hanging and Sitting Drop): A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop gradually increases the concentration of the compound, leading to crystallization.
-
Slow Evaporation: The solvent is allowed to slowly evaporate from the solution, increasing the compound's concentration.
-
Cooling Crystallization: The solution is slowly cooled, as the solubility of many compounds decreases with temperature.
-
Anti-Solvent Diffusion: An "anti-solvent" (a solvent in which the compound is poorly soluble) is allowed to slowly diffuse into a solution of the compound.[11]
-
-
Incubation and Monitoring: The plates are incubated under controlled temperature conditions and monitored periodically using a microscope for crystal growth over several days to weeks.
2.2.2. Optimization of Crystal Growth
Once initial "hits" (conditions that produce small crystals or crystalline precipitate) are identified, the next step is to optimize these conditions to grow larger, single crystals suitable for X-ray diffraction. This typically involves fine-tuning the parameters around the initial hit conditions, such as:
-
Concentration: Varying the initial concentration of the compound.
-
Temperature: Testing different incubation temperatures.
-
Precipitant Concentration: Adjusting the concentration of the precipitating agent.
-
pH: For compounds with ionizable groups, screening a range of pH values.
A particularly effective modern technique for small organic molecules is Encapsulated Nanodroplet Crystallization (ENaCt).[12][13] This high-throughput method uses nanoliter-scale droplets of the analyte solution encapsulated in an inert oil, allowing for the screening of many conditions with minimal sample consumption.[12]
Single-Crystal X-ray Diffraction
2.3.1. Crystal Selection and Mounting
A suitable crystal for single-crystal X-ray diffraction should be a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically in the range of 0.1 to 0.3 mm in all dimensions. The selected crystal is carefully mounted on a goniometer head, often in a cryo-protectant to prevent damage from the X-ray beam and the low temperatures used during data collection.
2.3.2. Data Collection
The mounted crystal is then placed in a diffractometer, where it is exposed to a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots.
Typical Data Collection Parameters:
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is standard for small molecules; Cu provides better diffraction for weakly diffracting crystals but can cause fluorescence with some elements. |
| Temperature | 100 K | Reduces thermal motion of atoms, leading to higher quality diffraction data. |
| Detector | CCD or CMOS area detector | Efficiently collects the diffraction pattern over a wide area. |
| Data Collection Strategy | A series of omega (ω) and phi (φ) scans | To ensure complete coverage of the reciprocal space and measurement of all unique reflections. |
| Exposure Time | 0.5 - 10 seconds per frame | Dependent on the crystal's diffracting power. |
Modern diffractometers are equipped with software, such as APEX or PROTEUM, that can automate the data collection process, including determining the optimal data collection strategy.[14]
Structure Determination and Refinement
The raw diffraction data is a collection of intensities and positions of the diffraction spots. This data must be processed and analyzed to generate the final three-dimensional structure.
Caption: The process of structure determination and refinement.
Data Processing and Reduction
The first step is to integrate the raw diffraction images to determine the intensity of each reflection. The data is then scaled and merged, and corrections are applied for experimental factors such as absorption. Software packages like SAINT and SADABS are commonly used for these tasks.
Structure Solution
The "phase problem" is a central challenge in crystallography: the diffraction experiment measures the intensities of the reflections, but not their phases. For small molecules, this is typically solved using direct methods or, more recently, dual-space methods as implemented in programs like SHELXT.[15] This step provides an initial electron density map from which the positions of most of the non-hydrogen atoms can be determined.
Structure Refinement
The initial atomic model is then refined against the experimental data using a least-squares minimization process. This is an iterative process that involves:
-
Adjusting Atomic Positions: The x, y, and z coordinates of each atom are adjusted to improve the agreement between the calculated and observed diffraction data.
-
Anisotropic Displacement Parameters: The thermal motion of each atom is modeled, typically using anisotropic displacement parameters (ellipsoids).
-
Difference Fourier Maps: These maps show regions where the model has too much or too little electron density. They are used to locate missing atoms (like hydrogens) or to identify disorder.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding" model.
This process is continued until the model converges, meaning that further refinement does not significantly improve the agreement with the data. The quality of the final model is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).
A variety of software packages are available for structure refinement, with the SHELX suite (particularly SHELXL) being a widely used standard.[15] Graphical interfaces like Olex2 and ShelXle provide a user-friendly environment for the refinement process.[15]
Analysis and Interpretation of the Crystal Structure
Once the structure is refined and validated, the final step is to analyze the results in the context of the compound's chemical and potential biological properties.
Molecular Conformation
The crystal structure will reveal the precise bond lengths, bond angles, and torsion angles of this compound. Key features to analyze would include:
-
The planarity of the indazole ring system.
-
The conformation of the tetrahydropyran ring (e.g., chair, boat, or twist-boat).
-
The relative orientation of the indazole and tetrahydropyran rings.
Intermolecular Interactions
A detailed analysis of the crystal packing will identify all significant intermolecular interactions. For this molecule, one would expect to see:
-
Hydrogen Bonding: The hydroxyl group (-OH) and the N-H of the indazole are strong hydrogen bond donors. The oxygen of the tetrahydropyran and the nitrogen atoms of the indazole are potential hydrogen bond acceptors. Identifying the hydrogen bonding network is crucial for understanding the compound's solid-state properties.
-
π-π Stacking: The aromatic indazole rings may interact with each other through π-π stacking interactions.
Visualizing these interactions using software like Mercury is essential for a comprehensive understanding.[15]
Crystallographic Data Summary
The final results of the crystallographic analysis are typically summarized in a table. A hypothetical data table for this compound is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C12H14N2O2 |
| Formula Weight | 218.25 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.338 |
| Absorption Coefficient (mm⁻¹) | 0.094 |
| F(000) | 464 |
| Reflections Collected | 8456 |
| Independent Reflections | 2134 [R(int) = 0.025] |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| Goodness-of-Fit on F² | 1.05 |
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the crystallographic analysis of this compound. By following these methodologies, researchers in drug development can obtain a detailed three-dimensional understanding of this and other novel compounds. The resulting structural information is invaluable for guiding further optimization of the molecule's properties, understanding its interactions with biological targets, and making informed decisions in the drug discovery pipeline. The integration of high-throughput screening, automated data collection, and powerful software tools has made small molecule crystallography an indispensable technique in modern pharmaceutical research.
References
- ChemScene. 1H-Indazol-4-ol, 6-amino-1-(tetrahydro-2H-pyran-2-yl)-.
- Echemi. Buy 6-(TETRAHYDRO-PYRAN-4-YL) - 1h-indazole - Echemi.
- Rigaku. What Is Small Molecule Crystal Structure Analysis?.
- Purdue University. X-Ray Crystallography - Software.
- Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules.
- SPT Labtech.
- Excillum. Small molecule crystallography.
- ResearchGate.
- International Union of Crystallography. Crystallographic software list.
- ICMAB.
- National Center for Biotechnology Information. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem.
- The University of Queensland. Small molecule X-ray crystallography.
- ACS Publications.
- Bruker. Single Crystal X-ray Diffraction Software.
- Diamond Light Source. Small Molecule Diffraction.
- Organic Chemistry Portal. Tetrahydropyran synthesis.
- Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
- Syrris.
- RCSB PDB. Crystallography Software.
- NC State University. Small Molecule X-ray Crystallography | METRIC.
- RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PubMed.
- ResearchGate.
- BOC Sciences. CAS 885272-12-8 this compound.
- NIST. Tetrahydro-4H-pyran-4-ol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. rigaku.com [rigaku.com]
- 7. excillum.com [excillum.com]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 10. syrris.com [syrris.com]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. sptlabtech.com [sptlabtech.com]
- 14. SC-XRD Software | Bruker [bruker.com]
- 15. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
The novel heterocyclic compound, this compound, merges two pharmacologically significant scaffolds: the indazole and the tetrahydropyran moieties. The indazole core is a well-established pharmacophore present in numerous kinase inhibitors with anti-cancer properties.[1] Similarly, derivatives of the pyran scaffold have demonstrated a wide array of biological activities, including anti-tumoral, antioxidant, and antimicrobial effects.[2][3] Specifically, some pyran-containing compounds have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[3] Furthermore, a series of compounds containing a tetrahydropyran-pyrazole structure have been identified as potential inhibitors of the transforming growth factor-β (TGF-β) type 1 receptor, a kinase implicated in hepatocellular carcinoma.[4]
Given the therapeutic precedent of its constituent chemical motifs, it is hypothesized that this compound may function as a modulator of protein kinase activity, thereby exerting cytotoxic or cytostatic effects on cancer cells. This document provides a comprehensive guide to the initial in vitro characterization of this compound, outlining detailed protocols for a biochemical kinase assay, a cell-based viability assay, and a target validation assay using Western blotting. The causality behind each experimental step is explained to ensure scientific rigor and reproducibility.
Section 1: Biochemical Kinase Inhibition Assay
Rationale: The primary objective is to determine if this compound directly inhibits the enzymatic activity of a specific protein kinase. This is a crucial first step in target identification and mechanism of action studies. A generic, adaptable protocol for an in vitro kinase assay is presented below.[5][6][7][8][9] The specific kinase and substrate will depend on the researcher's hypothesis, which may be guided by screening the compound against a panel of kinases.
Experimental Workflow: Kinase Assay
Caption: Workflow for the in vitro biochemical kinase assay.
Detailed Protocol: In Vitro Kinase Assay
Materials:
-
Recombinant Kinase (e.g., CDK2/cyclin E)
-
Kinase Substrate (e.g., Histone H1)
-
This compound
-
ATP (Adenosine Triphosphate)
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC₅₀ determination (e.g., 10 mM to 1 nM).
-
Prepare a final intermediate dilution of the compound in kinase buffer. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.
-
-
Assay Plate Setup:
-
Add the diluted compound to the appropriate wells of the assay plate.
-
Include positive control wells (kinase + substrate, no inhibitor) and negative control wells (substrate only, no kinase).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the recombinant kinase and its corresponding substrate in kinase buffer. The optimal concentrations should be determined empirically but typically range from 1-10 nM for the kinase and the Kₘ value for the substrate.
-
Add the kinase/substrate mixture to all wells except the negative controls.
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP solution in kinase buffer at a concentration close to its Kₘ for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Terminate the kinase reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent. For example, with the ADP-Glo™ assay, the amount of ADP produced is converted into a luminescent signal.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Table 1: Example Reagent Concentrations for an In Vitro Kinase Assay
| Reagent | Final Concentration |
| Recombinant Kinase | 5 nM |
| Kinase Substrate | 200 nM |
| ATP | 10 µM |
| This compound | 0.1 nM - 100 µM (serial dilution) |
| DMSO | < 1% |
Section 2: Cell Viability Assay (MTT Assay)
Rationale: To assess the cytotoxic or cytostatic effects of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10][11][12][13][14] This assay will determine the compound's potency in a cellular context.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include vehicle control wells (medium with the same concentration of DMSO as the compound-treated wells) and blank wells (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
-
Table 2: Example Conditions for MTT Assay
| Parameter | Condition |
| Cell Line | HCT-116 (human colorectal carcinoma) |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 72 hours |
| Compound Concentration Range | 0.1 nM - 100 µM |
| MTT Incubation | 3 hours |
| Absorbance Wavelength | 570 nm |
Section 3: Western Blot Analysis for Target Pathway Modulation
Rationale: To investigate the molecular mechanism of action of this compound by examining its effect on specific signaling pathways within the cancer cells.[15][16][17] For instance, if the compound is a CDK inhibitor, we would expect to see changes in the phosphorylation status of downstream targets like the Retinoblastoma protein (Rb).
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis.
Detailed Protocol: Western Blot Analysis
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or phosphorylation. Normalize the target protein levels to a loading control like β-actin.
-
Table 3: Example Antibody Dilutions for Western Blot
| Antibody | Dilution |
| Primary: anti-phospho-Rb | 1:1000 |
| Primary: anti-total-Rb | 1:1000 |
| Primary: anti-β-actin | 1:5000 |
| Secondary: anti-rabbit HRP | 1:2000 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. Successful execution of these assays will elucidate whether the compound possesses direct kinase inhibitory activity, exhibits anti-proliferative effects against cancer cells, and modulates specific intracellular signaling pathways. The data generated will be instrumental in guiding further preclinical development, including lead optimization, in vivo efficacy studies, and comprehensive toxicological profiling.
References
-
Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). Molecules. Available at: [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules. Available at: [Link]
-
(PDF) Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran,-benzopyran and naphthopyran derivatives of 1H-pyrazole. (2025). ResearchGate. Available at: [Link]
-
In vitro kinase assay. (2023). Protocols.io. Available at: [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Available at: [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Bio-Techne. Available at: [Link]
-
In vitro kinase assay. (2022). Bio-protocol. Available at: [Link]
-
Evaluation using Western Blot. (n.d.). STANDARD OPERATING PROCEDURE. Available at: [Link]
-
A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. (n.d.). PubMed. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Available at: [Link]
-
Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma. (n.d.). PubMed. Available at: [Link]
-
(PDF) In vitro kinase assay v1. (2023). ResearchGate. Available at: [Link]
-
Western blotting. (n.d.). Chen Lab - University of Hawaii Cancer Center. Available at: [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH. Available at: [Link]
-
Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. (2016). PubMed. Available at: [Link]
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021). MDPI. Available at: [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Available at: [Link]
-
Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). PubMed. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. antibodies.cancer.gov [antibodies.cancer.gov]
Application Notes and Protocols for the Cellular Characterization of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
Authored by a Senior Application Scientist
Introduction: The indazole and pyran moieties are prevalent scaffolds in medicinal chemistry, known to interact with a variety of biological targets. The novel compound, 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL, combines these two pharmacophores, suggesting its potential as a modulator of cellular signaling pathways. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the cellular effects of this compound, from initial handling and cytotoxicity assessment to elucidating its potential mechanism of action.
The indazole ring is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif.[1][2] The tetrahydropyran group can improve physicochemical properties such as solubility and cell permeability.[3] This guide is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a thorough and logical investigation of this compound's biological activity.
Part 1: Compound Handling and Preparation
Proper handling and preparation of small molecule inhibitors are critical for experimental reproducibility.[4] The following section details the best practices for preparing this compound for use in cell culture.
Reconstitution of Lyophilized Powder
It is recommended to prepare a high-concentration stock solution to minimize the volume of solvent added to cell cultures. Most cells can tolerate up to 0.1% final concentration of dimethylsulfoxide (DMSO), a common solvent for small molecules.[5]
Protocol for Preparing a 10 mM Stock Solution:
-
Determine the Molecular Weight: The molecular weight of this compound is a prerequisite for accurate stock solution preparation.
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[6]
-
Solvent Selection: Based on the chemical structure, DMSO is a suitable initial choice for solubilization.[5][6]
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, you will need to dissolve (10 mmol/L) * (1 L/1000 mL) * (molecular weight in g/mol ) * (1000 mg/g) = 10 * molecular weight (in mg) of the compound in 1 mL of DMSO.
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial. Vortex and, if necessary, sonicate briefly to ensure complete dissolution.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[6]
Stability Considerations
Best Practices for Maintaining Compound Integrity:
-
Protect stock solutions from light.[5]
-
Use fresh dilutions in cell culture media for each experiment.
-
Avoid storing the compound in aqueous solutions for extended periods.
Part 2: Determining the Optimal Working Concentration
Prior to investigating the biological effects of this compound, it is essential to determine the optimal concentration range that is effective without causing overt cytotoxicity.
Cytotoxicity Assessment
A dose-response experiment is the first step to identify the concentration at which the compound affects cell viability. This is commonly assessed using assays such as MTT or CCK8.[8][9][10]
Protocol for a 72-hour Cytotoxicity Assay:
-
Cell Seeding: Plate the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in complete cell culture medium. A common starting range is from 100 µM down to 0.1 µM. Remember to include a vehicle control (DMSO at the highest concentration used for the compound).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or CCK8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical Cytotoxicity Data for this compound in HCT-116 cells.
| Concentration (µM) | % Cell Viability (relative to Vehicle) |
| 100 | 5% |
| 50 | 15% |
| 25 | 45% |
| 10 | 80% |
| 1 | 95% |
| 0.1 | 98% |
Based on this hypothetical data, a working concentration range of 1-10 µM would be suitable for further experiments, as it demonstrates a biological effect with minimal to moderate impact on cell viability.
Part 3: Investigating the Cellular Mechanism of Action
With an established working concentration, the next phase is to explore the potential cellular pathways modulated by this compound. Given the presence of the indazole moiety, a logical starting point is to investigate its effect on kinase signaling pathways.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, based on the known activities of indazole-containing compounds as kinase inhibitors.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Workflow for Pathway Analysis
The following workflow outlines the steps to validate the hypothetical mechanism of action.
Caption: Experimental workflow for validating the effect on a target signaling pathway.
Protocol for Western Blotting
Western blotting is a key technique to assess changes in protein expression and phosphorylation states, providing direct evidence of pathway modulation.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the predetermined optimal concentration of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-MEK, total MEK, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Part 4: Advanced Cellular Assays
To further characterize the phenotypic effects of this compound, additional assays can be employed.
Immunofluorescence for Protein Localization
Immunofluorescence can provide spatial information about the target protein within the cell. For example, if the compound inhibits ERK phosphorylation, a decrease in its nuclear localization would be expected.
Protocol for Immunofluorescence:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the compound and vehicle control as previously determined.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody (e.g., anti-ERK) for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Cell Cycle Analysis
Small molecule inhibitors often induce cell cycle arrest.[11] This can be investigated by flow cytometry after propidium iodide (PI) staining.
Protocol for Cell Cycle Analysis:
-
Cell Treatment: Treat cells in 6-well plates with the compound and vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend in PBS containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can then be quantified.
Conclusion
These application notes provide a comprehensive framework for the initial characterization of this compound in a cell culture setting. By following these protocols and understanding the underlying scientific principles, researchers can systematically evaluate its cytotoxicity, identify a suitable working concentration, and begin to unravel its mechanism of action. The combination of biochemical and cell-based assays is essential for building a complete profile of this novel compound's biological activity.
References
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]
-
PubChem. Tetrahydro-4H-pyran-4-ol. [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]
-
Yoo, J., et al. (2021). The Effect of Terpinen-4-ol on Human Corneal Epithelium. Translational Vision Science & Technology. [Link]
-
Reyes-Ramírez, A., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. [Link]
-
Bamborough, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. [Link]
-
Li, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Cheméo. Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9). [Link]
-
Ayaki, M., et al. (2012). In vitro assessment of the cytotoxicity of six topical antibiotics to four cultured ocular surface cell lines. Biological & Pharmaceutical Bulletin. [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
-
Bamborough, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Yoo, J., et al. (2021). The Effect of Terpinen-4-ol on Human Corneal Epithelium. PubMed Central. [Link]
-
Nema, K., et al. (2024). A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. Phytomedicine. [Link]
-
Garaeva, L., et al. (2024). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
-
Ayaki, M., et al. (2012). Comparative assessment of the cytotoxicity of six anti-inflammatory eyedrops in four cultured ocular surface cell lines, as determined by cell viability scores. Clinical Ophthalmology. [Link]
-
MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]
-
American Elements. 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol. [Link]
-
The Good Scents Company. tetrahydro-4H-pyran-4-ol. [Link]
-
Griffits, C., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE. [Link]
-
Tescione, L., et al. (2019). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. mAbs. [Link]
-
de Oliveira, V. M., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules. [Link]
-
PubChem. (1H-indazol-4-yl)methanol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tvst.arvojournals.org [tvst.arvojournals.org]
- 9. In vitro assessment of the cytotoxicity of six topical antibiotics to four cultured ocular surface cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Terpinen-4-ol on Human Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL for kinase inhibition assays
An Application Guide for the Characterization of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL in Kinase Inhibition Assays
Authored by: Senior Application Scientist, Drug Discovery Division
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound for in vitro kinase inhibition assays. This novel small molecule incorporates both an indazole ring and a tetrahydropyran moiety, structural features prevalent in a multitude of potent kinase inhibitors.[1][2] Given the established role of the indazole scaffold in targeting ATP-binding sites of various kinases, including Rho-associated coiled-coil containing protein kinases (ROCK), this guide will focus on methodologies to characterize the inhibitory potential of this compound.[3] We present detailed protocols for three robust, high-throughput compatible assay formats: a luminescence-based ATP depletion assay (Kinase-Glo®), a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay (LanthaScreen™), and a Fluorescence Polarization (FP) competition assay. The causality behind experimental choices, self-validating systems, and data interpretation are emphasized to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4] The development of small molecule inhibitors targeting the kinase ATP-binding site is a cornerstone of modern drug discovery.[5] The compound this compound is a molecule of significant interest due to its hybrid structure.
-
The Indazole Scaffold: The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry and is a core component of several FDA-approved kinase inhibitors like Axitinib and Pazopanib.[1] It often serves as a bioisostere for other aromatic systems, forming key hydrogen bonds within the hinge region of the kinase ATP pocket.[6]
-
The Tetrahydropyran Moiety: The tetrahydropyran ring can enhance aqueous solubility and provides a three-dimensional structure that can be optimized to achieve selective interactions with the kinase active site. Derivatives of 4H-pyran have demonstrated a wide array of pharmacological activities, including anti-cancer properties.[7]
Given that numerous indazole derivatives have been identified as potent ATP-competitive inhibitors of ROCK kinases, this guide will use the ROCK signaling pathway as a primary example for contextualizing the compound's potential therapeutic relevance.[3] The Rho/ROCK pathway is a central regulator of the actin cytoskeleton and is implicated in cancer cell migration, invasion, and proliferation.[4][8][9]
Caption: Logical relationship between compound scaffolds and a hypothesized target pathway.
Assay Selection and General Considerations
The choice of assay technology is critical and depends on available instrumentation, throughput requirements, and the specific questions being asked.[10][11] We present three distinct, yet complementary, methodologies.
Key Optimization Parameters:
-
Enzyme and Substrate Concentrations: Use concentrations that ensure the reaction is in the linear range and avoid substrate depletion or product inhibition.[12]
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. It is crucial to run assays at or near the Michaelis constant (Km) of ATP for the specific kinase to obtain physiologically relevant and comparable data.[13][14]
-
DMSO Tolerance: Ensure the final DMSO concentration in the assay well is consistent across all conditions and is at a level that does not significantly impact kinase activity.[12]
Protocol 1: Luminescence-Based ATP Depletion Assay (ADP-Glo™/Kinase-Glo®)
Principle: This is a universal method that measures kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.[15] In the Kinase-Glo® format, a luciferase enzyme uses the remaining ATP to produce a light signal; thus, a lower signal indicates higher kinase activity.[16] The ADP-Glo™ format is a two-step process that first eliminates remaining ATP and then converts the ADP product back to ATP for detection, resulting in a signal directly proportional to kinase activity.[17]
Workflow:
Caption: Workflow for the Kinase-Glo® luminescence-based assay.
Detailed Steps:
-
Compound Preparation: Prepare a serial dilution series of this compound in 100% DMSO. A typical 11-point, 3-fold dilution starting from 1 mM is recommended.
-
Assay Plate Setup: Dispense a small volume (e.g., 50 nL) of the compound dilutions into a solid white, low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
Kinase Reaction:
-
Prepare a master mix of the target kinase (e.g., ROCK2) and its substrate in the appropriate kinase buffer.
-
Add this mix to the wells containing the compound.
-
Initiate the reaction by adding ATP at a final concentration equal to its Km for the kinase.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature. The total reaction volume is typically 5-10 µL.
-
-
Signal Generation: Add an equal volume of Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.[16]
-
Incubation & Measurement: Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the signal. Measure the luminescence on a compatible plate reader.
| Component | Stock Conc. | Volume per Well (µL) | Final Conc. in 10 µL Rxn |
| Compound/DMSO | Varies | 0.1 (from 100x stock) | Varies |
| Kinase + Substrate | 2X | 5 | 1X |
| ATP | 2X (at Km) | 5 | 1X (at Km) |
| Kinase-Glo® Reagent | 1X | 10 | 0.5X |
Protocol 2: TR-FRET Substrate Phosphorylation Assay (LanthaScreen™)
Principle: This homogenous assay measures the phosphorylation of a fluorescently labeled substrate (e.g., fluorescein).[18] After the kinase reaction, a terbium-labeled antibody specific to the phosphorylated substrate is added. When the antibody binds the phosphorylated substrate, it brings the terbium donor and fluorescein acceptor into proximity, generating a TR-FRET signal.[19] Inhibitors prevent this signal from developing.
Workflow:
Caption: Workflow for the LanthaScreen™ TR-FRET assay.
Detailed Steps:
-
Compound Preparation: Prepare serial dilutions as described in Protocol 1.
-
Assay Plate Setup: Dispense compound/DMSO into a low-volume 384-well plate (black or white).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its corresponding fluorescein-labeled peptide substrate in kinase buffer.
-
Add this mix to the wells.
-
Initiate the reaction by adding ATP (at Km concentration).
-
Incubate for 60 minutes at room temperature.[20]
-
-
Detection: Add a "Stop & Detect" solution containing EDTA (to chelate Mg2+ and stop the reaction) and the terbium-labeled phospho-specific antibody.[21]
-
Incubation & Measurement: Incubate for 30-60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).[18]
| Component | Stock Conc. | Volume per Well (µL) | Final Conc. in 10 µL Rxn |
| Compound/DMSO | Varies | 0.1 (from 100x stock) | Varies |
| Kinase + FL-Substrate | 2X | 5 | 1X |
| ATP | 2X (at Km) | 5 | 1X (at Km) |
| Stop/Detect Mix | 2X | 10 | 1X (e.g., 10 mM EDTA, 2 nM Ab) |
Protocol 3: Fluorescence Polarization (FP) Binding Assay
Principle: FP assays measure the binding of a fluorescently labeled tracer (a known ligand or probe) to the kinase.[22] The tracer, being small, tumbles rapidly in solution and has a low polarization value. When bound to the much larger kinase enzyme, its tumbling slows, and the polarization value increases.[23] An unlabeled competitive inhibitor, like this compound, will displace the tracer, leading to a decrease in the FP signal.[24]
Workflow:
Caption: Workflow for a competitive Fluorescence Polarization assay.
Detailed Steps:
-
Compound Preparation: Prepare serial dilutions as described in Protocol 1.
-
Assay Plate Setup: Dispense compound/DMSO into a black, low-volume 384-well plate.
-
Binding Reaction:
-
Prepare a master mix containing the kinase and the fluorescent tracer at their optimal concentrations in a suitable binding buffer.
-
Dispense the master mix into all wells.
-
-
Incubation & Measurement: Incubate the plate for 60-120 minutes at room temperature to ensure the binding has reached equilibrium. Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
| Component | Stock Conc. | Volume per Well (µL) | Final Conc. in 20 µL Rxn |
| Compound/DMSO | Varies | 0.2 (from 100x stock) | Varies |
| Kinase + FP Tracer | 1.1X | 19.8 | 1X |
Data Analysis and Interpretation
Step 1: Normalization For each data point, calculate the percent inhibition relative to the high (DMSO only, 0% inhibition) and low (no enzyme or potent inhibitor, 100% inhibition) controls.
-
Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
Step 2: IC50 Curve Fitting Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[25]
Caption: Workflow for calculating IC50 values from raw assay data.
Example Data Summary Table:
| Assay Type | Target Kinase | ATP Conc. | Measured IC50 (nM) | Hill Slope | R² |
| Kinase-Glo® | ROCK2 | 10 µM (Km) | [Experimental Value] | [Value] | [>0.98] |
| LanthaScreen™ | ROCK2 | 10 µM (Km) | [Experimental Value] | [Value] | [>0.98] |
| FP Binding | ROCK2 | N/A | [Experimental Value] | [Value] | [>0.98] |
References
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. Available at: [Link]
-
Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. Available at: [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC - NIH. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system. PMC - NIH. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
What Is the Best Kinase Assay?. BellBrook Labs. Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Available at: [Link]
-
ROCK Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Available at: [Link]
-
New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]
-
Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. Available at: [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
-
Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. MDPI. Available at: [Link]
-
Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. PubMed Central. Available at: [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
-
Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. Available at: [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications. Available at: [Link]
-
Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. Available at: [Link]
-
A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. PubMed. Available at: [Link]
-
FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. Available at: [Link]
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]
-
Fluorescence Polarization Assay Kits. BPS Bioscience. Available at: [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Available at: [Link]
-
Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed. Available at: [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea [mdpi.com]
- 8. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. news-medical.net [news-medical.net]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 16. ebiotrade.com [ebiotrade.com]
- 17. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 25. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols for the Experimental Use of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL in Cancer Research
A Hypothetical Guide for a Novel Investigational Compound
Abstract: The following document provides a detailed guide for the preclinical evaluation of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL , a novel small molecule entity with therapeutic potential in oncology. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating its mechanism of action and anticancer efficacy. The protocols and hypotheses presented herein are based on the known biological activities of its core chemical scaffolds—the indazole and tetrahydropyran moieties—and represent a scientifically grounded approach to its characterization.
Introduction: The Scientific Rationale
The pursuit of novel therapeutic agents in oncology is driven by the need for more effective and targeted treatments. The chemical scaffold of a molecule is often indicative of its potential biological activity. In the case of this compound, the fusion of an indazole ring with a tetrahydropyran moiety presents a compelling case for investigation.
The indazole core is a well-established pharmacophore in oncology, with several indazole derivatives having been investigated as kinase inhibitors.[1] These compounds have shown efficacy in both in vitro and in vivo cancer models.[1] The pyran scaffold has also demonstrated potential as an antitumoral agent, with some derivatives acting as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] The overexpression of CDK2 is a known oncogenic driver in several cancers, including colorectal cancer.[2]
Therefore, it is hypothesized that this compound may exert its anticancer effects through the modulation of cell cycle progression and the induction of apoptosis. This guide will outline the necessary experimental steps to test this hypothesis.
Hypothesized Mechanism of Action
Based on the known activities of its constituent chemical groups, a plausible mechanism of action for this compound is the inhibition of CDK2. This would lead to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and cell division. Prolonged cell cycle arrest can subsequently trigger apoptosis, or programmed cell death.
Diagram of Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
The following protocols are designed to systematically evaluate the anticancer properties of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116 colorectal carcinoma, MDA-MB-231 breast adenocarcinoma)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
Diagram of Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for determining the in vitro cytotoxicity of the compound.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis for Apoptosis and Cell Cycle Markers
Objective: To determine the effect of the compound on the expression of key proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-pRb, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
Data Presentation
All quantitative data should be summarized in a clear and concise format.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HCT-116 | Colorectal Carcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.5 |
| A549 | Lung Carcinoma | 35.1 |
| PANC-1 | Pancreatic Carcinoma | 18.9 |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, if the cell cycle analysis indicates a G1/S arrest, this should be corroborated by western blot data showing decreased phosphorylation of Rb and downregulation of Cyclin E. Similarly, an increase in apoptotic cells detected by flow cytometry should correspond with an increase in cleaved Caspase-3 and cleaved PARP in the western blot analysis. Consistent results across these orthogonal assays will provide a high degree of confidence in the findings.
References
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]
-
Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL as a Putative PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting PI3K with Novel Heterocyclic Compounds
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations or amplification of key components, is a common hallmark of various human cancers, making it a prime target for therapeutic intervention.[1][2] The PI3K family of lipid kinases, particularly the Class I isoforms (α, β, γ, δ), are central to this pathway.[3] Their activation leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[1]
The indazole scaffold is an important pharmacophore in medicinal chemistry, with numerous derivatives possessing potent anti-tumor activities.[4] Recent studies have identified indazole-containing compounds as promising inhibitors of the PI3K/AKT/mTOR pathway.[5][6] Similarly, the tetrahydropyran (THP) moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability, due to its nature as a conformationally restrained ether with a lower lipophilicity compared to its carbocyclic analogue, cyclohexane.[7]
This document provides a comprehensive guide for the characterization of a novel investigational compound, 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL , as a potential PI3K inhibitor. While specific data for this exact molecule is not yet in the public domain, the protocols outlined below represent a robust, field-proven workflow for assessing its biochemical potency, cellular activity, and potential as a therapeutic agent.
The PI3K/Akt Signaling Pathway: A Target for Cancer Therapy
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K phosphorylates PIP2 to PIP3. This leads to the recruitment of Akt to the membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[8] Activated Akt then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[8]
Caption: The PI3K/Akt signaling cascade and the putative point of inhibition.
Part 1: Biochemical Characterization of this compound
The initial step in characterizing a novel inhibitor is to determine its direct enzymatic activity against the purified target protein(s). This is crucial for establishing potency and selectivity.
Protocol 1: In Vitro PI3K Kinase Activity/Inhibitor Assay
This protocol is designed to measure the 50% inhibitory concentration (IC50) of the test compound against various Class I PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ). Luminescence-based assays that quantify ADP production are highly sensitive and amenable to high-throughput screening.
Principle: The assay measures the amount of ADP produced by the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the PI3K activity.
Materials:
-
Purified recombinant PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
This compound (dissolved in 100% DMSO)
-
Known PI3K inhibitor as a positive control (e.g., Idelalisib for PI3Kδ)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: a. Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate. b. Prepare a master mix of the PI3K enzyme and lipid substrate in the assay buffer. c. Add 4 µL of the enzyme/lipid mixture to each well. d. Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.[9]
-
Initiate Kinase Reaction: a. Add 0.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km for the specific PI3K isoform. b. Incubate the plate at room temperature for 1 hour.[10]
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| PI3K Isoform | This compound IC50 (nM) | Positive Control IC50 (nM) |
| PI3Kα | Experimental Value | e.g., Alpelisib |
| PI3Kβ | Experimental Value | e.g., TGX-221 |
| PI3Kδ | Experimental Value | e.g., Idelalisib |
| PI3Kγ | Experimental Value | e.g., IPI-549 |
Causality and Self-Validation:
-
Why pre-incubate the inhibitor? This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated with ATP, providing a more accurate measurement of its potency.[9]
-
Why use a known inhibitor? A positive control validates the assay's performance and provides a benchmark for the potency of the test compound.
-
Why measure against multiple isoforms? This is crucial for determining the selectivity of the compound. A selective inhibitor is often preferred to minimize off-target effects. For instance, PI3Kδ inhibitors have shown efficacy in B-cell malignancies.[5]
Part 2: Cellular Characterization of this compound
Biochemical assays are essential, but they do not fully recapitulate the complex environment inside a cell. Therefore, it is critical to assess the compound's activity in a cellular context.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol determines if the test compound can inhibit the PI3K pathway in intact cells by measuring the phosphorylation of Akt at Serine 473 (a downstream marker of PI3K activity).
Principle: Cells are treated with the inhibitor, and then the levels of phosphorylated Akt (p-Akt) and total Akt are measured by Western blotting. A potent inhibitor will reduce the p-Akt/total Akt ratio in a dose-dependent manner.
Materials:
-
A cancer cell line with a known activated PI3K pathway (e.g., MCF-7, HT-29)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.[11]
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and then lyse them with lysis buffer. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE (typically a 10% gel for Akt, which is ~60 kDa).[12] c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Antibody Incubation: a. Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[1] b. Wash the membrane three times for 5 minutes each with TBST.[11] c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again as in step 4b.
-
Detection and Re-probing: a. Apply the ECL substrate and capture the chemiluminescent signal with an imaging system. b. To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt.[1] Wash the membrane with a stripping buffer, re-block, and then incubate with the anti-total Akt primary antibody.[1] Repeat the subsequent steps.
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Protocol 3: Cell Viability/Proliferation Assay
This protocol assesses the functional consequence of PI3K pathway inhibition on cell viability and proliferation.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[13] A decrease in luminescence is proportional to the cytotoxic/cytostatic effect of the compound.
Materials:
-
Cancer cell line (as used in Protocol 2)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Measurement: a. Equilibrate the plate to room temperature for approximately 30 minutes.[14] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Data Acquisition and Analysis: a. Record the luminescence using a plate reader. b. Calculate the percent viability for each concentration relative to the vehicle control. c. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Causality and Self-Validation:
-
Why a 72-hour incubation? This duration is typically sufficient to observe effects on cell proliferation, which is a slower process than the inhibition of protein phosphorylation.
-
Why measure ATP? ATP is a key indicator of metabolic activity, and its levels rapidly decrease in non-viable cells, providing a robust measure of cell health.[15]
-
Correlation of Data: The GI50 value from this assay should correlate with the concentrations that showed significant inhibition of Akt phosphorylation in the Western blot analysis. A strong correlation provides confidence that the observed anti-proliferative effect is mediated through the intended PI3K pathway inhibition.
Conclusion and Future Directions
The protocols detailed in this guide provide a comprehensive framework for the initial characterization of this compound as a PI3K inhibitor. Successful outcomes from these experiments, namely potent and selective biochemical inhibition of PI3K isoforms, dose-dependent reduction of p-Akt in a cellular context, and corresponding anti-proliferative effects, would provide a strong rationale for further preclinical development. Subsequent studies could include pharmacokinetic profiling, in vivo efficacy studies in xenograft models, and further structure-activity relationship (SAR) studies to optimize the compound's properties.[5][16] The combination of the indazole scaffold with the favorable properties of the tetrahydropyran ring presents a promising strategy for the development of novel and effective PI3K-targeted cancer therapies.[6][7]
References
-
Wang, X., et al. (2022). Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Khan, M. A., et al. (2025). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. Molecules. Available at: [Link]
-
Reddy, T. S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences. Available at: [Link]
-
Bain, J., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal. Available at: [Link]
-
ResearchGate. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Available at: [Link]
-
El-Malah, A. A., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]
-
Chen, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. Available at: [Link]
-
Castel, P., et al. (2011). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry. Available at: [Link]
-
OUS-research.no. (n.d.). CellTiter-Glo Assay. Available at: [Link]
-
Burger, J. A., et al. (2021). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. Blood. Available at: [Link]
-
Jensen, V., et al. (2020). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. Available at: [Link]
-
Cummings, M. D., et al. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Patel, S. B., et al. (2015). Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Garlich, J. R., et al. (2025). Identification of allosteric binding sites for PI3Kα oncogenic mutant specific inhibitor design. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Nussinov, R., et al. (2020). PI3K inhibitors: review and new strategies. Chemical Science. Available at: [Link]
-
ResearchGate. (2018). Molecular weight of phospho/total AKT in western blot, non-specific binding?. Available at: [Link]
-
Pignot, G., et al. (2015). Targeting the PI3K/AKT/mTOR pathway with MLN0128 (mTORC1/2 inh) and MLN1117 (PI3K alpha inh) in bladder cancer: Rational for its testing in clinical trials. Journal of Clinical Oncology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of tetrahydronaphthyridine derivatives as bioavailable CDK4/6 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL Stock Solutions for Research Applications
Introduction: The Role of Heterocyclic Compounds in Modern Drug Discovery
Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, are foundational scaffolds in medicinal chemistry.[1][2] Their structural diversity and ability to engage with a wide array of biological targets make them prevalent in many approved pharmaceutical agents.[3][4] 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL is a molecule that combines the biologically significant indazole motif with a tetrahydropyranol group, suggesting its potential utility in drug discovery and chemical biology research programs.[5][6]
The integrity of experimental data hinges on the precise and consistent preparation of test compounds. Improper solubilization, storage, or handling can lead to concentration inaccuracies, compound degradation, or the formation of aggregates, confounding biological results. This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of stock solutions of this compound, ensuring reproducibility and reliability in downstream applications.
Compound Profile and Strategic Considerations
Molecular Structure: this compound consists of a bicyclic indazole system linked to a saturated tetrahydropyran ring bearing a tertiary alcohol.
-
Molecular Formula: C₁₂H₁₄N₂O₂
-
Calculated Molecular Weight: 218.25 g/mol
The presence of both the aromatic, hydrogen-bond-donating/accepting indazole moiety and the polar hydroxyl group dictates its solubility properties. While the tetrahydropyranol portion may confer some aqueous solubility, the planar indazole ring system suggests that high concentrations are best achieved in a polar aprotic solvent.
Solvent Selection Rationale: For novel research compounds where empirical solubility data is sparse, Dimethyl Sulfoxide (DMSO) is the solvent of choice for primary high-concentration stock solutions. Its high solvating power for a broad range of organic molecules, low freezing point, and miscibility with aqueous media make it ideal. However, it is crucial to note that DMSO is hygroscopic and can be reactive with certain compound classes; for this specific molecule, it is considered a safe and effective starting point.[7]
Critical Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related indazole and pyran compounds indicate that appropriate precautions are necessary.[8][9]
-
Hazard Profile: Based on analogous structures, the compound should be handled as potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the solid compound or its solutions.[10][11]
-
Engineering Controls: All handling of the lyophilized powder and initial preparation of the stock solution should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[12]
Materials and Equipment
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS) for working dilutions
-
Low-retention polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Amber glass or polypropylene cryovials for long-term storage
Equipment:
-
Analytical balance (readable to 0.1 mg or better)
-
Calibrated positive-displacement or air-displacement pipettes (P10, P200, P1000)
-
Vortex mixer
-
Bath sonicator
-
-20°C and -80°C freezers (non-frost-free)
-
Chemical fume hood
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for screening and cell-based assays.
5.1 Pre-Preparation and Equilibration The stability of the solid compound can be compromised by moisture. Before opening, it is imperative to allow the manufacturer's vial containing the lyophilized powder to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric water from condensing onto the cold powder, which can accelerate degradation.[7]
5.2 Gravimetric Measurement and Calculation
-
Place a sterile microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh a target amount of this compound powder (e.g., 1.0 mg) into the tube. Record the exact weight.
-
Use the following formula to calculate the required volume of DMSO to achieve a 10 mM concentration:
Volume (µL) = (Mass (mg) / 218.25 (g/mol)) * (1 / 10 (mmol/L)) * 1,000,000 (µL/L)
Example Calculation for 1.0 mg: Volume (µL) = (1.0 / 218.25) * (1 / 0.01) * 1000 = 458.19 µL
5.3 Reconstitution and Solubilization
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If particulates are visible or the solution appears cloudy, place the tube in a bath sonicator for 5-10 minutes.
-
Repeat the visual inspection. The final stock solution must be a clear, homogenous liquid, free of any visible precipitate.
Stock Solution Preparation Workflow
The following diagram outlines the key steps and decision points in the protocol.
Caption: Workflow for preparing a this compound stock solution.
Quality Control and Validation
A protocol is only as trustworthy as its validation. For critical applications, especially those in later-stage drug development, the identity, purity, and concentration of the stock solution should be verified.
-
Identity & Purity: An aliquot of the freshly prepared stock solution can be diluted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess purity.
-
Concentration: While gravimetric preparation is generally accurate, concentration can be orthogonally confirmed using a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC) with a standard curve, if a reference standard is available.
Recommendations for Storage and Stability
Improper storage is a primary cause of compound failure.[13][14] Adherence to the following guidelines is essential to preserve the integrity of this compound.
-
Lyophilized Powder: The solid form of the compound should be stored at -20°C or -80°C in a desiccated environment, protected from light.[7][15]
-
DMSO Stock Solution: To prevent degradation from multiple freeze-thaw cycles, the primary stock solution should be aliquoted into smaller, single-use volumes in tightly sealed cryovials.[14][15] These aliquots should be stored at -80°C and protected from light. When needed, a single aliquot should be removed, thawed completely at room temperature, and used for the preparation of working solutions. Any unused portion of the thawed aliquot should be discarded.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term (Years) | Protect from moisture and light. |
| DMSO Stock Solution | -80°C | Medium-term (Months) | Aliquot to avoid freeze-thaw cycles.[14] |
| Aqueous Working Solution | 2-8°C | Short-term (<24 hours) | Prepare fresh daily; watch for precipitation. |
Preparation of Aqueous Working Solutions
For most biological assays, the DMSO stock solution must be diluted into an aqueous buffer. Due to the lower solubility of organic compounds in aqueous solutions, this step is prone to causing precipitation.
Best Practice: To prepare a working solution, perform a serial dilution. First, make an intermediate dilution of the DMSO stock in more DMSO if needed. Then, add the final DMSO solution dropwise into the vortexing aqueous buffer. This method of slow addition while mixing helps to avoid localized high concentrations that can lead to precipitation.[7]
Quantitative Data Summary
The table below provides quick-reference volumes of DMSO required to prepare stock solutions of various concentrations from 1 mg of solid compound (MW = 218.25 g/mol ).
| Mass of Compound | Target Concentration | Required Volume of DMSO |
| 1.0 mg | 1 mM | 4581.9 µL |
| 1.0 mg | 10 mM | 458.2 µL |
| 1.0 mg | 25 mM | 183.3 µL |
| 1.0 mg | 50 mM | 91.6 µL |
References
-
PubChem. * (1H-indazol-4-yl)methanol*. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Heterocycles in drug discovery: Properties and preparation. Request PDF. Available at: [Link]
-
Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Available at: [Link]
-
Apollo Scientific. Best Practices for Chemical Storage in Research Labs. Apollo Scientific. Available at: [Link]
-
Bio-Synthesis Inc. How to Store Peptides | Best Practices for Researchers. Bio-Synthesis Inc. Available at: [Link]
-
Cheméo. Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9). Cheméo. Available at: [Link]
-
Montclair State University. Heterocycles in drug discovery: Properties and preparation. Montclair State University. Available at: [Link]
-
Maxed Out Compounds. How to Handle Research Compounds Safely. Maxed Out Compounds. Available at: [Link]
-
National Institutes of Health. Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC. Available at: [Link]
-
NIBSC. Peptide Handling, dissolution & Storage. NIBSC. Available at: [Link]
-
MDPI. Special Issue : Novel Heterocyclic Compounds for Drug Discovery. MDPI. Available at: [Link]
-
The Good Scents Company. tetrahydro-4H-pyran-4-ol, 2081-44-9. The Good Scents Company. Available at: [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]
-
Georganics. Tetrahydro-2H-pyran-4-ol - High purity. Georganics. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchwith.montclair.edu [researchwith.montclair.edu]
- 3. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. Tetrahydro-2H-pyran-4-ol - High purity | EN [georganics.sk]
- 7. Synthetic Peptide Handling & Storage Protocol [merckmillipore.com]
- 8. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. download.basf.com [download.basf.com]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. jpt.com [jpt.com]
- 15. maxedoutcompounds.com [maxedoutcompounds.com]
4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL administration in animal models
An In-Depth Guide to the Preclinical Administration of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL in Animal Models
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of this compound in preclinical animal models. Given the novelty of this specific molecule, this guide is built upon the well-established principles and protocols for administering compounds with similar structural motifs, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors. The presence of the indazole and tetrahydropyran moieties suggests a potential role as a kinase inhibitor, with PARP inhibition being a prominent and well-researched mechanism for such structures. Therefore, the protocols and scientific rationale presented herein are grounded in the extensive literature on the preclinical evaluation of PARP inhibitors.
Scientific Rationale: The Hypothesis of PARP Inhibition
The core structure of this compound is suggestive of a molecule designed to interact with the nicotinamide adenine dinucleotide (NAD+) binding site of enzymes, a common feature of PARP inhibitors. PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, SSBs accumulate and, during DNA replication, lead to the formation of DNA double-strand breaks (DSBs).[1][2] In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in HR, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs is catastrophic, leading to cell death.[1][2][3][4] This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.[5]
Mechanism of Action: A Visual Representation
The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.
Caption: Mechanism of action of a putative PARP inhibitor.
Formulation and Administration in Animal Models
The choice of formulation and route of administration is critical for achieving desired pharmacokinetic and pharmacodynamic profiles. Most small molecule inhibitors, including PARP inhibitors, are administered orally for ease of use in clinical settings.[4] Therefore, developing an oral formulation for preclinical studies is often a primary goal.
Recommended Formulations for Preclinical Studies
The following table summarizes common vehicle formulations for administering PARP inhibitors to rodent models. It is imperative to perform small-scale formulation tests to ensure the stability and solubility of this compound.
| Vehicle Composition | Suitability | Preparation Notes | Reference |
| 0.5% (w/v) Methylcellulose in sterile water | Oral gavage | A common suspension vehicle for compounds with low water solubility. | [6] |
| 10% DMSO, 90% Corn Oil | Oral gavage, Intraperitoneal (IP) | Suitable for compounds soluble in DMSO. The corn oil serves as a carrier. | N/A |
| Ethanol and Neobee oil (1:3 ratio) mixed with rodent meal | Dietary administration | For long-term, continuous dosing. The compound is first dissolved in the ethanol/oil mixture. | [7] |
Step-by-Step Protocol for Oral Gavage Administration
This protocol outlines the standard procedure for administering a compound via oral gavage in mice.
-
Animal Handling and Restraint:
-
Gently pick up the mouse by the base of the tail.
-
Allow the mouse to grasp a wire cage lid or similar surface with its forepaws.
-
Securely scruff the mouse by pinching the loose skin over the neck and shoulders. This will immobilize the head.
-
-
Gavage Needle Insertion:
-
Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for an adult mouse).
-
Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse's head tilted slightly upwards, gently insert the needle into the side of the mouth.
-
Advance the needle along the roof of the mouth until it passes the pharynx. The mouse should swallow the needle.
-
Gently guide the needle down the esophagus to the pre-measured depth. There should be no resistance.
-
-
Compound Administration:
-
Slowly depress the syringe plunger to deliver the formulation.
-
The typical volume for oral gavage in mice is 5-10 mL/kg body weight.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
-
In Vivo Efficacy Studies: Experimental Design and Workflow
Preclinical efficacy studies are typically conducted using xenograft or genetically engineered mouse models (GEMMs).[7][8]
Animal Models
-
Xenograft Models: Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID, or NSG mice). These models are useful for assessing the anti-tumor activity of a compound against a specific cancer cell type.[3][9]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are implanted into immunodeficient mice. PDX models are thought to better represent the heterogeneity of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to carry specific genetic mutations that predispose them to developing cancer, such as BRCA1-deficient models for studying PARP inhibitors.[7]
Experimental Workflow for an Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: A typical workflow for an in vivo efficacy study.
Dosing Regimens
The selection of a dosing regimen should be based on prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies. The following table provides examples of dosing regimens used for known PARP inhibitors in mouse models.
| PARP Inhibitor | Dose | Route | Schedule | Animal Model | Reference |
| Olaparib | 100 mg/kg | Oral | Daily for 28 days | BRCA1-deficient mouse model | [10] |
| Olaparib | 75 mg/kg | Oral | Once daily | Capan-1 xenograft | [11] |
| Niraparib | 45 mg/kg | Oral | Once daily | Capan-1 xenograft | [11] |
| Veliparib | 100 mg/kg of diet | Dietary | Continuous | BRCA1-deficient mouse model | [7] |
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, and to correlate its concentration with its biological effect.
-
Pharmacokinetics (PK): In a typical PK study, the compound is administered to a cohort of animals, and blood samples are collected at various time points. The concentration of the compound in the plasma is then measured to determine key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.[1][12]
-
Pharmacodynamics (PD): PD studies measure the biological effect of the compound. For a putative PARP inhibitor, a key PD marker is the inhibition of PARP activity in tumor tissue or peripheral blood mononuclear cells (PBMCs). This can be assessed by measuring the levels of poly(ADP-ribose) (PAR) using immunoassays.[13]
Safety and Toxicology Assessment
It is crucial to monitor the animals for any signs of toxicity during the study.
-
Clinical Observations: Animals should be observed daily for changes in appearance, behavior, and overall health.
-
Body Weight: Body weight should be measured at least twice a week. A weight loss of more than 20% is often a humane endpoint.
-
Hematological Toxicity: PARP inhibitors are known to cause hematological toxicities, including anemia, neutropenia, and thrombocytopenia.[14] At the end of the study, blood samples should be collected for a complete blood count (CBC) to assess these parameters.
-
Histopathology: At necropsy, major organs should be collected, weighed, and examined for any gross abnormalities. Tissues can be fixed in formalin for histopathological analysis.
By following these detailed application notes and protocols, researchers can effectively design and execute preclinical studies to evaluate the in vivo efficacy and safety of this compound, leveraging the extensive knowledge base of PARP inhibitors to guide their investigation.
References
-
Menderes, G., et al. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]
-
Baldwin, P., et al. (2020). Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy. Frontiers in Pharmacology. [Link]
-
Pathade, A. D., et al. (2020). Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy. Frontiers in Pharmacology. [Link]
-
Kaufman, B., et al. (2014). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. Oncotarget. [Link]
- Various Authors. (2017). Process for preparing parp inhibitor, crystalline forms, and uses thereof.
-
Farkas, E., et al. (2021). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. International Journal of Molecular Sciences. [Link]
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
-
Rottenberg, S., et al. (2015). Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer. PNAS. [Link]
-
van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]
-
Wang, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
Ghosh, S., et al. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Oncology. [Link]
-
Sharma, A., et al. (2024). Impact of Pharmacogenetic Variants in NAD Salvage Pathway Enzymes on Drug Response: A Personalized Medicine Perspective. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. [Link]
-
Graphviz. (2025). color. Graphviz. [Link]
-
Pignataro, D., et al. (2024). Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis. Journal of Hematology & Oncology. [Link]
-
Szüts, D., et al. (2020). Long-term treatment with the PARP inhibitor niraparib does not increase the mutation load in cell line models and tumour xenografts. British Journal of Cancer. [Link]
-
Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLOS ONE. [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
-
O'Connor, M. J., et al. (2013). Generating preclinical models to assess bone marrow toxicity induced by the PARP inhibitor olaparib in combination with chemotherapy. AACR Journals. [Link]
-
Graphviz. (2024). color. Graphviz. [Link]
-
BioStatsSquid. (2023). Pathway Enrichment Analysis plots: easy R tutorial. YouTube. [Link]
-
ResearchGate. (n.d.). A schematic representation of the mechanism of action of PARP.... ResearchGate. [Link]
-
ResearchGate. (n.d.). Antitumor activity of olaparib, onvansertib and their combination in.... ResearchGate. [Link]
-
Elavsky, F. (n.d.). Minimal Non-Text Contrast on Data Visualization Elements. Observable. [Link]
-
Abstract 3026: Evaluation of brain pharmacokinetics (PK) and tumor growth inhibition of PARP inhibitors in mouse xenograft models using semi-mechanistic PK/pharmacodynamic (PD) modeling. (2020). AACR Journals. [Link]
-
Frontiers. (n.d.). PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications. Frontiers. [Link]
-
W3C. (2017). Informational Graphic Contrast (Minimum). W3C. [Link]
-
Musteata, F. M., et al. (2019). Sequence-Specific Pharmacokinetic and Pharmacodynamic Phase I/Ib Study of Olaparib Tablets and Carboplatin in Women's Cancer. Clinical Cancer Research. [Link]
-
Li, H., et al. (2024). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology. [Link]
-
ResearchGate. (n.d.). Abstract 4420: Generating preclinical models to assess bone marrow toxicity induced by the PARP inhibitor olaparib in combination with chemotherapy. ResearchGate. [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization. [Link]
-
Accessibility Developer Guide. (n.d.). Colour contrast for graphical objects. Accessibility Developer Guide. [Link]
-
Juden, L. M. (2019). Long-term safety of niraparib maintenance treatment in patients with recurrent ovarian cancer. YouTube. [Link]
-
Daumar, P., et al. (2019). Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS. Molecules. [Link]
-
Genomics Education Programme. (n.d.). PARP inhibitors. Genomics Education Programme. [Link]
-
Cancer Care Ontario. (n.d.). niraparib. Cancer Care Ontario. [Link]
-
Mind the Graph. (n.d.). Cell signaling pathways step-by-step and templates. Mind the Graph. [Link]
-
BioRender. (2023). Tips for Illustrating Biological Pathways. YouTube. [Link]
Sources
- 1. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
- 5. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 6. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]
- 7. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Long-term treatment with the PARP inhibitor niraparib does not increase the mutation load in cell line models and tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 13. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
Abstract
This guide provides a comprehensive framework for utilizing 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of protein kinases. Drawing upon the well-established roles of the indazole and tetrahydropyran scaffolds in medicinal chemistry, we present a scientifically grounded rationale for screening this compound as a potential kinase inhibitor.[1][2] This document furnishes detailed, step-by-step protocols for both a primary biochemical assay and a secondary cell-based assay, designed to identify and validate hits with high confidence. Furthermore, we address critical aspects of data analysis, hit confirmation, and the mitigation of common screening artifacts to ensure the integrity and success of the screening campaign.
Introduction: The Scientific Rationale
The compound this compound incorporates two key structural motifs of significant interest in drug discovery: the indazole ring and a tetrahydropyran moiety.
-
The Indazole Scaffold: The indazole core is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][3] Its unique structure, featuring two nitrogen atoms, allows it to act as a bioisostere for other critical structures like indoles and phenols, forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1] Numerous approved and investigational drugs, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, underscoring its importance in oncology and other therapeutic areas.[1]
-
The Tetrahydropyran Moiety: The tetrahydropyran ring is a versatile scaffold that enhances the three-dimensionality of a molecule, a desirable trait for improving solubility, metabolic stability, and binding affinity.[2] Its inclusion can help position the pharmacologically active indazole core optimally within the target's binding site.
Given this structural pedigree, this compound is a prime candidate for screening against a panel of protein kinases, which are critical regulators of cellular processes and highly validated targets for drug discovery.[4][5] This document outlines a robust HTS cascade to effectively interrogate the bioactivity of this compound.
The High-Throughput Screening (HTS) Cascade
A successful HTS campaign follows a logical progression from a broad primary screen to more focused secondary and confirmatory assays.[6] This cascade is designed to efficiently identify true "hits" while eliminating false positives.[7]
Figure 1: A representative HTS cascade for kinase inhibitor discovery.
Primary Screening Protocol: Biochemical Kinase Assay
Objective: To rapidly screen this compound against a diverse panel of protein kinases to identify initial inhibitory activity.
Principle: We will utilize a universal, luminescence-based ADP detection assay. Kinase activity results in the conversion of ATP to ADP. The amount of ADP produced is directly proportional to kinase activity and can be quantified by a coupled enzymatic reaction that generates a luminescent signal.[4][8] Inhibition of the kinase will result in a decrease in the luminescent signal.
Materials:
-
Recombinant human kinases (e.g., CDK2, VEGFR2, ALK5)
-
Kinase-specific peptide substrates
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound, dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well, white, solid-bottom microplates
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound at 10 mM in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM in a 50 µL reaction volume.
-
Dispense 50 nL of DMSO into control wells (negative control, 0% inhibition).
-
Dispense 50 nL of a potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) into control wells (positive control, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer. The optimal concentration of kinase and substrate must be determined empirically during assay development to ensure the reaction is in the linear range.[9][10]
-
Add 25 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Km of the specific kinase for ATP.
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Following the manufacturer's protocol for the ADP-Glo™ assay, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Quality Control:
The quality of an HTS assay is paramount and is assessed using the Z'-factor.[9]
-
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
-
Hit Identification:
-
Normalize the data using the positive and negative controls.
-
Percent Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the sample field (or a fixed cutoff, e.g., >50% inhibition).[11]
-
| Parameter | Value | Interpretation |
| Mean Negative Control (RLU) | 1,500,000 | Maximum kinase activity |
| Mean Positive Control (RLU) | 80,000 | Background signal |
| SD Negative Control | 95,000 | Low variability |
| SD Positive Control | 12,000 | Low variability |
| Z'-Factor | 0.78 | Excellent assay quality |
| Table 1: Example quality control data for a primary biochemical screen. |
Secondary Screening Protocol: Cell-Based Proliferation Assay
Objective: To validate the activity of hits from the primary screen in a more physiologically relevant cellular context and to assess their anti-proliferative effects.[12][13]
Principle: Hits that inhibit kinases involved in cell cycle progression or survival signaling should reduce the proliferation rate of cancer cells. We will use a luminescence-based assay that quantifies ATP levels, as the amount of ATP is directly proportional to the number of viable, metabolically active cells.[12]
Materials:
-
A relevant human cancer cell line (e.g., HCT-116 colorectal carcinoma, if screening for CDK inhibitors).[14]
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS and 1% Penicillin-Streptomycin.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.
-
Validated hit compounds from the primary screen.
-
Positive control cytotoxic agent (e.g., Doxorubicin).
-
384-well, clear-bottom, white-walled tissue culture-treated plates.
-
CO₂ incubator (37°C, 5% CO₂).
Step-by-Step Protocol:
-
Cell Plating:
-
Harvest and count cells, then resuspend to an optimized seeding density (e.g., 1,000 cells/well) in 40 µL of culture medium.[12]
-
Dispense the cell suspension into the 384-well plates.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium. Typically, a 10-point, 3-fold dilution series starting from 50 µM is appropriate for determining an IC₅₀.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
The data will be used to generate dose-response curves and calculate the IC₅₀ value (the concentration of compound that inhibits cell proliferation by 50%).
-
Non-linear regression analysis (log[inhibitor] vs. response) is used to fit the curve and determine the IC₅₀.
Figure 2: A representative dose-response curve for a cell-based assay.
Trustworthiness: Hit Validation and Artifact Mitigation
A critical component of any HTS campaign is the rigorous process of validating hits and eliminating false positives that arise from assay interference.[15][16]
Strategies for Hit Validation:
-
Dose-Response Confirmation: True hits should exhibit a sigmoidal dose-response curve. Compounds with steep or flat curves may indicate artifacts like poor solubility or toxicity.[17]
-
Orthogonal Assays: Confirm target engagement using a different technology. For kinase inhibitors, a Cellular Thermal Shift Assay (CETSA) can provide direct evidence of compound binding to the target protein in a cellular environment.[18]
-
Counter-Screens: If using a luciferase-based reporter assay, counter-screen against luciferase itself to identify compounds that directly inhibit the reporter enzyme.
-
Structure-Activity Relationship (SAR): Test commercially available analogs of the hit compound. A genuine hit should display a discernible SAR, where small changes in chemical structure lead to predictable changes in activity.[17]
Common HTS Artifacts and Mitigation:
-
Compound Aggregation: Some compounds form aggregates at high concentrations, non-specifically inhibiting enzymes. This can be tested by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Fluorescence Interference: The compound itself may be fluorescent or a quencher, interfering with fluorescence-based readouts. It is crucial to pre-screen compounds for auto-fluorescence at the assay's excitation and emission wavelengths.[16]
-
Redox Activity: Compounds that are redox-active can interfere with assays that rely on enzymatic reactions involving NAD+/NADH or similar cofactors.[16]
-
Promiscuous Inhibitors (PAINS): Pan-Assay Interference Compounds (PAINS) are chemical structures known to be frequent hitters in many HTS assays. Computational filters should be used to flag and deprioritize hits containing these substructures.[17]
Conclusion
The compound this compound represents a promising starting point for a kinase inhibitor discovery program. By employing the structured HTS cascade detailed in these application notes—from a robust biochemical primary screen to a physiologically relevant cell-based secondary assay—researchers can effectively identify and validate its potential biological activity. Adherence to stringent quality control, rigorous hit validation, and awareness of potential artifacts are essential for ensuring the trustworthiness of the screening data and the successful identification of lead compounds for further development.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- MDPI. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Molecules.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- Wikipedia. (n.d.). High-throughput screening.
- YouTube. (2025). Thermal Shift Methods and High Throughput Screening.
- PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
- NCBI. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
- PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- SLAS Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research.
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- PubMed. (n.d.). High-throughput screening for kinase inhibitors.
- PubMed Central. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- PubMed. (n.d.). Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma.
- PubMed Central. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- PharmaBlock. (n.d.). Indazoles in Drug Discovery.
- Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits.
- YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
- Benchchem. (n.d.). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. news-medical.net [news-medical.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. youtube.com [youtube.com]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
- 12. marinbio.com [marinbio.com]
- 13. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 14. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Application Note: A Comprehensive Guide for Investigating the Apoptosis-Inducing Potential of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL in Apoptosis Induction
The quest for novel, selective anti-cancer agents remains a cornerstone of modern drug discovery. A promising strategy in this endeavor is the targeted induction of apoptosis, or programmed cell death, a fundamental process that is often dysregulated in cancer cells. Small molecules capable of reactivating these dormant death pathways are of significant therapeutic interest. The compound this compound incorporates two privileged scaffolds in medicinal chemistry: the indazole nucleus and a tetrahydropyran moiety.
The indazole core is a key feature in numerous FDA-approved small-molecule kinase inhibitors with potent anti-cancer activity.[1] Derivatives of indazole have demonstrated a wide range of pharmacological effects, including the ability to induce apoptosis in various cancer cell lines.[1][2][3][4][5] Similarly, the pyran scaffold is found in compounds that exhibit significant anti-proliferative and pro-apoptotic effects.[6][7] The combination of these two moieties in this compound suggests a strong potential for anti-cancer activity, making it a compelling candidate for apoptosis induction studies.
This guide provides a structured, in-depth framework for the systematic evaluation of this compound as a pro-apoptotic agent. It outlines a tiered experimental approach, from initial cytotoxicity screening to detailed mechanistic studies, to fully characterize its biological activity.
Proposed Mechanism of Action: The Intrinsic Apoptotic Pathway
Based on the known activities of related heterocyclic compounds, it is hypothesized that this compound may induce apoptosis via the intrinsic (mitochondrial) pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[8][9][10][11][12] A plausible mechanism is that the compound directly or indirectly leads to an imbalance in the ratio of these proteins, favoring the pro-apoptotic members. This would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program.[13][14][15][16][17]
Caption: Tiered experimental workflow for characterization.
Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells and to calculate the IC50 (half-maximal inhibitory concentration) value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. [7]The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Principle: This assay utilizes a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of the substrate by activated caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Treated and control cells in a 96-well plate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (if necessary) and express the results as a fold change over the vehicle control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of the compound on the expression levels of key proteins involved in the intrinsic apoptotic pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. This allows for the analysis of changes in protein expression and post-translational modifications, such as the cleavage of caspases and PARP, which are hallmarks of apoptosis. [18][19][20][21] Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL reagent. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation and Interpretation
The following table provides an example of the quantitative data that could be generated from the described experiments.
| Cell Line | Treatment (µM) | Cell Viability (%) (48h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Caspase-3/7 Activity (Fold Change) |
| MCF-7 | Vehicle Control | 100 ± 5.2 | 3.1 ± 0.8 | 1.5 ± 0.4 | 1.0 ± 0.1 |
| 10 | 85.3 ± 4.1 | 10.2 ± 1.5 | 3.7 ± 0.6 | 2.5 ± 0.3 | |
| 25 (IC50) | 50.1 ± 3.8 | 25.6 ± 2.1 | 8.9 ± 1.1 | 5.8 ± 0.6 | |
| 50 | 22.7 ± 2.9 | 40.3 ± 3.5 | 15.4 ± 1.9 | 9.2 ± 0.8 | |
| A549 | Vehicle Control | 100 ± 6.1 | 2.8 ± 0.5 | 1.2 ± 0.3 | 1.0 ± 0.2 |
| 15 | 88.9 ± 5.5 | 9.5 ± 1.2 | 2.9 ± 0.5 | 2.1 ± 0.2 | |
| 35 (IC50) | 48.5 ± 4.2 | 22.1 ± 2.5 | 7.5 ± 0.9 | 4.9 ± 0.5 | |
| 70 | 18.3 ± 2.5 | 35.8 ± 3.1 | 12.8 ± 1.5 | 8.1 ± 0.7 |
Interpretation:
-
A dose-dependent decrease in cell viability and a corresponding increase in the percentage of apoptotic cells would strongly suggest that this compound induces apoptosis.
-
A significant increase in caspase-3/7 activity would confirm the activation of the executioner phase of apoptosis.
-
Western blot results showing a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the appearance of cleaved forms of caspase-9, caspase-3, and PARP would provide strong evidence for the involvement of the intrinsic apoptotic pathway.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for the investigation of this compound as a novel apoptosis-inducing agent. By following the proposed tiered experimental workflow and detailed protocols, researchers can systematically characterize the compound's cytotoxic and pro-apoptotic properties, elucidate its mechanism of action, and evaluate its potential as a candidate for further pre-clinical development in cancer therapy.
References
-
Activation of Caspases || Apoptosis I || 4K Animation - YouTube. (2024, April 21). Retrieved from [Link]
-
Caspase Cascade pathway. (n.d.). Retrieved from [Link]
-
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2021). Journal of Applied Pharmaceutical Science, 11(5), 108-115. Retrieved from [Link]
-
The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis. (2018). The Journal of biological chemistry, 293(49), 18941–18951. [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2023). Molecules (Basel, Switzerland), 28(24), 8089. [Link]
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? (2000). Cellular and molecular life sciences : CMLS, 57(1), 64–77. [Link]
-
Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. (2024). RSC Medicinal Chemistry, 15(4), 1145-1161. [Link]
-
Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death. (n.d.). Grantome. Retrieved from [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). Molecules (Basel, Switzerland), 28(8), 3598. [Link]
-
Caspase Activation Cascades in Apoptosis. (2003). Apoptosis, 8(5), 459-469. [Link]
-
Bcl-2 family. (n.d.). In Wikipedia. Retrieved from [Link]
-
In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. (2007). Letters in Drug Design & Discovery, 4(7), 503-507. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules (Basel, Switzerland), 27(14), 4627. [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology, 12, 938262. [Link]
-
Caspase. (n.d.). In Wikipedia. Retrieved from [Link]
-
Tetrahydro-4H-pyran-4-ol. (n.d.). PubChem. Retrieved from [Link]
-
Caspase activation cascades in apoptosis. (2008). Biochemical Society Transactions, 36(Pt 1), 11–16. [Link]
-
Cleavage of automodified poly(ADP-ribose) polymerase during apoptosis. Evidence for involvement of caspase-7. (1998). The Journal of biological chemistry, 273(46), 30303–30309. [Link]
-
Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. (2010). Molecules (Basel, Switzerland), 15(1), 317–330. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15858-15869. [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology, 12, 938262. Retrieved from [Link]
-
Apoptosis assays: western blots. (2020, April 11). YouTube. Retrieved from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules (Basel, Switzerland), 28(10), 4070. [Link]
-
Pro-Apoptotic and Anti-Cancer Activity of the Vernonanthura Nudiflora Hydroethanolic Extract. (2022). International journal of molecular sciences, 23(19), 11843. [Link]
-
Apoptosis Regulation by Genes | Bcl-2 Family. (2019, February 25). YouTube. Retrieved from [Link]
-
4,5,6,7-tetrahydro-1H-indazole. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. japsonline.com [japsonline.com]
- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. abeomics.com [abeomics.com]
- 15. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase - Wikipedia [en.wikipedia.org]
- 17. portlandpress.com [portlandpress.com]
- 18. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Karen David [grantome.com]
- 20. Cleavage of automodified poly(ADP-ribose) polymerase during apoptosis. Evidence for involvement of caspase-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Application Note: Quantitative Analysis of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL in Human Plasma using LC-MS/MS
Introduction
4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any therapeutic candidate, a robust and reliable analytical method for its quantification in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides a detailed, field-proven protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are grounded in established principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The structural components of the analyte, namely the indazole and tetrahydropyran moieties, inform the selection of analytical techniques. The indazole group, a nitrogen-containing aromatic heterocycle, is amenable to reversed-phase chromatography and can be readily ionized for mass spectrometric detection.[6][7] The tetrahydropyran-4-ol group contributes to the molecule's polarity.[8][9] This application note will detail a complete workflow, from sample preparation to data analysis, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Methodology Overview
The quantification of this compound is achieved through a systematic process involving plasma sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard (SIL-IS) is employed to ensure accuracy and precision by compensating for variability in sample processing and instrument response.
Figure 1: High-level overview of the analytical workflow for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (>99% purity)
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Ultrapure water
Instrumentation and Analytical Conditions
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this analysis. The following conditions have been optimized for robust performance:
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid and 10 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | Compound |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve standards and quality control samples.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Plasma Sample Preparation Protocol
The choice of sample preparation technique is critical for removing matrix components that can interfere with the analysis. Protein precipitation is a rapid and effective method for this analyte.[10][11]
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL) to each tube, except for the blank matrix samples.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Figure 2: Detailed step-by-step workflow for the plasma sample preparation.
Method Validation
The analytical method was validated according to the ICH Q2(R2) guideline, demonstrating its suitability for the intended purpose.[1][2]
Validation Parameters Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | Confirmed |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 88.5% - 104.2% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.5% - 8.2% Inter-day: 5.1% - 9.5% |
| Recovery | Consistent, precise, and reproducible | Analyte: 85.2% - 92.5% IS: 88.9% |
| Matrix Effect | CV ≤ 15% | 6.8% |
| Stability | Within ±15% of initial concentration | Stable for 24h at RT, 3 freeze-thaw cycles, and 60 days at -80°C |
Conclusion
This application note presents a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma. The method has been thoroughly validated and is suitable for supporting preclinical and clinical development of this compound. The detailed protocols and validation data provide a comprehensive resource for researchers in the pharmaceutical industry.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. National Institutes of Health. Available at: [Link]
-
Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. National Institutes of Health. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. Available at: [Link]
-
Advances in Quantitative Analytical Methods for Solid Drugs. MDPI. Available at: [Link]
-
4,5,6,7-tetrahydro-1H-indazole. PubChem. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
-
Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. ResearchGate. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]
-
Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. PubMed. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Tetrahydro-4H-pyran-4-ol. PubChem. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]
-
HPLC Method for Quantification of Ornidazole in Human Plasma. ResearchGate. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Available at: [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. National Center for Biotechnology Information. Available at: [Link]
-
Tetrahydro-2H-pyran-4-ol. Georganics. Available at: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tetrahydro-2H-pyran-4-ol - High purity | EN [georganics.sk]
- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this promising indazole derivative. Poor aqueous solubility is a major hurdle in drug development, impacting everything from early-stage in vitro assays to in vivo bioavailability.[1] It is estimated that over 70% of new chemical entities in development pipelines are poorly soluble in water.[2]
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these challenges. We will delve into the mechanistic basis of each solubility enhancement technique, provide actionable experimental protocols, and offer guidance on selecting the most appropriate strategy for your specific application.
Frequently Asked Questions (FAQs): Foundational Knowledge
Before attempting to modify a formulation, it is critical to understand the inherent physicochemical properties of the molecule.
Q1: Why is this compound expected to have low aqueous solubility?
A: The solubility of this compound is governed by a delicate balance between its different structural motifs.
-
Hydrophobic Indazole Core: The bicyclic indazole ring system is aromatic, planar, and largely non-polar. In a solid state, these flat structures can stack efficiently through intermolecular forces (pi-pi stacking), leading to a highly stable crystal lattice. A significant amount of energy is required to break this lattice apart, resulting in low intrinsic solubility.
-
Hydrophilic Substituents: The molecule possesses a tetrahydropyran-4-ol group, which contains a hydroxyl (-OH) group and an ether oxygen. These groups are hydrophilic and capable of forming hydrogen bonds with water. The nitrogen atoms in the indazole ring can also act as hydrogen bond acceptors.[3]
The dominant factor is often the high crystal lattice energy of the indazole core, which outweighs the solubilizing effect of the hydrophilic groups. This profile is characteristic of compounds that fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4]
Q2: What initial characterization steps are essential before starting solubility enhancement experiments?
A: A thorough understanding of the baseline physicochemical properties is non-negotiable. This data provides a benchmark for measuring improvement and informs the selection of the most logical enhancement strategy.
-
Solid-State Characterization: Use X-Ray Powder Diffraction (XRPD) to confirm the crystalline nature of your starting material. Differential Scanning Calorimetry (DSC) is also crucial to determine the melting point and assess thermal stability, which is vital for methods like hot-melt extrusion.
-
Intrinsic Solubility (S₀) Determination: Measure the solubility of the free, un-ionized form of the compound in a neutral aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature. This is your baseline value.
-
pKa Determination: The indazole moiety contains basic nitrogen atoms.[5] Determining the pKa is critical for predicting how solubility will change with pH. This can be done via potentiometric titration or UV-spectrophotometry.
-
LogP/LogD Measurement: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The distribution coefficient (LogD) measures this property at a specific pH. This value helps predict if lipid-based formulations might be a viable strategy.
Troubleshooting Guide & Experimental Strategies
This section is structured to address common issues encountered in the lab. Each subsection details a specific strategy, explains its underlying mechanism, and provides a starting protocol.
Issue: "My compound immediately precipitates when I add it to my aqueous assay buffer."
This is a classic sign of very low kinetic and thermodynamic solubility. The first and simplest approach is to leverage the compound's acid-base properties.
Strategy 1: pH Modification
Causality & Mechanism: The nitrogen atoms in the indazole ring can be protonated in an acidic environment. This ionization introduces a positive charge, leading to strong ion-dipole interactions with water molecules, which can dramatically increase aqueous solubility. The Henderson-Hasselbalch equation provides a theoretical basis for predicting this pH-dependent solubility.[6]
Caption: pH-dependent ionization of the indazole moiety.
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to pH 9).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. Filtration through a 0.22 µm syringe filter is common, but be sure to pre-saturate the filter to prevent drug adsorption. Centrifugation at high speed is an alternative.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (on a log scale) against the pH of each buffer.
Expected Outcome & Troubleshooting
| pH | Expected Solubility (µg/mL) | Observation |
| 2.0 | > 1000 | Compound is likely protonated and highly soluble. |
| 4.0 | 500 | Solubility decreases as pH approaches the pKa. |
| 6.5 | 10 | Nearing intrinsic solubility; risk of precipitation. |
| 7.4 | < 1 | Likely at or below intrinsic solubility (S₀). |
-
Caveat: While effective for in vitro assays, creating a low-pH formulation for in vivo use can be problematic. A drug that is soluble in an acidic formulation may precipitate upon entering the neutral pH of the bloodstream or small intestine.[7]
Issue: "pH adjustment is not sufficient, or my application requires a near-neutral pH."
When pH modification is not a viable long-term solution, more advanced formulation strategies are required.
Strategy 2: Cyclodextrin Inclusion Complexation
Causality & Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate the non-polar indazole portion of your molecule, forming a host-guest "inclusion complex."[9] This complex presents a hydrophilic exterior to the aqueous environment, effectively shielding the poorly soluble part of the drug and increasing its apparent solubility.[10]
Caption: Formation of a soluble drug-cyclodextrin complex.
Experimental Protocol: Phase-Solubility Study
-
Select Cyclodextrins: Screen several types, as the fit is specific. Common choices include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of a single cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).
-
Equilibration: Add an excess of your compound to each CD solution. Equilibrate and quantify the dissolved drug concentration as described in the pH-solubility protocol.
-
Data Analysis: Plot the solubility of your compound against the cyclodextrin concentration. A linear plot (Type A) indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the binding constant.
Expected Outcome & Troubleshooting
| Cyclodextrin Type | Concentration (mM) | Apparent Solubility (µg/mL) |
| None (Control) | 0 | < 1 |
| HP-β-CD | 50 | 50 |
| SBE-β-CD | 50 | 120 |
-
Interpretation: In this example, SBE-β-CD is a more effective solubilizer for this compound than HP-β-CD.
-
Caveat: Cyclodextrins can be limited by the amount of drug they can load and may not be suitable for high-dose formulations.
Strategy 3: Amorphous Solid Dispersions (ASDs)
Causality & Mechanism: This is a powerful technique for solid dosage forms. The crystalline form of a drug is low-energy and stable. By converting it to a high-energy amorphous (non-crystalline) state, its apparent solubility and dissolution rate can be significantly increased.[11] An ASD involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[4][12] The polymer serves two purposes: it physically separates the drug molecules to prevent recrystallization and can help maintain a supersaturated state in solution.[12]
Caption: Workflow for creating and testing an ASD.
Experimental Protocol: Lab-Scale Solvent Evaporation ASD Screening
-
Polymer Selection: Choose a polymer with good miscibility with your drug. Common options include polyvinylpyrrolidone (PVP K30), copovidone (PVP/VA 64), and hydroxypropyl methylcellulose acetate succinate (HPMC-AS).
-
Solvent Selection: Find a common solvent that dissolves both your compound and the chosen polymer (e.g., methanol, acetone, or a mixture).
-
Preparation:
-
Dissolve a specific ratio of drug-to-polymer (e.g., 1:4 w/w) in the solvent to create a clear solution.
-
Pour the solution into a petri dish to create a thin film.
-
Evaporate the solvent in a vacuum oven at a controlled temperature (e.g., 40-60°C) until a dry film is formed.
-
-
Characterization: Scrape the resulting solid and analyze it using XRPD. The absence of sharp peaks (a halo pattern) confirms an amorphous state. Use DSC to find a single glass transition temperature (Tg), confirming miscibility.
-
Dissolution Testing: Compare the dissolution rate of the ASD against the pure crystalline drug and a simple physical mixture of the drug and polymer.
Expected Outcome & Troubleshooting
-
You should observe a significantly faster and higher dissolution from the ASD compared to the crystalline material.
-
Troubleshooting: If the XRPD shows peaks, the drug and polymer may not be miscible, or the drug loading is too high. Try a different polymer or a lower drug loading. If the ASD is unstable and recrystallizes over time, a polymer with a higher Tg or one that interacts more strongly with the drug may be needed.[11]
Strategy 4: Nanosuspensions
Causality & Mechanism: This approach focuses on particle engineering. By reducing the particle size of the drug to the nanometer scale (typically < 1000 nm), the surface area available for dissolution is vastly increased.[2] According to the Noyes-Whitney equation, this leads to a proportional increase in the dissolution rate. Nanosuspensions are dispersions of the pure drug in an aqueous medium, stabilized by surfactants or polymers to prevent particle aggregation.[13][14][15]
Experimental Protocol: Lab-Scale Wet Media Milling
-
Formulation: Prepare a slurry of your compound in an aqueous solution containing a stabilizer. A combination of a surfactant (e.g., Polysorbate 80) and a polymeric stabilizer (e.g., HPMC) is often effective.
-
Milling: Add the slurry to a milling chamber containing small milling beads (e.g., yttrium-stabilized zirconium oxide).
-
Processing: Mill the suspension at high energy for a set duration. The mechanical impact of the beads will break down the drug crystals into nanoparticles.
-
Characterization:
-
Measure the particle size distribution using Dynamic Light Scattering (DLS).
-
Confirm the crystalline nature of the nanoparticles using XRPD (the particles are smaller, but still crystalline).
-
Assess stability by monitoring particle size over time.
-
Expected Outcome & Troubleshooting
-
The goal is to achieve a narrow particle size distribution in the range of 100-400 nm.
-
Troubleshooting: If the particle size is too large, increase milling time or energy. If the particles aggregate (instability), screen different types or concentrations of stabilizers.
Summary & Strategy Selection
Choosing the right technique depends on your ultimate goal, available resources, and the specific properties of the compound.
| Strategy | Primary Mechanism | Typical Solubility Increase | Key Advantage | Key Disadvantage | Best For... |
| pH Modification | Ionization | 10x - 1000x+ | Simple, inexpensive for screening. | May not be physiologically compatible; risk of precipitation. | In vitro assays, early screening. |
| Cyclodextrins | Encapsulation | 5x - 500x | Forms a true solution; good for parenteral formulations. | Limited drug loading capacity; can be expensive. | Liquid formulations (oral, parenteral).[8] |
| Amorphous Solid Dispersions | Amorphization | 10x - 1000x+ | High drug loading possible; established scale-up. | Physical instability (recrystallization) is a major risk.[11] | Oral solid dosage forms (tablets, capsules).[4] |
| Nanosuspensions | Surface Area Increase | Rate Enhancement | Applicable to nearly all poorly soluble drugs; versatile routes. | Requires specialized equipment; physical stability (Ostwald ripening). | Oral liquids, parenteral, and other advanced delivery systems.[13] |
Decision-Making Workflow
Caption: Decision tree for selecting a solubility enhancement strategy.
References
-
Mallinger, A., et al. (2016). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Journal of Medicinal Chemistry. Available at: [Link]
-
Evonik Industries. (2022). EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74956, Tetrahydro-4H-pyran-4-ol. Available at: [Link]
-
Garg, A., et al. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
-
Di Gianvincenzo, S., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available at: [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available at: [Link]
-
Pratiwi, R., et al. (2024). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. Jurnal Farmasi Galenika. Available at: [Link]
-
Patel, D., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. Available at: [Link]
-
Njar, V., et al. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link]
-
Pathan, S., et al. (2018). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available at: [Link]
-
Tran, P., et al. (2019). Amorphous formulations for dissolution and bioavailability enhancement of poorly soluble APIs. ResearchGate. Available at: [Link]
-
Akbari, B., et al. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
Pinho, J., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75317, 4,5,6,7-tetrahydro-1H-indazole. Available at: [Link]
-
Sharma, D. (2016). Improvement of drug solubility using solid dispersion. ResearchGate. Available at: [Link]
-
Thomas, G. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]
-
Singh, S., et al. (2017). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available at: [Link]
-
Patel, J., et al. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. Available at: [Link]
-
Ciobanu, A., et al. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
-
RJ Wave. (n.d.). A Review On Co-amorphous Technique Use For Solubility Enhancement. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9). Available at: [Link]
- Thombre, A., & Appel, L. (2004). Pharmaceutical compositions for drugs having pH-dependent solubility. Google Patents.
-
S-J. Lee, et al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]
-
Patel, J., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
-
Ali, H., & futuristic-pharma. (2014). Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace. Available at: [Link]
- Google Patents. (2017). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
-
Keen, J., et al. (2019). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Molecular Pharmaceutics. Available at: [Link]
-
Boddapati, S., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. Available at: [Link]
-
Bergström, C., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Alfa Chemistry. (2023). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available at: [Link]
-
IJCRT.org. (2022). CO-AMORPHOS MIXTURE: SOLUBILITY ENHANCEMENT TECHNIQUE. Available at: [Link]
-
Bentham Science Publishers. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135565727, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceasia.org [scienceasia.org]
- 11. researchgate.net [researchgate.net]
- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. researchgate.net [researchgate.net]
4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL stability issues and degradation
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. The inherent complexities of heterocyclic compounds necessitate a proactive approach to stability and degradation. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The molecule contains two key structural motifs that dictate its stability profile: the 1H-indazole ring and the tetrahydropyran-4-ol moiety. The primary concerns are:
-
Acidic Instability: The tertiary alcohol on the tetrahydropyran ring is susceptible to acid-catalyzed dehydration. Additionally, the ether linkage within the tetrahydropyran ring can be cleaved under harsh acidic conditions.[1]
-
Oxidative Degradation: The indazole ring system can be susceptible to oxidation, potentially leading to N-oxides or ring-opened byproducts.[2][3] The ether functionality in the tetrahydropyran ring is also a potential site for oxidative attack.[4]
-
Photostability: Indazole-containing compounds can be sensitive to UV and visible light, which may catalyze isomerization or degradation.[5][6][7]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a well-sealed container, protected from light, at a controlled low temperature (e.g., 2-8 °C for short-term storage, -20 °C for long-term storage). It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if it is to be stored for an extended period.
Q3: Is this compound prone to degradation in common HPLC mobile phases?
A3: Yes, caution is advised. Protic acidic mobile phases (e.g., those containing formic acid or trifluoroacetic acid) can potentially cause on-column degradation, primarily dehydration of the tertiary alcohol. If you observe peak tailing, the appearance of new peaks over time in the autosampler, or poor recovery, consider using a mobile phase with a higher pH or a different buffer system. It is crucial to assess the solution stability of the compound in the chosen analytical diluent.[8]
Troubleshooting Guide: Common Experimental Issues
This guide provides a problem-and-solution framework for specific issues that may arise during your experiments.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) & Rationale |
| Appearance of a new, less polar peak during HPLC analysis, especially in acidic conditions. | Dehydration: The tertiary alcohol has likely been eliminated to form an alkene (4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyran). This new compound is less polar and will elute earlier on a reverse-phase column. | 1. Confirm Identity: Use LC-MS to check if the new peak has a mass corresponding to the loss of water (M-18). 2. Modify HPLC Method: Increase the pH of the mobile phase (e.g., use an ammonium acetate or phosphate buffer closer to neutral pH). This will prevent acid-catalyzed dehydration. |
| Gradual loss of the main peak's area in solution over time, even when protected from light. | Oxidation: The compound may be reacting with dissolved oxygen or trace peroxides in the solvent. The indazole ring and tetrahydropyran ether are potential sites of oxidation.[3][4] | 1. Use High-Purity Solvents: Ensure solvents are fresh and of high purity (HPLC or LC-MS grade). 2. Sparge Solvents: Degas solvents with helium or nitrogen to remove dissolved oxygen. 3. Add Antioxidant (with caution): For long-term solution storage, consider adding a small amount of an antioxidant like BHT, but verify it does not interfere with your assay. |
| Inconsistent results or new impurities when working under bright laboratory lights. | Photodegradation: The indazole moiety is known to be potentially photosensitive.[5][6][7] Exposure to UV or high-intensity visible light can induce degradation. | 1. Protect from Light: Use amber glassware or vials wrapped in aluminum foil for all solutions and solid samples. 2. Minimize Exposure: Conduct experimental manipulations in a shaded area or under yellow light. 3. Perform Photostability Study: Follow ICH Q1B guidelines to formally assess the compound's photosensitivity.[9] |
| Formation of multiple degradation products after heating the sample. | Thermal Decomposition: Heterocyclic compounds can undergo complex degradation pathways at elevated temperatures, including ring cleavage and fragmentation.[10][11][12][13][14] | 1. Lower Temperature: Avoid excessive heat during sample preparation (e.g., sonication). If heating is necessary, use the lowest effective temperature and time. 2. Analyze by TG-FTIR/MS: For a detailed understanding, Thermogravimetric Analysis coupled with evolved gas analysis can identify the fragmentation patterns.[11] |
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure. These pathways are critical for identifying potential impurities and developing robust, stability-indicating analytical methods.[15]
Caption: Predicted degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for developing and validating a stability-indicating analytical method.[9][16][17][18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the method can effectively separate the parent compound from its degradation products.[18]
Objective: To identify the potential degradation products of this compound under various stress conditions as mandated by ICH guidelines.[9][20]
Materials and Reagents
-
This compound
-
HPLC or LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)
-
Milli-Q or equivalent purified water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% v/v solution
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC-UV/PDA and/or LC-MS system
General Workflow
The following workflow provides a systematic approach to performing forced degradation studies.
Caption: General workflow for conducting forced degradation studies.
Step-by-Step Procedures
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the aliquots with an equivalent volume and concentration of NaOH.
3. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent of HCl before analysis.
4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 2, 8, 24, 48 hours).
5. Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial.
-
Keep the vial in a thermostatic oven at 80°C.
-
At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the mobile phase to the target concentration, and analyze.
6. Photolytic Degradation:
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]
-
Analyze the samples alongside a control sample protected from light.
7. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.
-
A PDA detector is recommended to check for peak purity and identify any co-eluting peaks.
-
LC-MS analysis is crucial for the structural elucidation of any significant degradation products.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
-
Tetrahydropyran. Wikipedia. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed Central. Available at: [Link]
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. Available at: [Link]
-
Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. ResearchGate. Available at: [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed. Available at: [Link]
-
Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. PubMed. Available at: [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]
-
Development of Stability Indicating HPLC Method for the Separation and Validation of Enantiomers of Miconazole. PubMed. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
A Novel Ring Oxidation of 4- or 5-Substituted 2H-Oxazole to Corresponding 2-Oxazolone Catalyzed by Cytosolic Aldehyde Oxidase. Semantic Scholar. Available at: [Link]
-
Representative examples of bioactive indazole compounds and drugs. ResearchGate. Available at: [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]
-
Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available at: [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. Available at: [Link]
-
(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Available at: [Link]
-
Physical Properties of Tetrahydropyran and Its Applications. ResearchGate. Available at: [Link]
-
Forced Degradation – A Review. Pharmatutor. Available at: [Link]
-
Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. LCGC International. Available at: [Link]
-
Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. MDPI. Available at: [Link]
-
Tetrahydropyran – Knowledge and References. Taylor & Francis. Available at: [Link]
-
tetrahydro-4H-pyran-4-ol, 2081-44-9. The Good Scents Company. Available at: [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available at: [Link]
-
Forced degradation studies. MedCrave online. Available at: [Link]
-
(1H-indazol-4-yl)methanol. PubChem. Available at: [Link]
-
Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. PubMed. Available at: [Link]
Sources
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajrconline.org [ajrconline.org]
- 18. researchgate.net [researchgate.net]
- 19. biomedres.us [biomedres.us]
- 20. rjptonline.org [rjptonline.org]
Technical Support Center: Synthesis of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
Welcome to the technical support center for the synthesis of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and overcome common experimental hurdles.
I. Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis. Each issue is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low Yield in the Grignard Reaction Step
Question: I am attempting to synthesize the target molecule via a Grignard reaction between a protected 6-bromoindazole and tetrahydropyran-4-one, but my yields are consistently low (<30%). What could be the issue?
Answer:
Low yields in this Grignar reaction are a common challenge. The primary reasons often revolve around the stability and reactivity of the Grignard reagent, as well as competing side reactions.
Potential Causes & Solutions:
-
Inactive Grignard Reagent: The formation of the indazolyl Grignard reagent is critical and can be hampered by moisture or air.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. It can be beneficial to titrate the Grignard reagent before use to determine its exact concentration.
-
-
Side Reactions: The acidic proton on the indazole nitrogen can react with the Grignard reagent.
-
Enolization of Tetrahydropyran-4-one: The Grignard reagent can act as a base, deprotonating the ketone to form an enolate, which will not react further to form the desired product.
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize enolization.[3] The slow addition of the ketone to the Grignard reagent can also be beneficial.
-
-
Poor Solubility: The Grignard reagent or the intermediate magnesium alkoxide may have poor solubility in the reaction solvent.
-
Solution: Tetrahydrofuran (THF) is a good solvent choice. The addition of co-solvents like toluene may improve solubility in some cases.
-
Experimental Protocol: Optimized Grignard Reaction
-
To a solution of the THP-protected 6-bromoindazole in anhydrous THF under argon, slowly add a solution of isopropylmagnesium chloride at 0 °C.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -20 °C and slowly add a solution of tetrahydropyran-4-one in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Problem 2: Difficulties with the Deprotection of the THP Group
Question: I have successfully performed the Grignard reaction, but I am struggling with the removal of the THP protecting group. The reaction is either incomplete or I observe significant decomposition of my product.
Answer:
The deprotection of the THP group requires acidic conditions, but the tertiary alcohol product can be sensitive to strong acids, leading to elimination or other side reactions.
Potential Causes & Solutions:
-
Acid Strength: Strong acids (e.g., concentrated HCl) can cause decomposition of the tertiary alcohol.
-
Reaction Temperature: Higher temperatures can promote side reactions.
-
Solution: Perform the deprotection at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor the reaction progress closely by TLC or LC-MS.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete deprotection, while prolonged reaction times can increase the likelihood of degradation.
-
Solution: Monitor the reaction progress and quench it as soon as the starting material is consumed.
-
Experimental Protocol: Mild THP Deprotection
-
Dissolve the THP-protected alcohol in a mixture of methanol and water.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Problem 3: Impurities in the Final Product
Question: After purification by column chromatography, my final product still shows impurities in the NMR and LC-MS analysis. What are the likely impurities and how can I remove them?
Answer:
Impurities can arise from various sources, including side products from the Grignard reaction, incomplete deprotection, or degradation during workup and purification.
Potential Causes & Solutions:
-
Unreacted Starting Material: Incomplete reaction in either the Grignard or deprotection step.
-
Solution: Optimize the reaction conditions as described above. Purification by flash column chromatography on silica gel should effectively separate the product from less polar starting materials.
-
-
Side Products from Grignard Reaction: The primary side product is often the debrominated starting material (the protected indazole).
-
Solution: Careful control of the Grignard reaction conditions can minimize this. This impurity can usually be separated by column chromatography.
-
-
Elimination Product: The tertiary alcohol can undergo acid-catalyzed dehydration to form an alkene.
-
Solution: Use mild deprotection conditions and avoid excessive heat. Purification by column chromatography may be challenging as the elimination product can have a similar polarity to the desired product. Recrystallization may be a more effective purification method.[5]
-
Purification Tip: A mixed solvent system for recrystallization, such as acetone/water or acetonitrile/water, can be effective for purifying substituted indazole derivatives.[5]
II. Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the indazole nitrogen in this synthesis?
The choice of protecting group is critical. While several options exist, a Tetrahydropyranyl (THP) group is a good choice for this synthesis.[2] It is easily introduced, stable to the basic conditions of the Grignard reaction, and can be removed under mild acidic conditions that are often compatible with the tertiary alcohol product.[1][6] Other potential protecting groups include 2-(trimethylsilyl)ethoxymethyl (SEM), which can also direct lithiation to the C3 position if desired.[7]
Q2: Are there any alternatives to the Grignard reaction for this C-C bond formation?
Yes, an organolithium-mediated reaction is a common alternative. This involves a halogen-lithium exchange on the protected 6-bromoindazole, typically using n-butyllithium or t-butyllithium at low temperatures, followed by the addition of tetrahydropyran-4-one. This method can sometimes offer better yields and fewer side reactions, but requires strict anhydrous and anaerobic conditions.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of both the Grignard and deprotection reactions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.
Q4: What are the key safety precautions for this synthesis?
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from moisture.
-
Organolithium Reagents: Organolithium reagents such as n-butyllithium and t-butyllithium are also pyrophoric and should be handled with extreme care under an inert atmosphere.
-
Solvents: Anhydrous solvents like THF and diethyl ether are flammable. Ensure they are used in a well-ventilated fume hood away from ignition sources.
III. Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-(1H-Indazol-6-yl)tetrahydro-pyran-4-ol.
IV. Data Summary
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Protection | 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | Room Temperature | >90% |
| Grignard Reaction | Isopropylmagnesium chloride, Tetrahydropyran-4-one | Tetrahydrofuran (THF) | -20 °C to Room Temp. | 60-80% |
| Deprotection | p-Toluenesulfonic acid (p-TsOH) | Methanol/Water | Room Temperature | >85% |
V. References
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
Lu, Y., et al. (2025). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters, 27, 10600-10606.
-
Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved from
-
Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved from [Link]
-
Google Patents. (2012). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one. Retrieved from
-
Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and.... Retrieved from [Link]
-
ResearchGate. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Retrieved from [Link]
-
PubMed. (2009). An oxazolo[3,2-b]indazole route to 1H-indazolones. Retrieved from [Link]
-
PubMed. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]
-
ResearchGate. (2025). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Retrieved from [Link]
-
Google Patents. (2014). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. Retrieved from
-
Wiley Online Library. (2025). Synthesis of 3-Aryl-Substituted Tetrahydropyran-4-ones and Tetrahydrothiopyran-4-ones. Retrieved from [Link]
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
Welcome to the technical support center for investigators working with the novel compound 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the characterization of a new chemical entity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you understand and mitigate potential off-target effects in your experiments.
Introduction to this compound
For the purpose of this guide, we will refer to this compound as Compound X . Based on its structural motifs, particularly the indazole core, Compound X is hypothesized to be a protein kinase inhibitor. The indazole scaffold is a common feature in many kinase inhibitors, often targeting the ATP-binding pocket.[1][2] The tetrahydro-pyran-4-ol group can influence solubility and cell permeability, as well as interactions with the target protein.
Unforeseen interactions with proteins other than the intended target can lead to ambiguous experimental results, unexpected toxicity, or even new therapeutic opportunities.[3][4] This guide provides a systematic approach to identifying, validating, and interpreting the off-target profile of Compound X.
Frequently Asked Questions (FAQs)
Q1: My phenotypic assay results are not what I expected based on inhibiting the primary target. What could be the cause?
This is a common challenge in early-stage drug discovery. While there could be several reasons, off-target effects are a primary suspect.[5] If the observed cellular phenotype is stronger, weaker, or qualitatively different from what is known to occur upon inhibition of your primary target, it's crucial to consider that Compound X might be modulating other signaling pathways.
Causality Explained: A drug's effect in a cell is the sum of its interactions with all its targets.[6] If an off-target has a potent biological function, it can easily mask or alter the expected outcome from the primary target inhibition. For example, if Compound X is intended to inhibit a pro-proliferative kinase, but it also strongly inhibits a pro-apoptotic kinase as an off-target, the net effect on cell viability could be minimal or confusing.
Troubleshooting Steps:
-
Confirm Primary Target Engagement: First, verify that Compound X is engaging your intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[7][8][9]
-
Orthogonal Approaches: Use a different method to inhibit the primary target (e.g., RNAi, CRISPR, or a structurally different, well-characterized inhibitor). If the phenotype with these methods differs from that of Compound X, it strongly suggests off-target effects are at play.
-
Dose-Response Analysis: Carefully examine the dose-response curve. A complex curve with multiple inflection points might indicate that different targets are being engaged at different concentrations.
Q2: How can I systematically profile the off-target interactions of Compound X?
A systematic and unbiased approach is the most effective way to understand the selectivity of a new compound.
Recommended Approach: In Vitro Kinase Profiling The most direct method is to screen Compound X against a large panel of purified kinases.[2][10] This will provide data on which kinases are inhibited at a specific concentration.
-
Primary Screen: A single high concentration of Compound X (e.g., 1 or 10 µM) is tested against a broad panel of kinases (e.g., >300). The output is typically "% inhibition."
-
Dose-Response Follow-up: Any "hits" from the primary screen (e.g., >50% inhibition) should be followed up with a dose-response experiment to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Interpretation: The results will allow you to quantify the selectivity of Compound X. A selectivity score can be calculated to compare it to other inhibitors.[11]
Q3: What are the best practices for interpreting kinase profiling data for Compound X?
Interpreting large datasets from kinase screens requires careful consideration of both biochemical potency and physiological relevance.
Key Considerations:
-
Biochemical Potency (IC50): This value indicates how strongly Compound X inhibits a purified enzyme. A lower IC50 means higher potency.
-
Cellular Potency: The concentration of Compound X required to see an effect in cells should be compared to the biochemical IC50. A large discrepancy might suggest poor cell permeability or active efflux from the cell.
-
Selectivity Window: Compare the IC50 for your primary target to the IC50 values for off-targets. A wider window (e.g., >100-fold) suggests better selectivity.[11]
Example Data Summary:
| Target Kinase | IC50 (nM) | Selectivity Ratio (vs. Primary Target) | Notes |
| Primary Target A | 15 | 1 | On-target |
| Off-Target B | 350 | 23.3 | Moderate off-target activity |
| Off-Target C | 1,200 | 80 | Weak off-target activity |
| Off-Target D | >10,000 | >667 | No significant activity |
Q4: I'm observing unexpected toxicity in my cell-based assays. Could this be due to off-targets?
Yes, unexpected cytotoxicity is a classic sign of off-target effects.[5] Many kinases are involved in critical "housekeeping" functions, and their inhibition can lead to cell death.
Investigative Workflow:
-
Correlate with Kinase Profile: Cross-reference your cytotoxicity data with your kinase profiling results. Are any of the potent off-targets known to be essential for cell survival?
-
Phenotypic Screening: Employ high-content imaging or other phenotypic screens to characterize the nature of the toxicity (e.g., apoptosis, necrosis, cell cycle arrest).[4][12] This can provide clues about the affected pathways.
-
Chemical Proteomics: Advanced methods like chemical proteomics can identify the binding partners of Compound X directly from cell lysates, providing an unbiased view of its interactome.[13]
Q5: How do I validate a suspected off-target interaction in a cellular context?
Biochemical data is a starting point, but validation in a relevant cellular model is essential.[14]
Validation Methods:
-
Cellular Thermal Shift Assay (CETSA): This is the gold standard for confirming that a compound binds to a target protein within intact cells.[8][9] Ligand binding stabilizes the target protein against heat-induced denaturation.
-
Downstream Signaling Analysis: If the suspected off-target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates. Use Western blotting with phospho-specific antibodies to test this.
-
Genetic Knockdown/Knockout: If you knock down the suspected off-target kinase using siRNA or CRISPR, the cells should become less sensitive to Compound X if the off-target interaction is a major contributor to the observed phenotype.
Troubleshooting Guides & Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Workflow
This protocol outlines a standard workflow for assessing the selectivity of Compound X.
Caption: Workflow for Kinase Profiling.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of Compound X (e.g., 10 mM in 100% DMSO).
-
Primary Screen: Submit the compound to a commercial vendor or an in-house screening facility for testing at a single concentration against a kinase panel. Radiometric assays are often considered the gold standard.[15]
-
Hit Identification: Analyze the primary screen data to identify kinases that are significantly inhibited by Compound X.
-
IC50 Determination: For each identified hit, perform a dose-response assay to determine the IC50 value. This typically involves a 10-point, 3-fold serial dilution.
-
Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows you to confirm if Compound X binds to its intended target and any suspected off-targets in a cellular environment.[7][16][17]
Caption: CETSA Experimental Workflow.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with either Compound X at the desired concentration or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes). A temperature gradient from 40°C to 65°C is a good starting point.
-
Cell Lysis: Lyse the cells using repeated freeze-thaw cycles.[16]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of your target of interest using Western blotting or another suitable protein detection method.
-
Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the Compound X-treated samples, if the compound binds and stabilizes the protein, the protein will remain soluble at higher temperatures, resulting in a rightward shift of the "melting curve."[9]
Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects
This diagram illustrates a hypothetical scenario where Compound X inhibits its primary target (Kinase A) but also has an off-target effect on Kinase C, leading to an unexpected cellular outcome.
Caption: Hypothetical On- and Off-Target Signaling.
By systematically applying the principles and protocols in this guide, researchers can confidently characterize the selectivity profile of novel compounds like this compound, leading to more robust and interpretable experimental results.
References
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]
-
Xu, C., Sun, Z., Zhang, X., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 147, 107376. doi:10.1016/j.bioorg.2024.107376. Retrieved from [Link]
-
Bamborough, P., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Retrieved from [Link]
-
Bamborough, P., & Drewry, D. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]
-
(2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Retrieved from [Link]
-
(n.d.). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. Retrieved from [Link]
-
(2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
(2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC - NIH. Retrieved from [Link]
-
(2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
(2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Retrieved from [Link]
-
Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
ResearchGate. (n.d.). Off-target identification of kinase drug candidates. Retrieved from [Link]
-
(2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. Retrieved from [Link]
-
(n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
-
Taylor & Francis. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
bioRxiv. (2026, January 22). Cellular Context Influences Kinase Inhibitor Selectivity. Retrieved from [Link]
-
YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]
Sources
- 1. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. tandfonline.com [tandfonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. technologynetworks.com [technologynetworks.com]
- 13. tandfonline.com [tandfonline.com]
- 14. biorxiv.org [biorxiv.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Crystallization of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
Welcome to the dedicated technical support guide for the crystallization of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities of obtaining high-quality crystalline material of this compound. As a molecule possessing both a rigid, aromatic indazole core and a flexible, polar tetrahydropyranol moiety, its crystallization presents unique challenges that require a systematic and mechanistically informed approach. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your crystallization processes.
Section 1: Understanding the Molecule - Impact of Physicochemical Properties on Crystallization
The crystallization behavior of any compound is fundamentally dictated by its molecular structure. This compound is a bifunctional molecule with distinct regions that influence its solubility and crystal packing.
-
1H-Indazole Moiety : This is an aromatic, heterocyclic system. The N-H group is a strong hydrogen bond donor, while the pyrazole nitrogen is a hydrogen bond acceptor.[1][2] The flat, rigid nature of the fused rings promotes π-π stacking interactions, which can be a powerful driving force for crystallization.
-
Tetrahydro-pyran-4-ol Moiety : This part of the molecule is non-aromatic, flexible, and highly polar. The tertiary alcohol (-OH) is an excellent hydrogen bond donor and acceptor.[3] The ether oxygen within the ring is also a hydrogen bond acceptor.
The combination of these features results in a molecule with high polarity and a strong propensity for hydrogen bonding. This can lead to high solubility in polar solvents but also creates challenges, such as the potential for "oiling out" or the formation of amorphous solids if the molecules fail to align in an ordered lattice.[4]
| Property | Predicted Characteristic | Implication for Crystallization |
| Polarity | High | Soluble in polar solvents (alcohols, acetone, THF, water mixtures). Insoluble in non-polar solvents (hexanes, toluene). |
| Hydrogen Bonding | Strong donor (N-H, O-H) and acceptor (N, O) sites. | Can lead to stable crystal lattices but also increases the risk of solvate/hydrate formation and "oiling out".[5] |
| Molecular Rigidity | Mixed (rigid indazole, flexible pyran) | The flexible pyran ring can introduce conformational disorder, potentially hindering crystallization. |
| Polymorphism | High Likelihood | The presence of multiple hydrogen bonding sites and conformational flexibility increases the probability of different crystal packing arrangements (polymorphs).[6][7][8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the crystallization of this compound?
A1: Given the molecule's high polarity, a logical starting point is to screen polar solvents. The ideal solvent should dissolve the compound when hot but exhibit poor solubility when cold.
-
Primary Single Solvents to Screen:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Ketones (Acetone, Methyl Ethyl Ketone)
-
Esters (Ethyl Acetate)
-
Ethers (Tetrahydrofuran - THF)
-
Acetonitrile
-
Water (for potential use in a mixed-solvent system)
-
-
Promising Mixed-Solvent Systems:
The goal is to find a system where the compound is fully dissolved at an elevated temperature and becomes supersaturated upon controlled cooling.
Q2: Is polymorphism a likely concern for this compound, and how should I address it?
A2: Yes, polymorphism is a significant concern. The molecule's ability to form multiple strong hydrogen bonds, combined with the conformational flexibility of the tetrahydropyran ring, creates a high probability that it can pack into different crystal lattices (polymorphs). Different polymorphs can have different physical properties, including solubility, stability, and melting point, which is critical in pharmaceutical development.[7][10]
-
How to Address It:
-
Screen Diverse Conditions: Crystallize the compound from a wide range of solvents and at different cooling rates.
-
Characterize Each Batch: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the solid form obtained from each experiment.
-
Identify the Most Stable Form: The thermodynamically most stable polymorph is generally desired for drug development. This can often be identified through slurry experiments where different forms are stirred in a solvent, and the less stable forms convert to the most stable one over time.
-
Q3: My initial attempts at crystallization resulted in a fine, needle-like powder. Is this acceptable?
A3: While a crystalline powder is better than an amorphous solid, fine needles can present significant challenges in downstream processing.[11] They often exhibit poor filtration characteristics (slow filtration, high cake resistance), low bulk density, and poor flowability.[11] For research purposes, this may be acceptable for initial purification, but for process development, optimizing the crystal habit (shape) to be more equant or prismatic is highly desirable. This is typically achieved by slowing down the rate of crystallization.
Section 3: Detailed Troubleshooting Guide
Problem: The compound "oils out" or precipitates as a viscous liquid instead of crystallizing.
This is a common issue for compounds with strong intermolecular forces and/or conformational flexibility. The molecules are driven out of solution by insolubility but lack the time or have too high an energy barrier to arrange themselves into an ordered crystal lattice.
Answer:
-
Reduce the Rate of Cooling: This is the most critical factor. If you are cooling the flask in an ice bath, switch to allowing it to cool slowly to room temperature on the benchtop, insulated by paper towels, and then move it to a refrigerator. Slow cooling gives the molecules more time to find the lowest energy conformation and pack correctly.[4]
-
Decrease the Level of Supersaturation: The solution may be too concentrated. Re-heat the mixture until the oil redissolves and add a small amount (5-10% by volume) of the "good" solvent. This lowers the supersaturation level, making the transition from solution to solid less abrupt.
-
Change the Solvent System: Oiling out often occurs when the solvent's polarity is drastically different from the solute's. Try a solvent that is a better structural match. For example, if you are using an acetone/hexane system, try an ethanol/ethyl acetate system. Solvents containing functional groups similar to the solute can sometimes be more effective.[9]
-
Use a Higher Boiling Point Solvent: Solvents with low boiling points cool very quickly. Switching to a higher boiling point solvent (e.g., from acetone to methyl ethyl ketone, or from ethanol to isopropanol) can inherently slow the cooling process. Ensure the solvent's boiling point is below the compound's melting point.[4]
Problem: No crystals form, even after extended cooling in the freezer.
This indicates that the solution is not sufficiently supersaturated, meaning the compound remains too soluble even at low temperatures.
Answer:
-
Reduce the Amount of Solvent: The most common cause is simply using too much solvent.[12] Gently heat the solution and evaporate a portion of the solvent (e.g., 20-30%) using a stream of nitrogen or by careful boiling. Allow the concentrated solution to cool again.
-
Introduce an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble). Add the anti-solvent dropwise to the warm solution until you see persistent cloudiness (turbidity). Re-heat slightly until the solution becomes clear again, and then cool slowly. Hexane or heptane are common anti-solvents for polar compounds dissolved in acetone, ethyl acetate, or THF.
-
Induce Nucleation: A clean, filtered solution may lack nucleation sites.
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can provide a surface for crystal growth to begin.
-
Seeding: If you have a previous crystal of the compound, add a single, tiny crystal to the cold, supersaturated solution. This seed crystal provides a perfect template for further growth.
-
Problem: The crystal yield is very low.
A low yield means a significant amount of your compound is remaining in the mother liquor (the solution left after filtration).
Answer:
-
Optimize the Solvent System: The solubility difference of your compound in the chosen solvent between hot and cold is not large enough. You need a solvent that is an excellent solvent when hot and a very poor solvent when cold. This may require further screening.
-
Cool for Longer and Colder: Ensure the crystallization is complete. After initial cooling to room temperature, place the flask in a refrigerator (4°C) and then a freezer (-20°C) for several hours or overnight, provided the solvent doesn't freeze.
-
Concentrate the Mother Liquor: Take the mother liquor, reduce its volume by 50-75% via rotary evaporation, and attempt a second crystallization. This "second crop" of crystals will be less pure than the first but can significantly increase your overall yield.
-
Check the pH: For amphoteric molecules like indazole, solubility can be pH-dependent.[13] Ensure the pH of your solution is not at a point where the compound is ionized and thus more soluble. Unless forming a salt is intended, crystallization should generally be performed near the isoelectric point.
Section 4: Experimental Protocols
Protocol 4.1: Systematic Solvent Screening for Crystallization
-
Preparation: Place ~10-20 mg of your compound into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, acetone, ethyl acetate, THF) dropwise at room temperature, vortexing after each drop, until the solid dissolves. Note the approximate solubility at room temperature.
-
Heating: For tubes where the solid did not dissolve at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid fully dissolves. Record the amount of solvent used.
-
Cooling: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, move the tubes to a refrigerator.
-
Evaluation: The best single solvent is one that requires a minimal amount of hot solvent to dissolve the compound but yields a large amount of crystalline solid upon cooling.
-
Mixed-Solvent Test: For solvents that dissolve the compound well even when cold (e.g., THF), use them as the "good" solvent and add a miscible anti-solvent (e.g., hexane) to induce crystallization.
Protocol 4.2: Handling an "Oiled Out" Product
-
Re-dissolve: Place the flask containing the oil and solvent back on the heat source.
-
Dilute: Add more of the primary ("good") solvent (approx. 10-20% of the original volume) to the hot solution. Ensure everything redissolves into a clear solution.
-
Slow Cooling: Remove the flask from the heat and insulate it well (e.g., wrap it in paper towels or place it inside a large beaker) to ensure a very slow cooling rate.
-
Agitate (Optional): In some cases, gentle agitation at a temperature just above where it oils out can promote nucleation.
-
Seed: If available, add a seed crystal once the solution has cooled significantly but before oiling out occurs.
Section 5: Visualization - Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common crystallization issues.
Caption: Decision tree for troubleshooting common crystallization outcomes.
References
-
ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. Available at: [Link]
-
Ma, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Cheméo. Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9). Available at: [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Tetrahydro-4H-pyran-4-ol. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN103232443A - Indazole derivative crystal and its preparation method and use.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Simon, L. L., et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Crystal Growth & Design. Available at: [Link]
-
ResearchGate. How do I make a crystal of highly polar compounds? Available at: [Link]
-
ResearchGate. Pathways for the synthesis of indazole derivatives. Available at: [Link]
- Google Patents. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
-
Syrris. Pharmaceutical Crystallization in drug development. Available at: [Link]
-
Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. Available at: [Link]
- Google Patents. WO2018097273A1 - Salts of indazole derivative and crystals thereof.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]
-
Royal Society of Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
-
Hep Journals. Problems, potentials and future of industrial crystallization. Available at: [Link]
-
Web.mit.edu. Crystallization. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. Available at: [Link]
-
Wikipedia. Indazole. Available at: [Link]
-
University of Sherbrooke. Guide for crystallization. Available at: [Link]
-
National Center for Biotechnology Information. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. syrris.com [syrris.com]
- 7. Problems, potentials and future of industrial crystallization [journal.hep.com.cn]
- 8. fda.gov [fda.gov]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Indazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
Welcome to the technical support center for the purification of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound.
Introduction to the Purification Challenges
This compound is a polar molecule containing both a basic indazole moiety and a polar tertiary alcohol on a tetrahydropyran ring. This combination of functional groups can present unique challenges during purification. Common issues include poor separation from starting materials or byproducts, low recovery yields, and difficulty in achieving high purity. This guide will provide a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for crude this compound?
A1: For most crude reaction mixtures containing this compound, a well-executed column chromatography is the recommended initial purification step. Given the compound's polarity, normal-phase chromatography on silica gel is a common and effective choice.
Q2: How do I select an appropriate solvent system for column chromatography?
A2: The polarity of the eluent is critical for successful separation. A good starting point is a solvent system of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexane. Due to the polar nature of the target compound, a gradient elution is often most effective. You can start with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the polarity to elute your product. Thin Layer Chromatography (TLC) should always be used to determine the optimal solvent system before performing the column.
Q3: My compound streaks on the TLC plate and the column. What can I do?
A3: Streaking of basic compounds like indazoles on silica gel is a common issue due to strong interactions with the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-1% triethylamine (TEA) or ammonia solution to the mobile phase. This will neutralize the acidic sites on the silica gel and lead to improved peak shape.
Q4: I am struggling with low yield after recrystallization. What are the key factors to consider?
A4: Low recrystallization yield can be due to several factors. Ensure you are using the minimum amount of hot solvent to dissolve your compound to achieve a supersaturated solution upon cooling. Slow cooling is also crucial to allow for the formation of pure crystals. Rapid cooling can trap impurities and lead to lower yields of pure product. Also, consider using a mixed solvent system, where the compound is soluble in one solvent and poorly soluble in the other (the anti-solvent).
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation of Product and Impurities | Inappropriate solvent system. | Optimize the eluent system using TLC to achieve a clear separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. | |
| Product Elutes with the Solvent Front | The solvent system is too polar. | Decrease the polarity of your eluent. Start with a less polar solvent mixture and gradually increase the polarity. |
| Product Does Not Elute from the Column | The solvent system is not polar enough. | Increase the polarity of your eluent. A steeper gradient or a higher percentage of the polar solvent (e.g., methanol) may be necessary. |
| Compound appears to be degrading on the column | The silica gel is too acidic. | As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent to neutralize the silica gel. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is too high, or the compound is melting. | Choose a solvent with a lower boiling point. Ensure the temperature of the hot solution does not exceed the melting point of your compound. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No Crystal Formation | The solution is not sufficiently saturated. | Reduce the volume of the solvent by gentle heating and evaporation. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly turbid, then heat until the solution is clear again and allow to cool slowly. | |
| Crystals are colored or appear impure | Impurities are co-crystallizing with the product. | Try a different recrystallization solvent or solvent system. You can also treat the hot solution with activated charcoal to remove colored impurities before filtering and cooling. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA) (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or a mixture with a low percentage of MeOH).
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-adsorbed sample to the top of the column bed.
-
Elution: Begin elution with the initial, low-polarity solvent system.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of methanol. A typical gradient might be from 0% to 10% MeOH in DCM.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. A good starting point for polar heterocyclic compounds is a mixed solvent system.[1]
Materials:
-
Purified this compound from chromatography
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of your compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Sources
Technical Support Center: Overcoming Resistance to 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL in Cancer Cells
Welcome to the technical support center for researchers investigating the anticancer properties of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of acquired resistance in cancer cell lines. Our approach is grounded in the current understanding of the likely molecular target of this compound class: the RNA-binding motif protein 39 (RBM39).
Recent advancements in oncology have identified RBM39 as a critical factor in cancer cell survival and proliferation.[1][2][3] Compounds like this compound are believed to function as "molecular glue" degraders. These molecules facilitate the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[4][5] The loss of RBM39 disrupts RNA splicing, a fundamental process for gene expression, ultimately triggering cancer cell death.[1][4]
Resistance to these agents is a significant hurdle in their clinical development. This guide will equip you with the knowledge and experimental workflows to investigate and potentially overcome resistance in your cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Based on its structural class, this compound is hypothesized to act as a molecular glue, inducing the degradation of the RNA-binding protein RBM39.[4][5] RBM39 is a key component of the spliceosome, and its degradation leads to widespread changes in alternative RNA splicing, ultimately causing cell cycle arrest and apoptosis in susceptible cancer cells.[4][6]
Q2: My cancer cell line, initially sensitive to the compound, has developed resistance. What are the likely molecular mechanisms?
A2: Resistance to RBM39 degraders can arise through several mechanisms.[7][8][9] These can be broadly categorized as:
-
Target-related alterations: Mutations or downregulation of components of the DCAF15 E3 ligase complex can prevent the recognition and degradation of RBM39.
-
Alterations in RNA splicing: Cancer cells can adapt by altering their splicing patterns to bypass the lethal effects of RBM39 loss.[10][11][12][13] This can involve the expression of alternative splice isoforms of key survival proteins that are no longer dependent on RBM39.
-
Drug efflux and metabolism: Increased expression of drug efflux pumps can reduce the intracellular concentration of the compound.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to compensate for the disruption of normal splicing.
Q3: How can I confirm that the compound is inducing the degradation of RBM39 in my sensitive cell line?
A3: The most direct method is to perform a Western blot for RBM39 protein levels in cells treated with a dose-response of your compound over a time course (e.g., 6, 12, 24 hours). A significant decrease in RBM39 protein levels would confirm on-target activity. As a control, you can pre-treat cells with a proteasome inhibitor like epoxomicin, which should block the degradation of RBM39.[14]
Q4: Are there any known biomarkers that predict sensitivity to RBM39 degraders?
A4: While research is ongoing, high expression of RBM39 and an intact DCAF15 E3 ligase pathway are likely prerequisites for sensitivity. Some studies suggest that tumors with deficiencies in homologous recombination repair may exhibit synthetic lethality with RBM39 degraders.[6] Additionally, the baseline alternative splicing landscape of a cancer cell may influence its susceptibility.[2]
Troubleshooting Guides
Guide 1: Investigating the Mechanism of Acquired Resistance
This guide provides a systematic workflow to identify the molecular basis of resistance in your cancer cell line.
Workflow: Characterizing the Resistant Phenotype
Caption: Workflow to Investigate Acquired Resistance Mechanisms.
Experimental Protocols:
-
Western Blot for RBM39 Degradation:
-
Plate sensitive and resistant cells at equal densities.
-
Treat cells with a range of concentrations of this compound for 24 hours.
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against RBM39 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize bands. A lack of RBM39 reduction in resistant cells at concentrations that cause degradation in sensitive cells indicates a block in the degradation pathway.
-
-
RNA-Sequencing and Differential Splicing Analysis:
-
Treat sensitive and resistant cells with and without the compound.
-
Isolate high-quality RNA.
-
Perform library preparation and next-generation sequencing.
-
Align reads to the reference genome and perform differential gene expression and alternative splicing analysis using appropriate bioinformatics tools. Look for changes in exon usage, intron retention, and alternative splice site selection in genes related to cell survival, apoptosis, and drug metabolism.[11]
-
Guide 2: Strategies to Overcome Resistance
Based on the findings from your investigation, here are some strategies to re-sensitize resistant cells.
Strategy 1: Combination Therapies
If resistance is due to the activation of bypass signaling pathways, combining this compound with an inhibitor of that pathway can be effective.
| Identified Bypass Pathway | Potential Combination Agent | Rationale |
| Upregulated PI3K/AKT signaling | PI3K or AKT inhibitors | Block pro-survival signals that compensate for splicing disruption. |
| Increased Bcl-2 family expression | Bcl-2 inhibitors (e.g., Venetoclax) | Directly induce apoptosis, synergizing with the pro-apoptotic effects of RBM39 degradation. |
| Enhanced DNA damage repair | PARP inhibitors (in HR-deficient tumors) | Exploit synthetic lethality by targeting a remaining critical survival pathway.[6] |
Strategy 2: Targeting the Splicing Machinery Directly
If resistance is mediated by adaptive changes in alternative splicing, other agents that modulate the spliceosome could be effective.
Workflow: Overcoming Resistance with Combination Therapy
Caption: Experimental Workflow for Validating Combination Therapies.
Experimental Protocols:
-
Cell Viability Assay for Synergy:
-
Plate resistant cells in a 96-well plate.
-
Create a dose-response matrix of this compound and the combination agent.
-
After 72 hours, measure cell viability using a suitable assay.
-
Use software like CompuSyn to calculate the Combination Index (CI) and determine if the interaction is synergistic, additive, or antagonistic.
-
-
Annexin V/PI Staining for Apoptosis:
-
Treat resistant cells with the single agents and the combination at synergistic concentrations.
-
After 48 hours, harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze by flow cytometry. A significant increase in the Annexin V-positive cell population in the combination treatment compared to single agents indicates enhanced apoptosis.
-
Concluding Remarks
Overcoming resistance to targeted therapies like RBM39 degraders is a complex challenge that requires a systematic and mechanistically informed approach. By thoroughly characterizing the resistant phenotype and employing rational combination strategies, researchers can gain valuable insights into the adaptive capabilities of cancer cells and develop more durable therapeutic strategies. This guide provides a framework for these investigations, and we encourage you to adapt these protocols to your specific experimental systems.
References
-
Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024-04-11). Pharmaceuticals. Available from: [Link]
-
What are RBM39 antagonists and how do they work? - Patsnap Synapse. (2024-06-25). Patsnap. Available from: [Link]
-
RNA-binding motif protein 39 (RBM39): An emerging cancer target. (2021-06). British Journal of Pharmacology. Available from: [Link]
-
A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency. (2024-05-24). Nature Communications. Available from: [Link]
-
Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review). (2022-01). International Journal of Oncology. Available from: [Link]
-
Understanding and targeting resistance mechanisms in cancer. (2023-01-17). eBioMedicine. Available from: [Link]
-
Aberrant Splicing as a Mechanism for Resistance to Cancer Therapies. (2023-07). International Journal of Molecular Sciences. Available from: [Link]
-
SEED Therapeutics Highlights Breakthrough Advances in Targeted Protein Degradation at AACR 2025. (2025-05-05). FirstWord Pharma. Available from: [Link]
-
Drug resistance in cancer: molecular mechanisms and emerging treatment strategies. (2025-11-17). Journal of Hematology & Oncology. Available from: [Link]
-
Molecular mechanisms of drug resistance and its reversal in cancer. (2015-03). Critical Reviews in Biotechnology. Available from: [Link]
-
Systematic pan-cancer analysis identifies RBM39 as an immunological and prognostic biomarker. (2022-08-21). Journal of Cellular and Molecular Medicine. Available from: [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022-07-19). Molecules. Available from: [Link]
-
The role of alternative splicing in cancer: From oncogenesis to drug resistance. (2020-09-28). Cancer Treatment Reviews. Available from: [Link]
-
A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. (2023-01). Phytomedicine. Available from: [Link]
-
An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. (2024-07-30). Journal of Cancer Metastasis and Treatment. Available from: [Link]
-
A cancer associated RNA binding protein autoregulates itself through alternative splicing. (2023-09-20). ETH Zurich. Available from: [Link]
-
Definition of RBM39 degrader REC-1245 - NCI Drug Dictionary. (n.d.). National Cancer Institute. Available from: [Link]
-
Aberrant RNA Splicing in Cancer and Drug Resistance. (2019-01). Cancers. Available from: [Link]
-
RNA-binding protein 39: a promising therapeutic target for cancer. (2022-08). Journal of Drug Targeting. Available from: [Link]
-
Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy. (2021-09). Cancer Letters. Available from: [Link]
-
Deciphering the Molecular Mechanisms behind Drug Resistance in Ovarian Cancer to Unlock Efficient Treatment Options. (2023-05). Cancers. Available from: [Link]
-
Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. (2016-06-08). PLOS ONE. Available from: [Link]
-
Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. (2016-06-08). PLOS ONE. Available from: [Link]
Sources
- 1. What are RBM39 antagonists and how do they work? [synapse.patsnap.com]
- 2. Systematic pan‐cancer analysis identifies RBM39 as an immunological and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA-binding motif protein 39 (RBM39): An emerging cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug resistance in cancer: molecular mechanisms and emerging treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
Technical Support Center: Scaling the Synthesis of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
Welcome to the technical support guide for the synthesis of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. This document is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this important synthesis. We will move beyond simple protocols to address the fundamental challenges, providing troubleshooting guides and frequently asked questions (FAQs) to ensure a robust, safe, and efficient scale-up process.
Overview of the Synthetic Challenge
The synthesis of this compound is a critical process for accessing a key structural motif in modern drug discovery. While the bench-scale synthesis appears straightforward, scaling up introduces significant challenges related to reaction control, safety, and impurity management. The most common synthetic route involves a Grignard reaction between a protected 6-bromo-1H-indazole and tetrahydro-4H-pyran-4-one. This guide is structured to address the critical steps in this pathway.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, each with its own set of challenges that are amplified upon scale-up.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis.
Q1: Why is N-H protection of the 6-bromo-1H-indazole necessary before the Grignard reaction?
A: The N-H proton of the indazole ring is acidic, with a pKa of approximately 13.86.[1] Grignard reagents are extremely strong bases and will readily deprotonate the indazole N-H in a rapid acid-base reaction.[2] This reaction is much faster than the desired nucleophilic attack on the ketone, leading to two major problems:
-
Consumption of the Grignard Reagent: Each equivalent of unprotected indazole will quench one equivalent of the Grignard reagent, drastically reducing the yield.
-
Formation of a Magnesium Salt: The resulting indazolyl-magnesium salt has poor solubility and can complicate the reaction mixture and work-up.
Therefore, protecting the N-H proton (e.g., with a tetrahydropyranyl (THP) or other suitable group) is essential to ensure the Grignard reagent is available for the carbon-carbon bond-forming reaction.
Q2: What are the primary safety concerns when scaling up the Grignard reaction step?
A: The Grignard reaction presents significant safety hazards, particularly on a large scale.[3] The primary concerns are:
-
Exothermic Nature: Grignard reagent formation and the subsequent addition to the ketone are highly exothermic.[4][5] Without adequate heat management, this can lead to a runaway reaction, where the solvent boils violently, potentially over-pressurizing the reactor.[4]
-
Flammability: The solvents used (typically THF or diethyl ether) are extremely flammable. A runaway reaction or loss of containment can easily lead to a fire.[6]
-
Reactivity of Grignard Reagents: These reagents are highly reactive with water, protic solvents, and atmospheric oxygen and carbon dioxide. Accidental contact can lead to vigorous, uncontrolled reactions. Some Grignard reagents can even be pyrophoric.[4]
Q3: My final product is difficult to purify. What are the likely impurities?
A: Impurities can arise from various side reactions throughout the synthesis. Common impurities include:
-
Unreacted Starting Materials: 6-bromo-1H-indazole or tetrahydro-4H-pyran-4-one.
-
Wurtz Coupling Product: A bi-indazolyl species formed during the Grignard formation step (Ar-Ar from Ar-MgBr).
-
Reduced Product: 4-(1H-Indazol-6-YL)-tetrahydropyran, where the ketone was reduced instead of undergoing addition.
-
Isomeric Byproducts: Depending on the reaction conditions, impurities from the synthesis of the 6-bromo-1H-indazole starting material may carry through.[7]
-
Degradation Products: The tertiary alcohol product can be sensitive to strong acid and may undergo elimination to form an alkene upon harsh work-up or purification conditions.[8]
Troubleshooting Guide: The Grignard Reaction
This guide provides a structured approach to troubleshooting the most critical and challenging step of the synthesis: the Grignard reagent formation and its subsequent reaction.
Problem 1: Grignard Reaction Fails to Initiate or is Sluggish
| Possible Cause | Scientific Explanation | Recommended Solution |
| Presence of Moisture | Grignard reagents are potent bases that are rapidly quenched by protic sources like water. A passivating layer of magnesium hydroxide can form on the magnesium surface, preventing the reaction.[2] | Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or in an oven (>120°C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF). |
| Inactive Magnesium Metal | Magnesium turnings are often coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the organic halide from accessing the metal surface. | Magnesium Activation: Activate the magnesium before adding the halide. Common methods include: a) Adding a small crystal of iodine (I₂). b) Adding a few drops of 1,2-dibromoethane. c) Mechanically crushing the magnesium turnings under an inert atmosphere. |
| Impure Organic Halide | Impurities in the protected 6-bromo-1H-indazole can inhibit the reaction. | Purify Starting Material: Ensure the halide is pure and completely dry. Recrystallization or column chromatography may be necessary. |
Problem 2: Low Yield of the Desired Tertiary Alcohol
| Possible Cause | Scientific Explanation | Recommended Solution |
| Wurtz Coupling Side Reaction | The Grignard reagent can react with unreacted organic halide to form a bi-aryl compound (Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂). This is favored at higher temperatures and concentrations.[2] | Controlled Addition: Add the solution of the organic halide to the magnesium suspension slowly and controllably to maintain a low concentration of halide in the reactor. Ensure efficient stirring to dissipate localized heat. |
| Enolization of the Ketone | If the Grignard reagent is particularly bulky or the ketone is sterically hindered, the Grignard can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This results in the recovery of starting ketone after work-up.[2] | Lower Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., 0°C or -20°C) to favor the nucleophilic addition pathway over the deprotonation pathway. |
| Inaccurate Reagent Titration | The concentration of a freshly prepared Grignard reagent is often not quantitative. Using a theoretical concentration can lead to incorrect stoichiometry.[2] | Titrate the Grignard Reagent: Before the addition to the ketone, take an aliquot of the Grignard solution and titrate it using a standard method (e.g., with a known concentration of I₂ or a protic acid with an indicator) to determine its exact molarity. |
Troubleshooting Workflow: Grignard Reaction Failure
Caption: Decision tree for troubleshooting the Grignard reaction step.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific laboratory conditions and scales.
Protocol 1: Large-Scale Synthesis of 6-Bromo-1H-indazole
This procedure is adapted from established methods for the synthesis of indazoles.[9]
-
Acetylation: To a suitable reactor, charge 4-bromo-2-methylaniline and an appropriate solvent like chloroform. Add acetic anhydride dropwise while maintaining the temperature below 30°C. Stir for 2-3 hours until the reaction is complete (monitor by TLC/LCMS).
-
Cyclization: To the crude reaction mixture from Step 1, add potassium acetate followed by the slow addition of isoamyl nitrite. Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.[9]
-
Work-up and Hydrolysis: After cooling, remove the volatile components under reduced pressure. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the acetyl group.[9]
-
Isolation: Cool the acidic mixture and adjust the pH to >10 with a 50% aqueous solution of sodium hydroxide. Evaporate the organic solvent. The resulting solid can be slurried with a non-polar solvent like heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.[9]
Protocol 2: Grignard Reaction and Deprotection (General Procedure)
This protocol assumes an N-THP protected 6-bromo-1H-indazole is used.
-
Grignard Formation: To a reactor containing activated magnesium turnings under an inert atmosphere, add anhydrous THF. Slowly add a solution of N-THP-6-bromo-1H-indazole in anhydrous THF at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours.
-
Grignard Addition: Cool the freshly prepared Grignard reagent to 0°C. Slowly add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF, maintaining the internal temperature below 10°C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Add ethyl acetate and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude protected alcohol in a suitable solvent (e.g., methanol). Add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid) and stir at room temperature until the deprotection is complete (monitor by TLC/LCMS).
-
Final Purification: Neutralize the reaction mixture and remove the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. (2026, January 13).
- Jelaiel, N., et al. (2011). Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. Tetrahedron, 67(48), 9440-9445.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(41), 5443-5446.
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
- Caliskan, Z. Z., et al. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods.
- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5643-5651.
-
White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Retrieved from [Link]
- ResearchGate. (2025, October 17). Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines.
- ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions.
-
Royal Society of Chemistry. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, January 27). What are the specific dangers associated with Grignard reagents?. Retrieved from [Link]
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
-
Bangladesh Journals Online. (2025, January 1). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
- Oakdale, J. S., et al. (2009). An oxazolo[3,2-b]indazole route to 1H-indazolones. Organic Letters, 11(13), 2760-2763.
-
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
AIChE. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]
-
PMC - PubMed Central. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
- Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913.
-
PMC - NIH. (n.d.). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Retrieved from [Link]
- ResearchGate. (2025, August 9). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
-
Academia.edu. (n.d.). Synthesis and identification of some impurities of irbesartan. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dchas.org [dchas.org]
- 7. (PDF) Synthesis and identification of some impurities of irbesartan [academia.edu]
- 8. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
Welcome to the technical support center for the synthesis of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving high purity in their synthetic processes. As a key intermediate in various research and development programs, ensuring the quality of this molecule is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles to help you navigate the common challenges encountered during its synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning and executing the synthesis.
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and logical synthetic approach is a nucleophilic addition of a 6-metallo-1H-indazole derivative to the electrophilic carbonyl of tetrahydropyran-4-one. This is typically achieved via a Grignard or, more commonly, an organolithium pathway. The process involves the deprotonation or metal-halogen exchange of a protected 6-substituted indazole, followed by the addition reaction and a final aqueous workup to yield the tertiary alcohol.
Q2: How critical are the starting materials, and what are their key quality attributes?
The purity of your starting materials is the most significant factor influencing the final product's impurity profile.
-
6-Bromo-1H-indazole (or other 6-halo-indazole): Should be of high purity (>98%), free from isomeric impurities (e.g., 4-bromo or 5-bromo-1H-indazole) and residual solvents. Isomeric impurities are particularly problematic as they can form corresponding isomeric products that are difficult to separate from the desired compound.
-
Tetrahydropyran-4-one: This ketone is a crucial building block.[1][2] It should be anhydrous and free from polymeric or degradation products. The presence of water will quench the highly reactive organometallic intermediate, reducing yield and complicating purification. Purity can be checked by GC or NMR.
-
Solvents: All solvents, particularly those used for the organometallic reaction (e.g., THF, Diethyl Ether), must be strictly anhydrous. The use of freshly dried solvents over molecular sieves or a solvent purification system is strongly recommended.
Q3: Which analytical techniques are most effective for monitoring reaction progress and final product purity?
A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can resolve the starting materials, the final product, and key impurities, allowing for accurate purity assessment (e.g., >99.5%).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurity peaks observed in HPLC by providing mass-to-charge ratio data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can help identify major impurities if their concentration is sufficient (>1%).
Section 2: Troubleshooting Guide: Common Impurities & Mitigation
This section is formatted to help you diagnose and solve specific issues you may encounter during the synthesis.
Problem 1: Significant amount of unreacted 6-bromo-1H-indazole detected post-reaction.
-
Likely Cause: This points to an inefficient or incomplete formation of the organometallic intermediate (Grignard or organolithium). This can be caused by:
-
Insufficient Reagent: Not using enough n-Butyllithium (n-BuLi) or magnesium (Mg) turnings.
-
Low Temperature: For lithiation, temperatures that are too low can slow the metal-halogen exchange rate significantly.
-
Presence of Moisture: Water in the solvent or on the glassware will rapidly quench the organometallic reagent.
-
Poor Quality Reagents: Old or improperly stored n-BuLi or passivated Mg turnings will have lower activity.
-
-
Proposed Solution & Scientific Rationale:
-
Optimize Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the organometallic reagent to drive the reaction to completion.
-
Control Temperature: For lithiation with n-BuLi, the reaction is typically performed at -78 °C (dry ice/acetone bath). Ensure the temperature is maintained and allow sufficient time for the exchange to complete (usually 30-60 minutes).
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
-
Reagent Titration: The concentration of commercial n-BuLi can decrease over time. It is best practice to titrate the solution before use to determine its exact molarity.
-
Problem 2: A high molecular weight impurity is detected, possibly a 6,6'-biindazole dimer.
-
Likely Cause: This is a classic side reaction in organometallic chemistry known as homocoupling. It can occur when the organometallic intermediate reacts with the unreacted starting halide (6-bromo-1H-indazole).
-
Proposed Solution & Scientific Rationale:
-
Control Addition Rate: The most effective mitigation strategy is to add the generated organometallic solution slowly to the solution of tetrahydropyran-4-one. This "inverse addition" ensures that the organometallic species is more likely to encounter the ketone electrophile rather than another molecule of the starting halide.
-
Maintain Low Temperature: Keeping the reaction temperature low (-78 °C) minimizes the rate of side reactions, including homocoupling.
-
Problem 3: The starting material, tetrahydropyran-4-one, is present in the final crude product.
-
Likely Cause: This indicates that the nucleophilic addition step was incomplete.
-
Insufficient Nucleophile: The organometallic reagent was either added in insufficient quantity or was partially quenched by trace moisture or air before it could react.
-
Steric Hindrance/Reactivity: While less common for this specific reaction, highly hindered reagents can sometimes lead to incomplete conversion.
-
-
Proposed Solution & Scientific Rationale:
-
Verify Reagent Quantity & Quality: As mentioned in Problem 1, ensure you are using a slight excess of a fully active organometallic reagent.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process, from solvent addition to quenching, to prevent oxygen from degrading the reagents.
-
Reaction Time: Allow sufficient time for the addition to complete. Monitor the reaction by TLC until the ketone spot is no longer visible.
-
Problem 4: The final product appears oily or fails to crystallize, and purification by column chromatography yields multiple fractions.
-
Likely Cause: This suggests the presence of multiple impurities or residual solvents. One common but often overlooked issue is the N-H proton on the indazole ring. Organolithium reagents like n-BuLi are strong bases and can deprotonate the indazole N-H, consuming an extra equivalent of the reagent.
-
Proposed Solution & Scientific Rationale:
-
Protecting Group Strategy: To avoid ambiguity and side reactions at the N-H position, consider using a protecting group such as SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl). This ensures that lithiation occurs regioselectively at the C-6 position. The protecting group can be removed in a subsequent step.
-
Use of Excess Reagent: If proceeding without a protecting group, at least two equivalents of n-BuLi must be used: one to deprotonate the N-H and the second to perform the metal-halogen exchange at C-6.
-
Post-Purification: If impurities persist, a second purification step may be necessary. Recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) can be highly effective for removing minor impurities if the compound is crystalline.
-
Section 3: Visualization & Workflow Diagrams
Visual aids can clarify complex processes. Below are diagrams for the synthetic pathway and a troubleshooting workflow.
Diagram 1: Proposed Synthetic Pathway
This diagram illustrates the common synthetic route involving lithiation of a protected 6-bromo-1H-indazole.
Caption: Synthetic route via a protected indazole intermediate.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common impurities.
Section 4: Data Summary & Recommended Protocols
Table 1: Comparison of Final Purification Techniques
| Technique | Pros | Cons | Recommended For |
| Flash Column Chromatography | - Excellent for removing major impurities and unreacted starting materials.- High resolution and capacity. | - Can be time-consuming and solvent-intensive.- Risk of product degradation on silica gel for sensitive compounds. | Primary purification of the crude reaction mixture. |
| Recrystallization | - Highly effective for removing small amounts of closely related impurities.- Can yield very high purity material (>99.8%).- Scalable and cost-effective. | - Requires the compound to be a stable solid.- Finding a suitable solvent system can be challenging.- Potential for significant yield loss. | Final purification step ("polishing") after chromatography to achieve drug-grade purity. |
Protocol 4.1: General Protocol for Synthesis via Lithiation (Protected Route)
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
-
Protection: To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous DCM, add diisopropylethylamine (1.5 eq). Cool to 0 °C and add SEM-Cl (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the N-SEM protected 6-bromo-indazole.
-
Lithiation and Addition: Dissolve the protected 6-bromo-indazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under Argon. Add n-BuLi (1.05 eq, e.g., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 45 minutes. In a separate flask, dissolve tetrahydropyran-4-one (1.2 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the lithiated indazole solution to the ketone solution via cannula. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Deprotection: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude residue in THF, add tetrabutylammonium fluoride (TBAF, 1.5 eq), and stir at room temperature until deprotection is complete (monitor by TLC).
-
Purification: Concentrate the mixture and purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.
References
- CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google P
- CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google P
-
Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones - PubMed. [Link]
-
Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and... - ResearchGate. [Link]
Sources
Validation & Comparative
A Comparative Analysis of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL: A Novel Kinase Inhibitor Candidate
This guide provides a comprehensive comparison of a novel investigational kinase inhibitor, 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL, hereafter referred to as "Compound X," with other established kinase inhibitors. The focus of this analysis is to objectively evaluate its potential performance based on synthesized experimental data and to provide researchers, scientists, and drug development professionals with a framework for assessing such compounds.
Introduction to Kinase Inhibition and the Significance of the Indazole Scaffold
Protein kinases are a large family of enzymes that play critical roles in regulating cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[3]
The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors.[4] For instance, Axitinib, an indazole-based compound, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) and is approved for the treatment of renal cell carcinoma.[4] Similarly, other indazole derivatives have been developed as inhibitors of Polo-like kinase 4 (PLK4) and lymphocyte-specific kinase (Lck), highlighting the versatility of this chemical moiety.[2][4][5] The tetrahydropyran group is also a common feature in drug candidates, often used to improve physicochemical properties such as solubility and metabolic stability. The combination of these two scaffolds in Compound X suggests a potential for novel kinase inhibitory activity.
Given the prevalence of indazole-based compounds as tyrosine kinase inhibitors, this guide will present a hypothetical yet plausible profile for Compound X as a selective inhibitor of Lck.[2][5] Lck is a non-receptor tyrosine kinase in the Src family that plays a crucial role in T-cell activation and signaling.[2] Its inhibition is a therapeutic strategy for T-cell-mediated inflammatory diseases.[2] For a robust comparison, we will evaluate the hypothetical performance of Compound X against Dasatinib, a well-characterized, potent, and orally available multi-kinase inhibitor known to inhibit Lck, among other Src family kinases and Bcr-Abl.
In Vitro Kinase Inhibition Profile
A critical first step in characterizing a new kinase inhibitor is to determine its potency and selectivity through in vitro kinase assays.[6] These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.[7]
Comparative Kinase Inhibition Data
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of Compound X and Dasatinib against a panel of selected kinases. This data is essential for assessing both the on-target potency and the off-target selectivity of the new compound.
| Kinase Target | Compound X (IC50, nM) | Dasatinib (IC50, nM) |
| Lck | 5.2 | 1.1 |
| Fyn | 15.8 | 1.5 |
| Src | 25.4 | 1.8 |
| Abl | > 1000 | 0.6 |
| VEGFR2 | 850 | 15 |
| EGFR | > 2000 | > 5000 |
Data for Compound X is hypothetical. Data for Dasatinib is representative of published values.
This hypothetical data positions Compound X as a potent Lck inhibitor with significant selectivity over other kinases, including the closely related Src family kinases Fyn and Src. Notably, it shows minimal activity against Abl and EGFR, suggesting a more favorable side-effect profile compared to the broader-spectrum inhibitor Dasatinib.
Experimental Protocol: In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method for determining the IC50 of a kinase inhibitor. The assay measures the phosphorylation of a substrate peptide by the target kinase.
Principle: A biotinylated substrate peptide and a europium-labeled anti-phospho-substrate antibody are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and a streptavidin-allophycocyanin (SA-APC) acceptor into close proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., Compound X, Dasatinib) in 100% DMSO.
-
Create a series of 10-point, 3-fold serial dilutions in a 384-well plate using an intermediate buffer.
-
-
Kinase Reaction:
-
In a separate 384-well assay plate, add 2.5 µL of the diluted compound.
-
Add 2.5 µL of a 2x kinase/substrate solution containing the purified Lck enzyme and the biotinylated substrate peptide in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate and comparable IC50 values.[1][6]
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of a stop/detection solution containing EDTA and the TR-FRET detection reagents (europium-labeled anti-phospho-antibody and SA-APC).
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Causality Behind Experimental Choices:
-
ATP Concentration: Using an ATP concentration near the Km is crucial for determining the true potency of ATP-competitive inhibitors.[6] High ATP concentrations can lead to an underestimation of the inhibitor's potency.
-
TR-FRET: This detection method is highly sensitive, has a low background, and is amenable to high-throughput screening.[7]
In Vitro Kinase Assay Workflow
Caption: Workflow for a TR-FRET-based in vitro kinase inhibition assay.
Cellular Activity and Mechanism of Action
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to understand a compound's activity in a more physiologically relevant context.[8][9] These assays account for factors such as cell permeability, target engagement, and effects on downstream signaling.
Lck Signaling Pathway
The diagram below illustrates the central role of Lck in T-cell receptor (TCR) signaling. Upon TCR engagement, Lck phosphorylates key downstream targets, initiating a signaling cascade that leads to T-cell activation. An Lck inhibitor, such as Compound X, would block this initial phosphorylation event.
Caption: Simplified Lck signaling pathway in T-cell activation.
Comparative Cellular Potency
The cellular potency of Compound X and Dasatinib was hypothetically assessed in Jurkat cells, a human T-lymphocyte cell line that endogenously expresses Lck. Inhibition of Lck activity was measured by quantifying the phosphorylation of a downstream substrate.
| Assay Type | Compound X (IC50, nM) | Dasatinib (IC50, nM) |
| Cellular Lck Phosphorylation (Jurkat) | 45.7 | 8.3 |
| Jurkat Cell Proliferation | 250.6 | 35.1 |
Data for Compound X is hypothetical. Data for Dasatinib is representative of published values.
The hypothetical cellular data indicates that Compound X retains potent inhibitory activity in a cellular context, albeit with a rightward shift in IC50 compared to the biochemical assay, which is expected due to factors like cell membrane permeability and intracellular ATP concentrations. Its effect on cell proliferation is less pronounced than that of Dasatinib, which may be attributed to Dasatinib's broader kinase inhibition profile, affecting multiple pathways that control cell growth.
Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based)
This protocol describes how to measure the inhibition of Lck-mediated phosphorylation in a cellular context.
Principle: Jurkat cells are treated with the inhibitor, followed by stimulation to activate the TCR signaling pathway. The cells are then lysed, and the phosphorylation of a specific Lck substrate is quantified using a sandwich ELISA.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Compound X, Dasatinib) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Pre-incubate the cells with the compounds for 2 hours at 37°C.
-
-
Cell Stimulation:
-
Stimulate the T-cell receptor pathway by adding an anti-CD3 antibody to each well.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and remove the supernatant.
-
Lyse the cells by adding 100 µL of lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for the Lck substrate.
-
Add the cell lysates to the wells and incubate to allow the substrate to bind to the capture antibody.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody should be conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate again and add a chromogenic HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the data to the untreated, stimulated control.
-
Plot the percent inhibition of phosphorylation against the compound concentration and determine the IC50 value.
-
Trustworthiness of the Protocol: This protocol includes both positive (stimulated, no inhibitor) and negative (unstimulated) controls to ensure the validity of the assay. The use of specific antibodies for capture and detection provides a self-validating system for measuring the target phosphorylation event.[10]
Discussion and Future Directions
This comparative guide, based on a hypothetical yet scientifically grounded dataset, illustrates a potential profile for the novel compound this compound (Compound X). The data suggests that Compound X could be a potent and selective Lck inhibitor. Its high selectivity, particularly against other Src family kinases and Abl, could translate into a safer therapeutic agent compared to broader-spectrum inhibitors like Dasatinib.
The next steps in the preclinical development of Compound X would involve:
-
Comprehensive Kinome Profiling: To fully assess its selectivity, Compound X should be screened against a large panel of kinases.
-
Pharmacokinetic Studies: In vivo studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) properties and to assess its oral bioavailability.
-
In Vivo Efficacy Studies: The therapeutic potential of Compound X should be evaluated in animal models of inflammatory diseases or T-cell-driven cancers.
By following a rigorous and systematic evaluation process, the true potential of novel kinase inhibitors like this compound can be fully elucidated.
References
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Kettner-Buhrow, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]
-
Mendoza-Sánchez, M. I., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
ResearchGate. (2025). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. [Link]
-
PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Semantic Scholar. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]
-
PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
PubMed. (n.d.). A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. [Link]
-
PubMed. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
ResearchGate. (n.d.). Considerations and suggested workflow for in vitro kinase inhibitor... [Link]
-
PubMed. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. [Link]
-
MOLBASE. (n.d.). 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol. [Link]
-
NIH. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. [Link]
-
PubMed. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. [Link]
-
NIH. (n.d.). Tetrahydro-4H-pyran-4-ol. [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. inits.at [inits.at]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 10. reactionbiology.com [reactionbiology.com]
A Comparative Efficacy Analysis of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors such as axitinib and pazopanib.[1] This guide delves into a comparative analysis of a specific class of indazole-containing compounds: 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL and its analogs. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their efficacy, drawing upon available preclinical data to inform future drug design and development efforts.
The rationale for combining the indazole moiety with a tetrahydropyran ring stems from the pursuit of favorable pharmacokinetic and pharmacodynamic properties. The indazole provides key hydrogen bonding interactions within the ATP-binding pocket of many kinases, while the tetrahydropyran group can enhance solubility and metabolic stability, and provide vectors for further chemical modification.
The Core Scaffold and its Significance
The parent compound, this compound, presents a unique three-dimensional structure that can be systematically modified to probe its interaction with various kinase targets. The indazole ring, typically at the 6-position, acts as the primary pharmacophore, while substitutions on the tetrahydropyran ring and the indazole nitrogen atoms can fine-tune potency, selectivity, and drug-like properties.
Comparative Efficacy of Analogs: A Structure-Activity Relationship (SAR) Study
While a comprehensive, publicly available dataset directly comparing a wide array of this compound analogs is not readily found in a single publication, we can synthesize a comparative analysis based on the principles of medicinal chemistry and data from related indazole-based kinase inhibitors. The following sections will explore the impact of structural modifications at key positions.
Modifications of the Indazole Ring
Substitutions on the indazole ring, other than the tetrahydropyran attachment point, can significantly impact kinase inhibitory activity. For many kinase inhibitors, substitutions at the 3- and 5-positions of the indazole ring are critical for potency and selectivity. For instance, in a series of indazole derivatives, modifications at these positions were shown to modulate activity against various cancer cell lines.[2]
Table 1: Hypothetical SAR of Indazole Ring Modifications
| Analog | Modification | Predicted Impact on Efficacy | Rationale |
| Analog A | 3-amino substitution | Increased Potency | The amino group can act as a hydrogen bond donor, forming additional interactions with the kinase hinge region. |
| Analog B | 5-fluoro substitution | Increased Potency and Improved PK | Fluorine substitution can enhance binding affinity through favorable electrostatic interactions and block metabolic hotspots. |
| Analog C | N1-alkylation | Variable | Alkylation at the N1 position can modulate the electronic properties of the ring and introduce steric bulk, which may either enhance or diminish binding depending on the target kinase. |
Modifications of the Tetrahydropyran Ring
The tetrahydropyran moiety offers multiple avenues for modification to enhance efficacy and pharmacokinetic properties. The hydroxyl group at the 4-position is a key feature, likely involved in hydrogen bonding.
Table 2: Hypothetical SAR of Tetrahydropyran Ring Modifications
| Analog | Modification | Predicted Impact on Efficacy | Rationale |
| Analog D | (R)- or (S)- stereoisomer at C4 | Potentially different potency/selectivity | The stereochemistry of the hydroxyl group can significantly impact the orientation of the molecule in the binding pocket. |
| Analog E | Replacement of 4-OH with 4-F | Altered binding and PK | A fluorine atom can act as a weak hydrogen bond acceptor and may improve metabolic stability and membrane permeability. |
| Analog F | Introduction of a methyl group at C2 or C6 | Increased lipophilicity and potential for new interactions | This modification can influence the overall shape and lipophilicity of the molecule, potentially leading to improved cell-based activity. |
Experimental Protocols for Efficacy Evaluation
To rigorously compare the efficacy of these analogs, a series of standardized in vitro and cell-based assays are essential.
Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Step-by-Step Methodology:
-
Reagents and Materials: Purified recombinant kinase, substrate peptide, ATP, assay buffer, test compounds (analogs), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture: Culture cancer cell lines of interest (e.g., those with known kinase dependencies) in appropriate media.
-
Assay Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Measure luminescence to determine the number of viable cells.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration.
-
Determine the GI50 value (the concentration of compound that inhibits cell growth by 50%).
-
Caption: Key steps in a cell-based proliferation assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Through systematic structural modifications of both the indazole and tetrahydropyran moieties, it is possible to optimize potency, selectivity, and pharmacokinetic properties. The proposed experimental workflows provide a robust framework for the comparative evaluation of newly synthesized analogs. Future research should focus on obtaining comprehensive SAR data for a diverse set of analogs targeting specific kinases implicated in cancer. This will enable the development of next-generation inhibitors with improved therapeutic profiles.
References
-
Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]
-
Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran,-benzopyran and naphthopyran derivatives of 1H-pyrazole. (2009). Arkivoc, 2009(11), 211-224. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry, 36, 116091. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(25), 15449-15461. [Link]
-
N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2007). Bioorganic & Medicinal Chemistry Letters, 17(19), 5476-5480. [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules, 27(14), 4635. [Link]
-
Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2004). Journal of Medicinal Chemistry, 47(18), 4447-4456. [Link]
-
Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2024). Bioorganic Chemistry, 148, 107376. [Link]
Sources
Validation of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL as a Therapeutic Target: A Comparative Guide
This guide provides a comprehensive framework for the validation of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL as a potential therapeutic agent. Given the nascent stage of research on this specific molecule, we will postulate a scientifically grounded hypothesis for its mechanism of action and delineate a rigorous, multi-faceted validation strategy. This guide will compare this novel compound against established and emerging therapeutic alternatives, offering researchers, scientists, and drug development professionals a thorough technical resource.
The molecular architecture of this compound, featuring an indazole core, suggests a potential role in the DNA Damage Response (DDR) pathway. The indazole moiety is a key pharmacophore in several approved anticancer drugs that target DDR proteins, including the PARP inhibitor niraparib.[1] The tetrahydropyran group may enhance solubility and pharmacokinetic properties. Therefore, we hypothesize that this compound functions as a DDR inhibitor, a premise that will be systematically explored in this guide.
Section 1: Postulated Mechanism of Action and the DNA Damage Response Pathway
Genomic instability is a hallmark of cancer, often arising from defects in the DDR network.[2] Cancer cells with compromised DDR pathways, such as those with BRCA1 or BRCA2 mutations, become heavily reliant on alternative repair mechanisms for survival. Targeting these remaining DDR pathways can induce synthetic lethality, a state where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is tolerated.[2][3]
We propose that this compound exerts its anti-cancer effects by inhibiting a key component of the DDR pathway, potentially a member of the Poly (ADP-ribose) polymerase (PARP) family or a critical kinase such as Ataxia Telangiectasia and Rad3-related (ATR) or WEE1 G2 checkpoint kinase (WEE1).
Caption: Proposed role of this compound within the DNA Damage Response pathway.
Section 2: A Rigorous Experimental Blueprint for Target Validation
A systematic and multi-tiered approach is essential to validate the therapeutic potential of this compound.[4][5]
Caption: Experimental workflow for the validation of a novel therapeutic target.
In Vitro Validation: Probing the Molecular Mechanism
Objective: To determine the cytotoxic effects of this compound on cancer cells and to elucidate its molecular mechanism of action.
Experimental Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., BRCA-mutant ovarian cancer, triple-negative breast cancer) and corresponding wild-type cell lines in 96-well plates at a density of 5,000 cells/well.
-
Compound Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Experimental Protocol 2: Western Blotting for DDR Protein Modulation
-
Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[7][8]
-
Immunoblotting: Probe the membrane with primary antibodies against key DDR proteins (e.g., γH2AX, p-CHK1, cleaved PARP) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[6]
In Vivo Efficacy and Pharmacological Profiling
Objective: To evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in a preclinical animal model.[4][9]
Experimental Protocol 3: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., BRCA-mutant ovarian cancer cells) into the flank of immunodeficient mice.
-
Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound at various doses). Administer the treatment via an appropriate route (e.g., oral gavage) daily for a specified period.
-
Tumor Growth Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
Experimental Protocol 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
-
Pharmacokinetics (PK): Administer a single dose of this compound to mice and collect blood samples at various time points. Analyze the plasma concentrations of the compound to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).[10][11][12]
-
Pharmacodynamics (PD): In a separate cohort of tumor-bearing mice, administer the compound and collect tumor tissue at different time points post-dose. Analyze the tumor tissue for modulation of the target protein (e.g., inhibition of PARP activity, reduction in p-CHK1 levels) to establish a dose-exposure-response relationship.[10][11][12]
Section 3: Comparative Analysis with Alternative DDR Inhibitors
A critical aspect of validating a new therapeutic target is to benchmark its performance against existing and emerging therapies.[13]
| Therapeutic Class | Mechanism of Action | Key Clinical Indications | Notable Side Effects |
| PARP Inhibitors (e.g., Olaparib) | Inhibit PARP enzymes, leading to the accumulation of single-strand DNA breaks that are converted to lethal double-strand breaks in HR-deficient tumors.[2][3] | Ovarian, breast, prostate, and pancreatic cancers with BRCA1/2 mutations.[14][15][16] | Myelosuppression (anemia, neutropenia, thrombocytopenia), fatigue, nausea.[14] |
| ATR Inhibitors (e.g., Berzosertib) | Inhibit the ATR kinase, a key regulator of the G2/M checkpoint, leading to premature mitotic entry and cell death in tumors with high replication stress.[17][18][19] | Under investigation in various solid tumors, often in combination with chemotherapy.[19][20] | Anemia, neutropenia, thrombocytopenia.[17][21] |
| WEE1 Inhibitors (e.g., Adavosertib) | Inhibit the WEE1 kinase, which also regulates the G2/M checkpoint. Inhibition leads to uncontrolled entry into mitosis and subsequent mitotic catastrophe.[22][23][24] | Being evaluated in combination with chemotherapy for various solid tumors, particularly those with p53 mutations.[22][23][25][26] | Diarrhea, nausea, fatigue, myelosuppression.[22] |
| This compound (Hypothetical) | Postulated to inhibit a key DDR protein (e.g., PARP, ATR), leading to synthetic lethality in DDR-deficient tumors. | To be determined through preclinical and clinical studies. | To be determined through toxicology studies. |
Section 4: Data Interpretation and Future Directions
The successful validation of this compound as a therapeutic target will depend on a clear demonstration of its selective activity against cancer cells with specific DDR defects, a well-defined mechanism of action, and a favorable in vivo efficacy and safety profile.
Caption: The drug development pathway for a novel therapeutic agent.
Should the initial validation studies yield promising results, the subsequent steps would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by comprehensive preclinical toxicology studies to support an Investigational New Drug (IND) application and the initiation of clinical trials.
References
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central. Available at: [Link]
-
Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. Available at: [Link]
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC - NIH. Available at: [Link]
-
Advancing cancer therapy: new frontiers in targeting DNA damage response - PMC. Available at: [Link]
-
A Pipeline for Drug Target Identification and Validation - PMC - PubMed Central - NIH. Available at: [Link]
-
WEE1 Inhibition in Cancer Therapy: Mechanisms, Synergies, Preclinical Insights, and Clinical Trials - PubMed. Available at: [Link]
-
Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC - PubMed Central. Available at: [Link]
-
Unlocking the therapeutic potential of ATR inhibitors: Advances, challenges, and opportunities in cancer therapy - NIH. Available at: [Link]
-
Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. Available at: [Link]
-
Target Validation for Cancer Therapy - Alfa Cytology. Available at: [Link]
-
Pathway for the Development of ATR Inhibitors in Pediatric Malignancies: An ACCELERATE Multistakeholder Analysis | JCO Precision Oncology - ASCO Publications. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available at: [Link]
-
Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Available at: [Link]
-
General Protocol for Western Blotting - Bio-Rad. Available at: [Link]
-
Targeting DNA damage response pathways for cancer therapy - Quest Journals. Available at: [Link]
-
PARP Inhibitors | Targeted cancer drugs. Available at: [Link]
-
Targeting DNA damage response in cancer therapy - PubMed. Available at: [Link]
-
Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1. Available at: [Link]
- CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents.
-
The Difference Between Pharmacokinetics and Pharmacodynamics - BioAgilytix. Available at: [Link]
-
The Development of ATR Inhibitors in Cancer Therapy - Millennium Medical Publishing. Available at: [Link]
-
Target Validation | Reaction Biology. Available at: [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. Available at: [Link]
-
Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. Available at: [Link]
-
ATR inhibitors target DNA damage repair with promising efficacy in solid tumors. Available at: [Link]
-
Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer | News Releases | AACR. Available at: [Link]
-
Target Validation - Sygnature Discovery. Available at: [Link]
-
Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. Available at: [Link]
-
Targeting Cancer Stem Cells with Phytochemicals: Molecular Mechanisms and Therapeutic Potential - MDPI. Available at: [Link]
-
Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview) - ResearchGate. Available at: [Link]
-
A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond - PubMed. Available at: [Link]
-
Wee1 kinase as a target for cancer therapy - PMC - NIH. Available at: [Link]
-
Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. Available at: [Link]
-
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies | Altasciences. Available at: [Link]
-
What are ATR inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
-
NAMs Target Validation Assay - Drug discovery - Inovotion. Available at: [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - NIH. Available at: [Link]
-
Combination of WEE1 inhibition and immunotherapy provides promising preclinical data for SCLC - YouTube. Available at: [Link]
-
Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PubMed. Available at: [Link]
-
Super-enhancers: Cancer's double-edged sword of growth and DNA damage. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]
-
WEE-1 Inhibition Identified as a Potential Treatment Strategy for Recurrent Uterine Serous Carcinoma | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advancing cancer therapy: new frontiers in targeting DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA damage response in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Validation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 12. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. dovepress.com [dovepress.com]
- 17. Unlocking the therapeutic potential of ATR inhibitors: Advances, challenges, and opportunities in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 20. oncology-central.com [oncology-central.com]
- 21. hematologyandoncology.net [hematologyandoncology.net]
- 22. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 24. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. targetedonc.com [targetedonc.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL and its Analogs
Introduction: The Convergence of Two Privileged Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. The molecule 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL represents a fascinating convergence of two such "privileged scaffolds": the indazole ring and the tetrahydropyran (THP) moiety. The indazole nucleus, a bicyclic aromatic system, is a component of numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in a variety of biological interactions.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[3] The tetrahydropyran ring, a saturated heterocycle, is frequently incorporated into drug candidates to optimize their pharmacokinetic profiles, enhance binding affinity, and serve as a bioisosteric replacement for carbocyclic rings like cyclohexane.[4][5]
This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) for the this compound scaffold. As direct SAR studies on this specific molecule are not extensively published, we will construct a logical and scientifically-grounded SAR narrative by extrapolating from known principles of medicinal chemistry and examining published data on analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and exploit the therapeutic potential of this promising chemical space.
Deconstructing the Pharmacophore: A Three-Point Plan for SAR Exploration
To systematically investigate the SAR of this compound, we will dissect the molecule into three key regions and propose modifications for each. The rationale behind these modifications is to probe the steric, electronic, and hydrogen-bonding requirements of the putative biological target.
Caption: A logical breakdown of the SAR exploration strategy for this compound.
Region 1: The Indazole Moiety - A Hub of Activity
The 1H-indazole ring is a versatile scaffold known to participate in hydrogen bonding through its N1-H and N2 atoms, as well as engaging in pi-stacking and hydrophobic interactions.[6] Its substitution pattern can significantly modulate a compound's potency, selectivity, and metabolic stability.
Substitution on the Indazole Ring
Systematic substitution at positions 1, 3, 4, 5, and 7 of the indazole ring is a primary strategy to probe the binding pocket.
-
N1-Substitution: Alkylation or arylation at the N1 position can explore potential hydrophobic pockets. However, this modification removes a key hydrogen bond donor, which may be detrimental to activity if the N1-H is involved in a critical interaction with the target.
-
C3-Substitution: The C3 position is often a vector for introducing larger substituents to improve potency or modulate physical properties. SAR studies on other indazole-containing compounds have shown that substitution at C3 with small alkyl or aryl groups can be beneficial.[7]
-
Benzene Ring Substitution: Substitution on the benzene portion of the indazole (positions 4, 5, and 7) with electron-withdrawing or electron-donating groups can alter the electronic properties of the ring system and influence its pKa. Halogenation, for example, can introduce new contact points with the target and often improves metabolic stability.
Bioisosteric Replacement of the Indazole Ring
Bioisosterism is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The indazole ring can be considered a bioisostere of other bicyclic heterocycles.[8][9]
-
Indole and Azaindazoles: Replacing the indazole with an indole or an azaindazole can subtly alter the hydrogen bonding capacity and electronic distribution of the molecule.[6]
-
Benzimidazole: This bioisostere maintains a similar size and shape to indazole but presents a different arrangement of hydrogen bond donors and acceptors.
Region 2: The Tetrahydropyran Ring - A Modulator of Physicochemical Properties
The tetrahydropyran (THP) ring is often favored over a cyclohexane ring due to its increased polarity and the ability of the ring oxygen to act as a hydrogen bond acceptor.[5][10]
Ring Size and Conformation
The six-membered THP ring adopts a chair conformation. Altering the ring size to a five-membered tetrahydrofuran (THF) or a seven-membered oxepane ring will change the spatial orientation of the substituents and may impact binding affinity.
Positional Isomers of the Indazole Substituent
Moving the indazole substituent from the 4-position to the 2- or 3-position of the THP ring will significantly alter the molecule's three-dimensional shape. This can be a critical determinant of biological activity.
Bioisosteric Replacement of the THP Ring
-
Cyclohexane: Replacing the THP ring with a cyclohexane ring removes the hydrogen bond accepting oxygen. A significant drop in activity would suggest that this oxygen is involved in a key interaction.
-
Piperidine: The introduction of a nitrogen atom in the ring (piperidine) offers a new point for substitution and can significantly alter the compound's basicity and solubility.
Region 3: The 4-Hydroxyl Group - A Critical Interaction Point
The tertiary alcohol at the 4-position of the THP ring is a potential hydrogen bond donor and acceptor. Its presence and stereochemistry are likely to be critical for activity.
Stereochemistry
If the biological target is a chiral environment, the stereochemistry of the 4-hydroxyl group will be crucial. Synthesis of both enantiomers and diastereomers (if other stereocenters are present) is necessary to determine the optimal configuration.
Modification of the Hydroxyl Group
-
Esterification and Etherification: Capping the hydroxyl group as an ester or an ether will remove its hydrogen bond donating ability. This can help to determine if the hydroxyl proton is essential for binding.
-
Replacement with other functional groups: Replacing the hydroxyl group with a fluorine atom can probe for favorable interactions with a hydrogen bond acceptor on the target, while replacing it with an amine or a thiol introduces new hydrogen bonding possibilities and alters the local electronics.
-
Removal of the Hydroxyl Group: The synthesis of the analog lacking the hydroxyl group, 6-(Tetrahydro-pyran-4-YL)-1H-indazole, which is commercially available, would provide a clear indication of the importance of this functional group.[11] A significant loss of activity would strongly suggest it is a key pharmacophoric element.
Comparative Data Analysis
To illustrate the potential impact of these modifications, the following table presents hypothetical data based on SAR trends observed in the literature for similar scaffolds.
| Compound | Modification | Target Affinity (IC50, nM) | Rationale for Change in Activity |
| 1 (Parent) | This compound | 50 | Baseline activity. |
| 2 | N1-Methyl on Indazole | 250 | Loss of a key hydrogen bond donor at N1-H. |
| 3 | 3-Fluoro on Indazole | 25 | Favorable electronic or steric interaction in the binding pocket. |
| 4 | Tetrahydrofuran analog | 150 | Sub-optimal positioning of the indazole and hydroxyl groups. |
| 5 | Cyclohexane analog | 500 | Loss of the hydrogen bond accepting oxygen of the THP ring. |
| 6 | (R)-enantiomer | 20 | Enantiomer with the optimal stereochemistry for binding. |
| 7 | (S)-enantiomer | 800 | Enantiomer with a steric clash in the binding pocket. |
| 8 | O-Methyl ether | 400 | Loss of the hydrogen bond donating ability of the hydroxyl group. |
| 9 | De-hydroxy analog | >1000 | The 4-hydroxyl group is critical for target engagement. |
Experimental Protocols
The successful execution of an SAR campaign relies on robust and reproducible experimental protocols. Below are outlines for the synthesis and key biological assays.
General Synthetic Scheme
A plausible synthetic route to this compound and its analogs is depicted below.
Caption: A general synthetic pathway for the preparation of the target compound.
Step-by-Step Protocol:
-
Protection of Indazole: The N1-H of 6-bromo-1H-indazole is protected, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group using SEM-Cl and a suitable base.
-
Lithium-Halogen Exchange: The protected 6-bromo-1H-indazole is treated with a strong base such as n-butyllithium at low temperature to generate the 6-lithio-indazole species.
-
Nucleophilic Addition: The organolithium intermediate is then added to tetrahydropyran-4-one to form the tertiary alcohol.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., with tetrabutylammonium fluoride for a SEM group) to yield the final product.
This general procedure can be adapted to synthesize a wide range of analogs by using substituted indazoles or different cyclic ketones in step 3.
In Vitro Biological Assays
The choice of biological assays will depend on the therapeutic target. Assuming the target is a kinase, for example, the following assays would be relevant.
1. Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the test compound to the kinase of interest.
-
Procedure:
-
A kinase, a fluorescently labeled antibody, and a tracer are combined in a microplate.
-
The test compound is added at various concentrations.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured using a suitable plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
2. Cellular Proliferation Assay (e.g., MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of the test compounds.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
An MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The GI50 (concentration for 50% growth inhibition) is determined.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic SAR exploration outlined in this guide provides a rational framework for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds. The convergence of the privileged indazole and tetrahydropyran moieties, coupled with the strategically placed hydroxyl group, offers a rich chemical space for exploration. Future work should focus on the synthesis and biological evaluation of the proposed analogs to validate these hypotheses and to identify lead compounds for further preclinical development. The integration of computational modeling and structural biology will be invaluable in refining the design of next-generation inhibitors based on this versatile scaffold.
References
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link][1][2]
-
MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][7]
-
PubMed. (1998). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry. [Link][12]
-
Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link][13]
-
MDPI. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. [Link]
-
National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][3]
-
Google Patents. Indazole bioisostere replacement of catechol in therapeutically active compounds. [8]
-
PubMed. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry. [Link][9]
-
Google Patents. Preparation method of tetrahydropyran-4-one and pyran-4-one. [14]
-
National Institutes of Health. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry. [Link][15]
-
National Institutes of Health. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Expert Opinion on Drug Discovery. [Link][10]
-
ResearchGate. (2023). Different biological activities reported with Indazole derivatives. [Link][16]
-
ResearchGate. (2014). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. [Link][17]
-
RSC Publishing. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
AboutScience. (2021). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights. [Link]
-
ACS Publications. (2023). Identified Isosteric Replacements of Ligands’ Glycosyl Domain by Data Mining. ACS Omega. [Link]
-
ResearchGate. (2015). [1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: a new synthetic cannabinoid identified on the drug market. [Link]
-
PubMed. (2012). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters. [Link]
-
RSC Publishing. (1983). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 9. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrahydropyran synthesis [organic-chemistry.org]
- 14. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 15. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Navigating the Structure-Activity Relationship of Indazole-Based AXL Kinase Inhibitors: A Comparative Guide
In the landscape of targeted oncology, the AXL receptor tyrosine kinase has emerged as a pivotal mediator of tumor progression, metastasis, and therapeutic resistance.[1] Its dysregulation is implicated in a variety of cancers, making it a compelling target for novel therapeutic interventions.[2][3] Among the chemical scaffolds explored for AXL inhibition, the indazole nucleus has proven to be a privileged structure, forming the core of numerous potent kinase inhibitors.[4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL, a representative indazole-based compound, and compares its hypothetical activity with structurally related analogs against AXL kinase. This analysis is grounded in published data for similar compounds and established principles of medicinal chemistry.
The AXL Kinase Signaling Axis: A Key Player in Cancer Pathophysiology
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[5] Its activation is primarily initiated by its ligand, Growth Arrest-Specific 6 (Gas6).[1] Upon Gas6 binding, AXL receptors dimerize and undergo autophosphorylation of tyrosine residues within their intracellular kinase domains.[6][7] This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which are fundamental regulators of cell proliferation, survival, migration, and invasion.[5][6][8] Aberrant AXL signaling is a hallmark of many aggressive cancers and is associated with poor prognosis and the development of resistance to conventional and targeted therapies.[3][9]
dot graph "AXL_Signaling_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead="vee", color="#5F6368"];
// Nodes Gas6 [label="Gas6", fillcolor="#EA4335"]; AXL [label="AXL Receptor", fillcolor="#4285F4"]; Dimerization [label="Dimerization & Autophosphorylation", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853"]; AKT [label="AKT", fillcolor="#34A853"]; mTOR [label="mTOR", fillcolor="#34A853"]; MAPK [label="RAS/RAF/MEK/ERK\n(MAPK Pathway)", fillcolor="#34A853"]; STAT [label="JAK/STAT", fillcolor="#34A853"]; Proliferation [label="Cell Proliferation\n& Survival", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Migration & Invasion", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Resistance [label="Therapy Resistance", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Gas6 -> AXL [label="Binds"]; AXL -> Dimerization [label="Induces"]; Dimerization -> PI3K; Dimerization -> MAPK; Dimerization -> STAT; PI3K -> AKT -> mTOR -> {Proliferation, Migration, Resistance}; MAPK -> {Proliferation, Migration}; STAT -> Proliferation; } .dot
Caption: Simplified AXL Signaling Pathway
Structure-Activity Relationship (SAR) Analysis of Indazole-Based AXL Inhibitors
The inhibitory potency of indazole-based compounds against AXL kinase is intricately linked to the nature and position of substituents on the indazole core and its appended moieties. While specific experimental data for this compound is not publicly available, we can infer its potential activity and explore the SAR by comparing it with structurally related analogs disclosed in the scientific literature.
Core Scaffold: The 1H-Indazole
The 1H-indazole ring serves as a critical hinge-binding motif, interacting with the ATP-binding pocket of the AXL kinase domain. The nitrogen atoms of the pyrazole ring are often involved in hydrogen bonding interactions with key amino acid residues in the hinge region of the kinase, anchoring the inhibitor in the active site.
Substitution at the C6-Position: The Role of the Tetrahydropyran Moiety
The tetrahydropyran-4-ol group at the C6-position of the indazole ring in our topic compound is expected to significantly influence its pharmacological properties. The tetrahydropyran (THP) ring is a common substituent in medicinal chemistry, often used to improve aqueous solubility and other pharmacokinetic parameters.[10] The hydroxyl group on the THP ring can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the solvent-exposed region of the kinase binding site, which could enhance binding affinity.
To illustrate the impact of modifications at this position, let's consider a hypothetical series of analogs and their expected AXL inhibitory potencies based on established SAR principles for kinase inhibitors.
Table 1: Hypothetical SAR of C6-Substituted Indazole Analogs against AXL Kinase
| Compound ID | Structure | Key Structural Feature | Expected AXL IC50 (nM) | Rationale |
| Target Compound | This compound | Tetrahydropyran-4-ol at C6 | 50 - 150 | The THP-ol moiety provides a balance of polarity and potential for hydrogen bonding, likely resulting in moderate to good potency. |
| Analog A | 6-(Cyclohexyl)-1H-indazole | Non-polar cyclohexyl at C6 | > 500 | The lack of a hydrogen bonding group and increased lipophilicity may lead to reduced affinity and poorer solubility. |
| Analog B | 1-(1H-Indazol-6-yl)ethan-1-ol | Small acyclic alcohol at C6 | 100 - 300 | The hydroxyl group can form a hydrogen bond, but the smaller, more flexible chain may have a higher entropic penalty upon binding compared to the constrained THP ring. |
| Analog C | 6-(Tetrahydro-2H-pyran-4-yl)-1H-indazole | Tetrahydropyran at C6 | 200 - 500 | Removal of the hydroxyl group eliminates a key hydrogen bonding interaction, likely reducing potency compared to the target compound. |
| Analog D | 4-(1H-Indazol-6-yl)piperidine-4-ol | Piperidine-4-ol at C6 | 20 - 100 | The basic nitrogen in the piperidine ring could form a favorable salt bridge or hydrogen bond with an acidic residue in the kinase, potentially increasing potency. |
Note: The IC50 values in this table are hypothetical and are intended to illustrate SAR principles. Actual values would need to be determined experimentally.
Experimental Protocols for Assessing AXL Kinase Inhibition
To empirically determine the inhibitory activity of compounds like this compound and its analogs, a robust in vitro kinase assay is essential. Several platforms are available for this purpose, with Homogeneous Time-Resolved Fluorescence (HTRF®) and LanthaScreen® assays being widely adopted in drug discovery for their sensitivity and high-throughput capabilities.
Protocol 1: HTRF® Kinase Assay
This assay measures the phosphorylation of a biotinylated substrate by the AXL kinase. The detection is based on the TR-FRET between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) bound to the biotinylated substrate.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound) in a suitable solvent like DMSO.
-
Kinase Reaction:
-
In a 384-well low-volume microplate, add 2 µL of the diluted test compound.
-
Add 4 µL of a solution containing the AXL kinase and the biotinylated substrate in kinase buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of a solution containing the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665) in detection buffer containing EDTA.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665/620) is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (with and without enzyme) and determine the IC50 value by fitting the data to a four-parameter logistic equation.
dot graph "HTRF_Kinase_Assay_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead="vee", color="#5F6368"];
// Nodes Start [label="Start", shape="ellipse", fillcolor="#4285F4"]; Add_Compound [label="Add Test Compound\nto Microplate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Kinase_Substrate [label="Add AXL Kinase\n& Biotinylated Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_ATP [label="Initiate Reaction\nwith ATP", fillcolor="#EA4335"]; Incubate_Reaction [label="Incubate\n(e.g., 60 min)", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Detection [label="Add HTRF\nDetection Reagents", fillcolor="#34A853"]; Incubate_Detection [label="Incubate\n(e.g., 60 min)", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Plate [label="Read Plate\n(HTRF Reader)", fillcolor="#4285F4"]; Analyze_Data [label="Analyze Data\n(Calculate IC50)", fillcolor="#4285F4"]; End [label="End", shape="ellipse", fillcolor="#4285F4"];
// Edges Start -> Add_Compound; Add_Compound -> Add_Kinase_Substrate; Add_Kinase_Substrate -> Add_ATP; Add_ATP -> Incubate_Reaction; Incubate_Reaction -> Add_Detection; Add_Detection -> Incubate_Detection; Incubate_Detection -> Read_Plate; Read_Plate -> Analyze_Data; Analyze_Data -> End; } .dot
Caption: HTRF® Kinase Assay Workflow
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
This assay directly measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in the TR-FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of a solution containing the AXL kinase and a europium-labeled anti-tag antibody in kinase buffer.
-
Add 5 µL of the fluorescently labeled kinase tracer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding equilibrium to be reached.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission of the tracer and the europium donor.
-
Data Analysis: The TR-FRET ratio is calculated, and the percent inhibition is determined by comparing the signal in the presence of the test compound to the signal in the absence of the compound. IC50 values are then calculated.
Conclusion
The indazole scaffold represents a highly versatile and effective starting point for the design of potent AXL kinase inhibitors. The hypothetical SAR analysis of this compound and its analogs underscores the critical role of the substituent at the C6-position in modulating binding affinity. The presence of the tetrahydropyran-4-ol moiety is predicted to confer a favorable combination of physicochemical properties and hydrogen bonding potential, leading to moderate to good inhibitory activity against AXL kinase. The experimental protocols provided herein offer robust and high-throughput methods for the empirical validation of these SAR hypotheses and for the broader screening and characterization of novel indazole-based AXL inhibitors. Further optimization of this scaffold, guided by iterative cycles of design, synthesis, and biological evaluation, holds significant promise for the development of next-generation targeted therapies for a range of malignancies.
References
-
M. Vidya, K. S. Kumar, S. S. V. P. Kumar, and R. K. V. K. "A pathway map of AXL receptor-mediated signaling network." Signal Transduction and Targeted Therapy, vol. 5, no. 1, p. 163, 2020. Available: [Link]
-
S. Kumar, S. Singh, and P. Kumar. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, vol. 11, no. 40, pp. 24883-24909, 2021. Available: [Link]
-
J. Zhang, Y. Wang, and Y. Liu. "Recent discovery and development of AXL inhibitors as antitumor agents." European Journal of Medicinal Chemistry, vol. 273, p. 116475, 2024. Available: [Link]
-
Wikipedia. "AXL receptor tyrosine kinase." 2023. Available: [Link]
-
A. Auyez, A. E. Sayan, M. Kriajevska, and E. Tulchinsky. "AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew." Cancers, vol. 13, no. 19, p. 4887, 2021. Available: [Link]
-
P. S. Ng et al. "Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors." Bioorganic & Medicinal Chemistry, vol. 49, p. 116437, 2021. Available: [Link]
-
The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications. Cancers, 13(15), 3863. Available: [Link]
-
Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. International Journal of Molecular Sciences, 23(23), 15309. Available: [Link]
-
Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition. Frontiers in Immunology, 12, 731157. Available: [Link]
-
AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis. Cancer Research, 85(14), 2636-2646. Available: [Link]
-
AXL kinase as a novel target for cancer therapy. Oncotarget, 5(20), 9546-9563. Available: [Link]
-
AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew. Cancers, 13(19), 4887. Available: [Link]
-
AXL Kinase Assay Kit. BPS Bioscience. Available: [Link]
-
Gene ResultAXL AXL receptor tyrosine kinase [ (human)]. NCBI. Available: [Link]
-
HTRF® Kinase Assay Protocol. ResearchGate. Available: [Link]
-
AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 65(1), 1-28. Available: [Link]
-
AXL Inhibition Sensitizes Mesenchymal Cancer Cells to Antimitotic Drugs. Cancer Research, 74(20), 5878-5890. Available: [Link]
-
Kinase assay on AXL. Dose‐response curve of 3 without irradiation (red line), 3 with irradiation at 370 nm (Light intensity: 23.8 mW/cm², blue line), UNC2025 as the positive control (black line). All enzymatic experiments were duplicated, error bars represent standard deviation. ResearchGate. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. AXL AXL receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
A Comparative Guide to the Cross-Reactivity Profile of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Kinase Inhibition
The compound 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL represents a novel chemical entity at the confluence of two privileged scaffolds in medicinal chemistry: the indazole ring and the tetrahydropyran motif. The indazole core is a well-established pharmacophore in numerous kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2] Consequently, it is hypothesized that this compound is a kinase inhibitor.
However, the therapeutic success of a kinase inhibitor hinges not just on its potency against the intended target but also on its selectivity across the entire kinome. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] Therefore, a comprehensive understanding of a new chemical entity's cross-reactivity profile is paramount. This guide provides a strategic and methodological framework for characterizing the selectivity of this compound, comparing it with established kinase inhibitors, and interpreting the resulting data to guide further drug development.
Part 1: Strategic Framework for Cross-Reactivity Profiling
Given the novelty of this compound, a multi-tiered approach is essential to build a comprehensive selectivity profile. The workflow is designed to move from broad, high-throughput screening to more focused, in-depth cellular validation.
Caption: Tiered workflow for selectivity profiling.
Part 2: In-Depth Experimental Methodologies
Tier 1: In Vitro Kinase Profiling
The initial step is to assess the compound's inhibitory activity against a large, representative panel of kinases. This provides a broad overview of its selectivity.[4] Commercial services offer comprehensive panels covering a significant portion of the human kinome.[5][6]
Experimental Protocol: Broad Kinome Radiometric Assay (HotSpot™ Platform)
This method is chosen for its universal applicability across a wide range of kinases.[7]
-
Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate peptide or protein, and cofactors in kinase buffer.
-
Compound Addition: Add this compound at a final concentration of 1 µM. Include a DMSO vehicle control and a known inhibitor for each kinase as a positive control.
-
Initiation: Start the reaction by adding ATP mix containing [γ-³³P]-ATP. The ATP concentration should be at or near the Km for each specific kinase to provide a sensitive measure of inhibition.[8]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Termination and Capture: Stop the reaction by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membranes extensively to remove unreacted [γ-³³P]-ATP.
-
Detection: Quantify the amount of incorporated ³³P using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. A common threshold for a "hit" is >80% inhibition.
Tier 2: Cellular Target Validation
Biochemical assays, while essential, do not fully recapitulate the cellular environment.[9] It is crucial to confirm that the compound engages its intended target and any potent off-targets in live cells and modulates their downstream signaling pathways.
Experimental Protocol: NanoBRET™ Target Engagement Assay
This assay measures compound binding to a target protein in live cells in real-time.
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest (either the primary target or a key off-target) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a cell-permeable ligand for the kinase, at a pre-determined concentration.
-
Luminescence Measurement: Add the NanoLuc® substrate and immediately measure both the donor (NanoLuc®) emission (~460 nm) and acceptor (tracer) emission (~610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value for target engagement.
Experimental Protocol: Western Blotting for Downstream Signaling
To confirm functional inhibition, we will assess the phosphorylation status of a known downstream substrate of the target kinase. For a hypothetical primary target, Aurora Kinase A (AURKA), a key substrate is Histone H3.
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT116) and treat with increasing concentrations of this compound for 2-4 hours. Include a positive control inhibitor (e.g., Alisertib).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total Histone H3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities. The relative activity of the kinase can be described by the ratio of the phosphorylated protein to the total protein.
Part 3: Data Presentation and Comparative Analysis
In Vitro Cross-Reactivity Data
The results from the broad kinase panel screen are best visualized in a table summarizing the most potently inhibited off-targets. Below is a hypothetical dataset for this compound compared to two fictional, structurally related reference compounds.
Table 1: Comparative In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound | Compound A (Indazole-based) | Compound B (Tetrahydropyran-based) |
| AURKA (Primary Target) | 15 | 10 | 5,500 |
| AURKB | 250 | 150 | >10,000 |
| FLT3 | 85 | 5 | 8,900 |
| KIT | 120 | 25 | >10,000 |
| PDGFRα | 300 | 40 | 9,500 |
| CRAF | >1,000 | >1,000 | >10,000 |
| CDK2 | 950 | 1,200 | 7,800 |
| ROCK1 | 450 | 600 | >10,000 |
| GSK3β | >5,000 | >5,000 | 2,100 |
This is illustrative data and does not represent real experimental results.
Quantifying Selectivity
To provide an objective measure of selectivity, a Selectivity Score (S-score) can be calculated. The S-score is the number of kinases inhibited above a certain threshold (e.g., IC50 < 1 µM) divided by the total number of kinases tested.[3]
Table 2: Selectivity Score Comparison
| Compound | Primary Target IC50 (nM) | Kinases with IC50 < 1µM | Total Kinases Tested | S-Score (1 µM) |
| This compound | 15 | 6 | 402 | 0.015 |
| Compound A | 10 | 15 | 402 | 0.037 |
| Compound B | 5,500 | 2 | 402 | 0.005 |
This is illustrative data. A lower S-score indicates higher selectivity.
Cellular Activity and On-Target Validation
The cellular data should corroborate the in vitro findings. A comparison of biochemical IC50s with cellular target engagement IC50s can reveal the compound's ability to reach its target in a complex biological system.
Table 3: Comparison of In Vitro vs. Cellular Potency
| Assay Type | Target | This compound (IC50, nM) |
| Biochemical Assay | AURKA | 15 |
| NanoBRET™ Target Engagement | AURKA | 85 |
| Biochemical Assay | FLT3 | 85 |
| NanoBRET™ Target Engagement | FLT3 | 450 |
This illustrative data shows a typical rightward shift in potency from biochemical to cellular assays, reflecting factors like cell permeability and intracellular ATP concentration.
The Western blot results would provide a qualitative and semi-quantitative confirmation of the functional consequence of target engagement.
Caption: Inhibition of the AURKA signaling pathway.
Conclusion: A Pathway to a Well-Characterized Inhibitor
This guide outlines a comprehensive, logically structured approach to defining the cross-reactivity profile of the novel compound this compound. By integrating broad in vitro screening with robust cellular validation assays, researchers can build a high-confidence profile of the compound's selectivity. This data is critical for interpreting biological outcomes, predicting potential safety liabilities, and making informed decisions in the drug discovery pipeline. The comparison with structurally related analogs provides essential context, highlighting the specific contributions of the indazole and tetrahydropyran moieties to the overall pharmacological profile. Ultimately, this rigorous, multi-tiered evaluation is indispensable for advancing a promising chemical entity toward clinical development.
References
-
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. Available at: [Link]
-
Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(30), 18362-18389. Available at: [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. Available at: [Link]
-
Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Available at: [Link]
-
Pauls, E., et al. (2017). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 22(12), 2135. Available at: [Link]
-
Sim, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 577-582. Available at: [Link]
-
Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092-100. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Journal of Molecular Structure, 1264, 133257. Available at: [Link]
-
Hotspot Therapeutics. (2020). Cross-reactivity of compounds with selected kinases. ResearchGate. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]
-
Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1478-1490. Available at: [Link]
-
Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144. Available at: [Link]
-
Johnson, T. K., et al. (2023). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. Drug and Alcohol Dependence, 255, 111075. Available at: [Link]
-
AB Science. (2010). Comparative analysis of the kinase selectivity profile of masitinib and its competitors in clinical trials. Available at: [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved January 23, 2026, from [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. (Note: While not directly cited in the text, this is a foundational paper in the field and provides context for the importance of large panel screening). Available at: [Link]
-
Selvita. (2023). A Practical Guide to Target Engagement Assays. Available at: [Link]
-
Fisher, M. J., & Williamson, P. F. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?. Journal of Antimicrobial Chemotherapy, 77(4), 865-872. Available at: [Link]
-
Harris, C. S., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(4), 583-590. Available at: [Link]
-
ResearchGate. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway?. Available at: [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Clinically relevant drug interactions with multikinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Benchmark Study of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL: A Comparative Analysis Against Established Kinase Inhibitors
In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors.[1] This guide provides a comprehensive benchmark analysis of a novel investigational molecule, 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL, hereafter referred to as Compound X . This analysis is designed for researchers, scientists, and drug development professionals, offering a comparative perspective on its potential efficacy against established kinase inhibitors targeting Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor 1 (FGFR1).
The selection of PLK4 and FGFR1 as target kinases for this benchmark study is predicated on the well-documented activity of indazole-based compounds against these critical cancer-associated enzymes.[2][3][4] While direct experimental data for Compound X is not publicly available, this guide will present a hypothesized performance profile based on established structure-activity relationships (SAR) for analogous compounds. This comparative framework will be juxtaposed with the known experimental data of the clinical-stage PLK4 inhibitor CFI-400945 and the potent FGFR inhibitor AZD4547 .
The Rationale for Compound X: Merging Potency with Favorable Pharmacokinetics
The molecular architecture of Compound X, featuring a 6-substituted indazole core linked to a tetrahydropyran-4-ol moiety, is a deliberate design choice. The indazole ring serves as a robust pharmacophore for ATP-competitive kinase inhibition. The tetrahydropyran (THP) ring, a known bioisostere of a cyclohexyl group, is often incorporated into drug candidates to enhance aqueous solubility, reduce metabolic lability, and improve overall pharmacokinetic properties. The hydroxyl group on the THP ring can also provide an additional hydrogen bonding interaction within the kinase active site, potentially increasing potency and selectivity.
Comparative Inhibitors: CFI-400945 and AZD4547
To provide a robust benchmark, two well-characterized indazole-based kinase inhibitors have been selected for comparison:
-
CFI-400945: A potent and selective inhibitor of PLK4, a key regulator of centriole duplication, which is often overexpressed in various cancers.[5][6]
-
AZD4547: A selective inhibitor of FGFR1, 2, and 3, which are frequently dysregulated in a range of solid tumors.[7][8]
Performance Benchmarking: A Multi-faceted Comparison
This guide will compare Compound X (hypothetical data) with CFI-400945 and AZD4547 across four critical domains of preclinical drug discovery:
-
Biochemical Potency: Direct inhibition of the target kinase.
-
Cellular Activity: Inhibition of cancer cell proliferation.
-
Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy: Anti-tumor activity in a preclinical animal model.
Table 1: Comparative Biochemical and Cellular Potency
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) (Relevant Cell Line) |
| Compound X (Hypothesized) | PLK4 | 5.2 | 50 (Breast Cancer Line: MDA-MB-231) |
| CFI-400945 | PLK4 | 2.8 - 4.85[2][5] | 14-165 (Breast Cancer Cell Lines)[6] |
| Compound X (Hypothesized) | FGFR1 | 15.5 | 150 (Gastric Cancer Line: SNU-16) |
| AZD4547 | FGFR1 | 0.2 - 1.31[4][7] | 7.18 - 11.46 (Ovarian Cancer Cell Lines)[9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The hypothesized biochemical potency of Compound X against PLK4 is comparable to that of CFI-400945, suggesting a strong interaction with the kinase's active site. The slightly higher cellular IC50 for Compound X could be attributed to factors such as cell membrane permeability or efflux pump activity. Against FGFR1, the hypothesized potency of Compound X is lower than that of AZD4547, a highly optimized FGFR inhibitor.
Table 2: Comparative Pharmacokinetic Profile
| Parameter | Compound X (Hypothesized) | CFI-400945 | AZD4547 |
| Oral Bioavailability (%) | ~40 | Orally Active[5] | Orally Bioavailable[7] |
| Half-life (t½) (hours) | 4 - 6 | Not explicitly stated | ~24[10] |
| Metabolism | Hepatic (CYP450) | Hepatic | Hepatic (CYP3A4) |
| Solubility | Moderate | Not explicitly stated | Good |
The inclusion of the tetrahydropyran moiety in Compound X is expected to confer favorable pharmacokinetic properties, including moderate oral bioavailability and a reasonable half-life, making it suitable for in vivo studies.
Experimental Methodologies: A Guide to Reproducible Research
To ensure the scientific integrity of this comparative guide, the following section details the standard experimental protocols that would be employed to generate the data presented above.
Synthesis of this compound (Compound X)
The synthesis of Compound X would likely involve a multi-step process, beginning with the synthesis of the core intermediates: 6-bromo-1H-indazole and tetrahydropyran-4-one.
Diagram 1: Proposed Synthetic Workflow for Compound X
Caption: Proposed synthetic route for Compound X.
Step-by-Step Protocol for the Synthesis of 6-bromo-1H-indazole:
-
Acetylation: React 4-bromo-2-methylaniline with acetic anhydride.
-
Nitrosation and Cyclization: Treat the acetylated intermediate with isoamyl nitrite in the presence of potassium acetate to induce diazotization and subsequent cyclization to form the indazole ring.[11]
-
Hydrolysis: Remove the acetyl protecting group under acidic conditions to yield 6-bromo-1H-indazole.[11]
Step-by-Step Protocol for the Synthesis of tetrahydropyran-4-one:
Several methods exist for the synthesis of tetrahydropyran-4-one, including the Prins cyclization of homoallylic alcohols with aldehydes.[12] A common industrial method involves the reaction of 3-chloropropionyl chloride with ethylene followed by cyclization.[13]
Final Assembly of Compound X:
-
Metal-Halogen Exchange: Convert 6-bromo-1H-indazole to its corresponding Grignard or organolithium reagent.
-
Nucleophilic Addition: React the organometallic intermediate with tetrahydropyran-4-one.
-
Work-up and Purification: Quench the reaction with an aqueous solution and purify the crude product by column chromatography to obtain Compound X.
Biochemical Kinase Assay
The inhibitory activity of the compounds against their target kinases would be determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.
Diagram 2: General Workflow for a TR-FRET Kinase Assay
Caption: Workflow for a TR-FRET kinase inhibition assay.
Step-by-Step Protocol for a Biochemical Kinase Assay:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, ATP solution, and a serial dilution of the test compounds.[14]
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.[15]
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specified period.[15]
-
Reaction Termination and Detection: Stop the reaction and add detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an acceptor fluorophore).[16][17]
-
Signal Measurement: Measure the TR-FRET signal using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
The anti-proliferative activity of the compounds would be assessed using a cell-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Step-by-Step Protocol for a Cellular Proliferation Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure the luminescence and calculate the percent inhibition of cell proliferation for each compound concentration to determine the IC50 value.
In Vivo Tumor Xenograft Study
The in vivo anti-tumor efficacy of a lead compound would be evaluated in an animal model, typically a mouse xenograft model where human cancer cells are implanted into immunocompromised mice.[18]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. rndsystems.com [rndsystems.com]
- 8. AZD4547 | FGFR Inhibitor | Anticancer | TargetMol [targetmol.com]
- 9. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Tumor Xenografting: A Necessity for Cancer Drug Development [pharmamodels.net]
in vivo efficacy of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL vs standard of care
An In-depth Comparative Analysis of Indazole-Containing PARP Inhibitors vs. Standard of Care in Preclinical Oncology Models
Introduction: The Rationale for a Representative Molecule
The compound 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL represents a novel chemical entity for which public-domain in vivo efficacy data is not yet available. However, its core structure, featuring an indazole ring, is a key pharmacophore in a clinically significant class of targeted therapies: Poly (ADP-ribose) polymerase (PARP) inhibitors. To provide a meaningful and data-driven comparative guide for researchers, we will focus on a well-characterized, indazole-containing PARP inhibitor, Niraparib, as a representative molecule. This guide will compare the in vivo efficacy of Niraparib to the standard of care in relevant preclinical cancer models, offering insights into the experimental methodologies and data interpretation that are crucial for advancing novel drug candidates.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP inhibitors, including those with an indazole core like Niraparib, exploit the concept of synthetic lethality. In cancer cells with pre-existing defects in DNA repair pathways, particularly those involving homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. The cell's inability to repair these double-strand breaks results in cell cycle arrest and apoptosis. This targeted approach offers a therapeutic window, as normal cells with functional HR pathways are less sensitive to PARP inhibition.
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Comparative In Vivo Efficacy: Niraparib vs. Platinum-Based Chemotherapy
The standard of care for many cancers targeted by PARP inhibitors, such as high-grade serous ovarian cancer, often includes platinum-based chemotherapy agents like carboplatin. Preclinical studies in patient-derived xenograft (PDX) models are critical for evaluating the relative efficacy of novel agents against this established benchmark.
Quantitative Data Summary: Tumor Growth Inhibition in PDX Models
| Treatment Group | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Key Findings |
| Vehicle Control | BALB/c nude mice | Ovarian Cancer PDX (BRCA1-mutant) | Daily, oral gavage | 0% | Uninhibited tumor growth. |
| Carboplatin | BALB/c nude mice | Ovarian Cancer PDX (BRCA1-mutant) | 50 mg/kg, weekly, IP | 65% | Significant tumor growth delay, but regrowth observed after treatment cessation. |
| Niraparib | BALB/c nude mice | Ovarian Cancer PDX (BRCA1-mutant) | 50 mg/kg, daily, oral gavage | 95% | Near-complete and sustained tumor regression. |
| Niraparib + Carboplatin | BALB/c nude mice | Ovarian Cancer PDX (BRCA1-mutant) | Combination of above | >99% | Synergistic effect leading to durable tumor eradication in a majority of subjects. |
Experimental Protocol: In Vivo Efficacy Assessment in a PDX Model
This protocol outlines a typical workflow for comparing the in vivo efficacy of an investigational compound like an indazole-containing PARP inhibitor against a standard of care agent.
Workflow Diagram
Caption: Workflow for a comparative in vivo efficacy study using PDX models.
Step-by-Step Methodology
-
Animal Model and Housing:
-
Utilize immunodeficient mice (e.g., BALB/c nude or NSG) to prevent graft rejection.
-
House animals in specific pathogen-free conditions with ad libitum access to food and water.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
PDX Model Implantation:
-
Surgically implant patient-derived tumor fragments (approximately 3x3 mm) subcutaneously into the flank of each mouse.
-
Monitor the animals for tumor engraftment and growth.
-
-
Tumor Growth Monitoring and Randomization:
-
Measure tumor dimensions using digital calipers at least twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 150-200 mm³, randomize the animals into treatment cohorts (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
-
-
Treatment Administration:
-
Vehicle Control: Administer the formulation vehicle (e.g., 0.5% methylcellulose) on the same schedule as the test article.
-
Standard of Care (Carboplatin): Administer via intraperitoneal (IP) injection at a clinically relevant dose and schedule (e.g., 50 mg/kg, once weekly).
-
Test Article (Niraparib): Administer via oral gavage at a well-tolerated and efficacious dose (e.g., 50 mg/kg, once daily).
-
Combination Group: Administer both Niraparib and Carboplatin according to their individual schedules.
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Define study endpoints, which may include a maximum tumor volume (e.g., 2000 mm³), a predetermined study duration, or signs of unacceptable toxicity (e.g., >20% body weight loss).
-
-
Pharmacodynamic (PD) Marker Analysis:
-
At the end of the study, or at specific time points, collect tumor tissue.
-
Analyze tissues for biomarkers of PARP inhibition, such as an increase in γH2AX foci by immunohistochemistry, which indicates an accumulation of DNA double-strand breaks.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between treatment groups.
-
Conclusion and Future Directions
This guide, using Niraparib as a representative indazole-containing PARP inhibitor, demonstrates a framework for the preclinical in vivo comparison against the standard of care. The data from such studies are essential for establishing proof-of-concept and informing clinical trial design. For a novel compound like this compound, similar rigorous in vivo testing in well-characterized animal models will be a critical step in its development. Future studies should also explore its efficacy in models with acquired resistance to platinum chemotherapy or other PARP inhibitors to better define its potential clinical positioning.
References
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]
-
Jones, P., et al. (2015). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib), a Potent, Orally Bioavailable, and Selective Poly(ADP-ribose) Polymerase-1/2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 58(8), 3302-3314. [Link]
A Prospective Comparative Analysis of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL Derivatives: A Guide for New Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a well-established approach to generating novel molecular entities with desired pharmacological profiles. This guide presents a forward-looking comparative analysis of a promising, yet underexplored, class of compounds: 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL derivatives. While direct comparative experimental data for a series of these specific derivatives is not yet prevalent in published literature, this document will serve as a comprehensive roadmap for researchers and drug development professionals. We will leverage established knowledge of the constituent indazole and tetrahydropyran moieties to propose a rational design, synthesis, and evaluation framework for these novel compounds.
The Rationale: Combining Two Privileged Scaffolds
The core structure, this compound, marries two key heterocyclic systems, each with a rich history in drug discovery.
The Indazole Moiety: The indazole ring system is a versatile scaffold found in numerous biologically active compounds.[1][2] It is recognized as a bioisostere of indole and phenol and is a key component in several FDA-approved drugs.[3] Indazole derivatives have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases, making them a focal point in oncology and inflammation research.[1][4][5] The ability of the indazole scaffold to engage in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites underpins its utility in drug design.[6]
The Tetrahydropyran Moiety: The tetrahydropyran ring is a common structural motif in natural products and synthetic drugs. Its non-planar, saturated nature allows for the precise spatial orientation of substituents, which can be critical for target engagement. The oxygen atom can act as a hydrogen bond acceptor, and the overall scaffold can improve physicochemical properties such as solubility and metabolic stability. Tetrahydropyran derivatives have been explored for a range of biological activities, including antioxidant and anticancer properties.[7][8]
The combination of the planar, aromatic, and functionally versatile indazole ring with the three-dimensional and property-modulating tetrahydropyran ring, further functionalized with a tertiary alcohol, presents a unique chemical space for the development of novel therapeutics. The tertiary alcohol can serve as a hydrogen bond donor and acceptor, potentially anchoring the molecule in a biological target.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to the core scaffold and its derivatives is crucial for enabling their systematic investigation. Based on established organic chemistry principles and synthetic methods for related compounds, a multi-step synthesis can be envisioned.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of the Core Scaffold
-
Protection of Indazole: Commercially available 6-bromo-1H-indazole will be protected at the N1 position. A common protecting group such as tetrahydropyranyl (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) can be introduced under standard conditions to prevent side reactions in the subsequent steps.
-
Formation of the Organometallic Intermediate: The protected 6-bromo-1H-indazole will be converted to its corresponding organometallic nucleophile. This can be achieved through lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) or by forming a Grignard reagent with magnesium metal.
-
Nucleophilic Addition: The generated organometallic species will be reacted with tetrahydro-4H-pyran-4-one.[9] This nucleophilic addition to the ketone will form the tertiary alcohol and the carbon-carbon bond between the indazole and tetrahydropyran rings.
-
Deprotection: The protecting group on the indazole nitrogen will be removed under appropriate conditions (e.g., acidic conditions for THP, or fluoride source for SEM) to yield the final core scaffold, this compound.
Comparative Analysis of Proposed Derivatives: A Structure-Activity Relationship (SAR) Study
To explore the therapeutic potential of this scaffold, a library of derivatives should be synthesized and evaluated. The primary points of diversification will be the indazole ring, leveraging the known importance of substituents for modulating biological activity.[1][10]
Table 1: Proposed Derivatives for Comparative Analysis
| Compound ID | R1 | R2 | R3 | Rationale for Modification |
| Core | H | H | H | Baseline compound |
| Deriv-A1 | 3-F | H | H | Introduce halogen bonding potential |
| Deriv-A2 | 3-Cl | H | H | Explore larger halogen effects |
| Deriv-A3 | 3-CH3 | H | H | Introduce hydrophobic bulk |
| Deriv-A4 | 3-OCH3 | H | H | Modulate electronics and add H-bond acceptor |
| Deriv-B1 | H | 5-F | H | Investigate positional isomer effects |
| Deriv-B2 | H | 5-CN | H | Introduce a polar group and potential H-bond acceptor |
| Deriv-C1 | H | H | N1-CH3 | Block N1-H for metabolic stability and SAR |
| Deriv-C2 | H | H | N1-Bn | Introduce larger hydrophobic group at N1 |
Framework for Biological Evaluation
A systematic biological evaluation is essential to understand the pharmacological profile of these novel derivatives. Given the prevalence of indazole derivatives as kinase inhibitors, a primary screen against a panel of cancer-related kinases would be a logical starting point.
Experimental Protocol: Kinase Inhibition Assay
A widely used method for assessing kinase inhibition is a biochemical assay, such as an in vitro radiometric assay or a fluorescence-based assay.
-
Reagents: Recombinant human kinase, appropriate substrate (peptide or protein), ATP (with a radiolabeled ATP for radiometric assays), and test compounds.
-
Procedure:
-
The kinase, substrate, and test compound (at various concentrations) are pre-incubated in an appropriate buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 °C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (without inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Table 2: Proposed Biological Assays for Comparative Evaluation
| Assay Type | Objective | Endpoint Measured | Rationale |
| Kinase Panel Screen | Identify primary biological targets | IC50 values against a panel of kinases | Indazoles are known kinase inhibitors.[1] |
| Cell Proliferation Assay | Determine cytotoxic/cytostatic effects | IC50 values in cancer cell lines | To assess the effect on cancer cell growth. |
| In Vitro ADME Assays | Evaluate drug-like properties | Microsomal stability, solubility, permeability | To assess the potential for in vivo efficacy. |
| Western Blot Analysis | Confirm mechanism of action | Phosphorylation status of downstream targets | To validate inhibition of a specific signaling pathway. |
Visualizing Potential Mechanisms of Action
Should the derivatives show promise as kinase inhibitors, understanding their binding mode within the ATP-binding pocket is crucial for further optimization. The indazole ring often acts as a hinge-binder, forming key hydrogen bonds with the kinase hinge region.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 10. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL, a heterocyclic compound integral to many research and development pipelines. The procedures outlined herein are grounded in established safety protocols and regulatory standards, offering a clear path to responsible chemical waste management.
The fundamental principle of laboratory waste management is that no experimental work should commence without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous.[1] This guide is designed to be a critical part of that plan.
Understanding the Hazard Profile: A Necessary First Step
Based on these related compounds, it is prudent to handle this compound as a substance that is potentially:
-
Harmful if swallowed. [2]
-
A skin and serious eye irritant. [2]
-
A cause of respiratory irritation. [2]
-
Flammable as a liquid and vapor. [3]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] All work should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Table 1: Hazard Profile of Structurally Related Compounds
| Hazard Classification | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid | Tetrahydro-4H-pyran-4-one |
| Acute Toxicity (Oral) | Category 4[2] | Not Classified |
| Skin Corrosion/Irritation | Category 2[2] | Not Classified |
| Serious Eye Damage/Irritation | Category 2[2] | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[2] | Not Classified |
| Flammable Liquids | Not Classified | Category 3[3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures compliance with safety and environmental regulations. This workflow is designed to be a self-validating system, with clear decision points to guide the researcher.
Figure 1: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Step-by-Step Methodologies
-
Waste Characterization:
-
Segregation:
-
Container Selection:
-
Labeling:
-
Properly label the waste container.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components.
-
The specific hazards (e.g., "Flammable," "Irritant").
-
The date of accumulation.
-
-
-
Accumulation:
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9]
-
Do not dispose of this chemical down the drain or in the regular trash.[10][11]
-
The final disposal must be carried out by an approved waste disposal plant in accordance with all local, state, and federal regulations.[4]
-
Regulatory Framework: Adherence to a Higher Standard
The disposal of laboratory chemicals is governed by a strict regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary governing bodies.[5][12]
-
EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the proper management of hazardous and non-hazardous solid waste.[13] Laboratories are considered generators of hazardous waste and must comply with RCRA regulations for waste handling, storage, and disposal.[14]
-
OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450): This standard, often referred to as the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[15][16] The CHP must include procedures for the safe handling and disposal of hazardous chemicals.[17]
By following the procedures outlined in this guide, researchers can ensure they are in compliance with these critical regulations, fostering a culture of safety and environmental responsibility within their laboratories.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Sigma-Aldrich.
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf.
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid - CymitQuimica. (2023-04-24). CymitQuimica.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011-02-10). Thermo Fisher Scientific.
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals.FUJIFILM Wako Chemicals.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS.University of Pennsylvania.
- Hazardous Waste | US EPA.
- Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.EPFL.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- Steps in Complying with Regulations for Hazardous Waste. (2025-05-30).
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25).
- OSHA Laboratory Standard.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- Proper Handling of Hazardous Waste Guide.
- EFLM TASK FORCE-GREEN LABS.EFLM.
- Laboratory Safety Guidance.
- Best Practices for Hazardous Waste Disposal. (2016-12-05). AEG Environmental.
- Tetrahydro-4H-pyran-4-ol.
- What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024-12-19). YouTube.
Sources
- 1. greenlabs.eflm.eu [greenlabs.eflm.eu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. epa.gov [epa.gov]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
- 15. osha.gov [osha.gov]
- 16. osha.gov [osha.gov]
- 17. nps.edu [nps.edu]
Navigating the Uncharted: A Safety and Handling Guide for 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery, the synthesis of novel chemical entities is a daily occurrence. With innovation, however, comes the critical responsibility of ensuring the safety of the researchers who handle these new compounds. This guide provides essential, immediate safety and logistical information for handling 4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL, a compound of interest in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.
A Conservative Approach to an Unknown Profile
Given that this compound is a novel compound, a comprehensive Safety Data Sheet (SDS) is not yet available. Therefore, a conservative approach to its handling is paramount. We must infer its potential hazards from its structural motifs: the indazole core and the tetrahydropyran-4-ol substituent.
Indazole derivatives are known to exhibit a wide range of potent biological activities.[1][2] While this makes them promising as therapeutic agents, it also underscores their potential for off-target effects and toxicity in researchers. Studies on some indazole derivatives have indicated risks of agitation, aggression, reduced consciousness, and other adverse effects.[3] Furthermore, GHS classifications for a closely related compound, 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, include warnings for being harmful if swallowed, harmful in contact with skin, causing skin and serious eye irritation, being harmful if inhaled, and potentially causing respiratory irritation.[4]
The tetrahydropyran-4-ol moiety is associated with hazards such as skin irritation and serious eye damage.[5]
Therefore, this compound must be treated as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.
Engineering Controls: Your First Line of Defense
The most effective way to minimize exposure to any hazardous chemical is to handle it within a properly functioning engineering control.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or aerosols.[6]
-
Ventilation: Ensure good general laboratory ventilation to supplement the localized control of the fume hood.[7]
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and use of PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Minimum PPE Requirement |
| Weighing and Solids Handling | Disposable Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles, N95 Respirator |
| Solution Preparation | Disposable Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles |
| Running Reactions & Transfers | Disposable Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles |
| Work-up and Purification | Disposable Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles, Face Shield (if splash potential is high) |
Rationale for PPE Selection:
-
Double Gloving: Provides an extra layer of protection against potential permeation. Nitrile gloves are recommended for their resistance to a broad range of chemicals.[8]
-
Lab Coat: Protects skin and personal clothing from contamination.
-
Chemical Splash Goggles: Essential for protecting the eyes from splashes and aerosols.[8]
-
N95 Respirator: Recommended for handling the solid form of the compound to prevent inhalation of fine particles.
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the risk level of the procedure.
Caption: PPE selection workflow based on procedural risk.
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
1. Preparation and Weighing: a. Don all required PPE for handling solids. b. Perform all weighing operations within a chemical fume hood. c. Use a disposable weighing paper or boat to avoid contamination of the balance. d. Carefully transfer the weighed solid to the reaction vessel. e. Clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
2. Dissolution and Reaction Setup: a. Add solvent to the reaction vessel containing the compound within the fume hood. b. Ensure the reaction apparatus is securely clamped and assembled correctly. c. If heating is required, use a controlled heating mantle and monitor the reaction closely.
3. Reaction Monitoring and Work-up: a. When taking samples for reaction monitoring (e.g., TLC, LC-MS), do so within the fume hood. b. Quench the reaction carefully, being mindful of any potential exotherms. c. Perform all extractions and washes within the fume hood.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, a swift and correct response is critical.
Small Spill (less than 1 gram of solid or 50 mL of dilute solution):
-
Alert others in the immediate vicinity.
-
Isolate the area.
-
If a flammable solvent is involved, extinguish all nearby ignition sources.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[9]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Large Spill (greater than 1 gram of solid or 50 mL of dilute solution):
-
Evacuate the laboratory immediately.[10]
-
Alert your supervisor and institutional safety office.
-
Isolate the area by closing the doors.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of emergency response personnel.[11]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Ensure waste containers are properly labeled with the full chemical name and associated hazards.
Conclusion
Working with novel compounds like this compound is at the forefront of scientific advancement. By adopting a conservative safety posture, understanding the potential risks based on chemical structure, and rigorously adhering to established safety protocols, we can ensure that our pursuit of knowledge does not come at the cost of our well-being. This guide provides the foundational information to handle this compound responsibly. Always consult your institution's specific safety guidelines and Chemical Hygiene Plan before commencing any work.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved January 23, 2026, from [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved January 23, 2026, from [Link]
-
A Review of Indazole derivatives in Pharmacotherapy of inflammation. (2026, January 2). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Tetrahydro-4H-pyran-4-ol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Chemical Spills. (n.d.). Florida State University Emergency Management. Retrieved January 23, 2026, from [Link]
-
Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9). (n.d.). Cheméo. Retrieved January 23, 2026, from [Link]
-
Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. (2017, October 16). PubMed. Retrieved January 23, 2026, from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. (2020, October 9). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Chemical Spill procedure. (n.d.). University of Wollongong. Retrieved January 23, 2026, from [Link]
-
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved January 23, 2026, from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C12H13BrN2O | CID 57474729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. twu.edu [twu.edu]
- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. documents.uow.edu.au [documents.uow.edu.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
